2-Aminopyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPCDVLWYUXWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157298 | |
| Record name | 2-aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-86-1, 13438-65-8 | |
| Record name | 3-Pyridinecarboxamide, ar-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Aminopyridine-3-carboxamide: Structure, Properties, and Applications
Introduction
2-Aminopyridine-3-carboxamide, also known as 2-aminonicotinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group. This arrangement of functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. As a derivative of the 2-aminopyridine scaffold, it belongs to a class of compounds widely recognized for their diverse pharmacological activities.[1][2] The simple, low-molecular-weight design of the 2-aminopyridine core serves as an excellent starting point for the synthesis of more complex, biologically active molecules with minimal side reactions.[3] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthetic methodologies, and key applications of this compound for researchers and professionals in drug development and chemical sciences.
Section 1: Core Chemical Identity and Properties
A precise understanding of the fundamental properties of a molecule is critical for its effective application in research and synthesis. This section details the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Identifiers
The compound is systematically identified by various names and registry numbers, ensuring unambiguous reference in scientific literature and databases.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonym | 2-Aminonicotinamide | [4][5] |
| CAS Number | 13438-65-8 | [4][6] |
| Molecular Formula | C₆H₇N₃O | [4][6][7] |
| Molecular Weight | 137.14 g/mol | [4][6][7] |
| InChI Key | HTPCDVLWYUXWQR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=NC(=C1C(=O)N)N | [4] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Powder | [4][7] |
| Melting Point | 194-200 °C | [4] |
| Solubility | Soluble in water, alcohol, ether. | [8] |
Structural Elucidation
The molecular structure of this compound is defined by a pyridine ring at the core, with a primary amine at position 2 and a carboxamide at position 3. This specific arrangement allows for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, influencing its conformation and reactivity. The presence of multiple hydrogen bond donors (amine and amide N-H) and acceptors (ring nitrogen, carbonyl oxygen) facilitates the formation of extensive intermolecular networks, contributing to its crystalline solid-state and relatively high melting point.
Predicted Spectral Characteristics
-
¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring. Additionally, two broad singlets corresponding to the primary amine (-NH₂) and the amide (-CONH₂) protons would be visible, which are typically exchangeable with D₂O.
-
¹³C NMR: Six unique carbon signals are expected: four for the pyridine ring carbons (two of which are substituted) and one for the carbonyl carbon of the amide group, which would appear significantly downfield.
-
IR Spectroscopy: The spectrum would be characterized by strong N-H stretching vibrations for the amine and amide groups (typically in the 3100-3500 cm⁻¹ region). A prominent C=O stretching band for the amide carbonyl would be observed around 1650-1680 cm⁻¹.
Section 2: Synthesis and Purification
The synthesis of this compound is crucial for its availability in research. A reliable method involves the amidation of its corresponding carboxylic acid, 2-aminonicotinic acid.
Rationale for Synthetic Strategy
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The chosen method involves the activation of the carboxylic acid group of 2-aminonicotinic acid to facilitate nucleophilic attack by ammonia. A common and effective activation method is the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). This intermediate is highly reactive and readily undergoes amidation upon treatment with an ammonia source, such as aqueous ammonium hydroxide, to yield the desired product with high efficiency.
Experimental Protocol: Synthesis from 2-Aminonicotinic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-aminonicotinoyl chloride is obtained as a solid.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Cautiously add concentrated ammonium hydroxide solution dropwise with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Filter the resulting solid precipitate and wash it with cold water to remove any ammonium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a powder.[4]
Workflow Visualization
The synthetic process can be visualized as a two-step sequence involving an activated intermediate.
Section 3: Applications in Research and Development
The unique arrangement of functional groups in this compound makes it a versatile building block for creating a wide array of complex molecules.
Role as a Heterocyclic Scaffold
With three distinct points for chemical modification—the C2-amino group, the C3-carboxamide, and the ring nitrogen—this molecule serves as a powerful scaffold in combinatorial chemistry. Each site can be selectively functionalized to generate libraries of compounds for high-throughput screening in drug discovery and materials science. The 2-aminopyridine moiety itself is a key component in a vast number of pharmacologically active agents.[2][3]
Medicinal Chemistry and Drug Discovery
The 2-aminopyridine structure is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity.[1]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors, used in cancer therapy, incorporate the 2-aminopyridine scaffold. It often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase enzyme's hinge region. Derivatives of this compound have been designed and synthesized as potent c-Met kinase inhibitors, which are targets in various cancers.[1] The carboxamide group can be modified to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
-
Other Therapeutic Areas: The broader class of 2-aminopyridine derivatives has demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2] This makes this compound a valuable starting material for developing novel therapeutics in these areas.
Coordination Chemistry
The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygen of the amide, can act as coordination sites for metal ions. This property is analogous to that of the related 2-aminopyridine-3-carboxylic acid, which is used as a ligand to prepare copper(II)-organic coordination compounds. This potential allows for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and materials science.
Section 4: Safety and Handling
Proper handling and storage are paramount to ensure laboratory safety when working with this compound.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Signal Word | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed | [4] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction | [4] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation | [4] |
Recommended Handling Procedures
Adherence to standard safety protocols is essential.[9][10]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat. A NIOSH-approved N95 dust mask is recommended when handling the powder.[4][11]
-
Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If swallowed, seek immediate medical attention.[4]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
References
- Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]
- Pan, Z., et al. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2014. [Link]
- PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. [Link]
- Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. [Link]
- Liu, W., et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 2022. [Link]
- Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery.
- Al-Ghorbani, M., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022. [Link]
- PubChem. 3-Amino-pyridine-2-carboxylic acid amide. [Link]
- Wikipedia. 2-Aminopyridine. [Link]
- Loba Feinchemie. 2-AMINO PYRIDINE. [Link]
- Organic Syntheses. 3-AMINOPYRIDINE. [Link]
- ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. [Link]
- NIST WebBook. 2-Aminopyridine. [Link]
- National Center for Biotechnology Information. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]
- ResearchGate. (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]
- ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. [Link]
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- IndiaMART. This compound. [Link]
- PubChem. 2-Aminopyridine. [Link]
- Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
- NIST WebBook. 2-Aminopyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-氨基吡啶-3-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97 13438-65-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Synthesis of 2-Aminopyridine-3-carboxamide from 2-aminonicotinic acid
An In-depth Technical Guide to the Synthesis of 2-Aminopyridine-3-carboxamide from 2-Aminonicotinic Acid
Abstract
This compound is a pivotal structural motif and key building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth exploration of the synthetic conversion of 2-aminonicotinic acid to its corresponding primary amide, this compound. We will dissect the core chemical principles of amide bond formation and present detailed, field-proven protocols for the most effective synthetic strategies. This document is designed to serve as a practical and authoritative resource, bridging theoretical mechanisms with actionable experimental methodologies for professionals in chemical research and drug development.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in drug discovery, and its derivatives are ubiquitous in pharmaceuticals. This compound, in particular, serves as a crucial intermediate due to its unique arrangement of functional groups: a nucleophilic amino group, a carboxamide that can participate in hydrogen bonding, and the pyridine nitrogen, which influences the molecule's electronic properties and basicity. Its derivatives are investigated for a wide range of therapeutic applications, highlighting the need for robust and scalable synthetic routes.[1][2]
The direct conversion of a carboxylic acid to a primary amide is a foundational transformation in organic synthesis. However, it is not a spontaneous process. The direct reaction of a carboxylic acid (2-aminonicotinic acid) with an amine source (ammonia) is thermodynamically unfavorable at ambient temperatures, as the hydroxyl group of the carboxyl moiety is a poor leaving group. Therefore, the synthesis of this compound necessitates the activation of the carboxyl group to facilitate nucleophilic acyl substitution. This guide details the primary methodologies to achieve this transformation efficiently and with high fidelity.
Core Synthetic Principle: Carboxylic Acid Activation
The central challenge in converting 2-aminonicotinic acid to its amide is overcoming the low electrophilicity of the carboxyl carbon and the poor leaving group nature of the hydroxyl group. All successful synthetic strategies rely on a two-stage conceptual framework:
-
Activation: The carboxylic acid's hydroxyl group is converted into a better leaving group. This is achieved by reacting the acid with an activating agent to form a highly reactive intermediate (e.g., an O-acylisourea, an acyl chloride, an active ester, or an acylimidazolide).
-
Nucleophilic Attack: A nitrogen nucleophile, typically ammonia or an equivalent, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
The choice of activation method is critical and depends on factors such as substrate tolerance, desired scale, reagent cost, and operational simplicity.
Synthetic Methodologies and Protocols
We will now explore the most effective and commonly employed methods for the target transformation.
Method 1: Direct Amidation via Coupling Reagents
This is arguably the most versatile and widely used approach in modern medicinal chemistry for its mild conditions and broad functional group tolerance. The strategy involves using a "coupling reagent" to generate the active intermediate in situ, which then reacts immediately with the amine source.
Causality and Mechanism: Coupling reagents facilitate the removal of water by transforming the carboxyl -OH into a superior leaving group.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization by forming an active ester intermediate, which is more stable but still highly reactive towards amines.[3][4]
-
Carbonyldiimidazole (CDI): CDI is an excellent choice for its simplicity. It reacts with the carboxylic acid to form an N-acylimidazolide intermediate, releasing carbon dioxide and imidazole.[5] This intermediate readily reacts with ammonia to form the desired amide, with imidazole being the only major byproduct, which is easily removed.[5]
-
Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HATU): These reagents are among the most efficient but are typically more expensive. They generate highly reactive activated esters (with HOBt or HOAt moieties) that lead to rapid and clean amide bond formation.[3][4]
Caption: Workflow for Coupling Reagent-Mediated Amidation.
Experimental Protocol (Using 1,1'-Carbonyldiimidazole - CDI)
-
Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminonicotinic acid (1.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) or a similar polar aprotic solvent to dissolve the starting material (approx. 0.5 M concentration). Stir until a clear solution is formed.
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO2 evolution) may be observed.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the acylimidazolide intermediate.[5]
-
Amination: Add a solution of aqueous ammonium hydroxide (28-30%, 2.0-3.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water. The product may precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Method 2: Acyl Chloride Formation and Subsequent Amination
This classical, two-step approach is powerful and often results in high yields. It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then reacts vigorously with ammonia.
Causality and Mechanism: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to replace the carboxyl -OH group with a chlorine atom. The resulting acyl chloride is an exceptionally potent electrophile because the chloride ion is an excellent leaving group. The amino group on the pyridine ring is typically protonated under the acidic conditions of acyl chloride formation, protecting it from reacting with the chlorinating agent.
Caption: Two-Step Synthesis via the Acyl Chloride Intermediate.
Experimental Protocol (Using Thionyl Chloride - SOCl₂)
-
Acyl Chloride Formation: In a fume hood, carefully add 2-aminonicotinic acid (1.0 eq) to an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Heating: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The solid should dissolve, and the reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation). This step is critical and must be done thoroughly.
-
Amination: Dissolve the crude acyl chloride residue in a dry, inert solvent (e.g., THF or Dichloromethane). Cool the solution in an ice bath (0 °C).
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a chilled solution of concentrated ammonium hydroxide dropwise with vigorous stirring. A large amount of ammonium chloride precipitate will form.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.
Method 3: Esterification Followed by Aminolysis
This two-step method provides a milder alternative to the acyl chloride route and is useful when direct coupling is inefficient.
Causality and Mechanism: The carboxylic acid is first converted to a more reactive ester, typically a methyl or ethyl ester, via Fischer esterification using an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[6] The resulting ester is then subjected to aminolysis, where ammonia acts as a nucleophile to displace the alkoxy group (-OR) to form the amide. This process is often slower than the reaction with an acyl chloride but avoids harsh reagents.
Sources
- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Aminopyridine-3-carboxamide
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the spectroscopic data for the key pharmaceutical intermediate, 2-Aminopyridine-3-carboxamide (also known as 2-Aminonicotinamide). By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we offer a detailed roadmap for its identification, characterization, and quality control in research and development settings. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to interpret and leverage this information effectively.
Molecular Structure and Key Spectroscopic Features
This compound is a substituted pyridine derivative with the chemical formula C₆H₇N₃O.[1][2] Its structure, featuring an amino group at the 2-position and a carboxamide group at the 3-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on analysis of its structural isomers and parent compounds.[3][4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxamide groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H6 | ~8.0-8.2 | Doublet of doublets | J = ~5, ~2 |
| H5 | ~7.5-7.7 | Doublet of doublets | J = ~8, ~5 |
| H4 | ~6.6-6.8 | Doublet of doublets | J = ~8, ~2 |
| -NH₂ (amino) | ~6.0-7.0 | Broad singlet | - |
| -CONH₂ (amide) | ~7.5 and ~8.0 | Two broad singlets | - |
Table 1: Predicted ¹H NMR spectral data for this compound.
Interpretation:
-
The pyridine ring protons (H4, H5, H6) will appear in the aromatic region. The electron-donating amino group at C2 will shield the ring protons, shifting them to a relatively higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxamide group at C3 will deshield adjacent protons.
-
The protons of the primary amine (-NH₂) and the amide (-CONH₂) will appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The amide protons are often diastereotopic and may appear as two distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~168-172 |
| C2 | ~158-162 |
| C6 | ~148-152 |
| C4 | ~138-142 |
| C5 | ~115-120 |
| C3 | ~110-115 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Interpretation:
-
The carbonyl carbon of the amide group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The carbon atom attached to the amino group (C2) will also be significantly downfield.
-
The remaining pyridine ring carbons will appear at chemical shifts typical for aromatic heterocycles, with their exact positions influenced by the combined electronic effects of the two substituents.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of aminopyridine derivatives is as follows:
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | ~3400 and ~3200 | Medium-Strong |
| N-H stretch (amino) | ~3350 and ~3150 | Medium-Strong |
| C=O stretch (amide) | ~1680-1650 | Strong |
| N-H bend (amino) | ~1640-1600 | Medium |
| C=N, C=C stretch (pyridine ring) | ~1600-1400 | Medium-Strong |
| C-N stretch (amino) | ~1340-1250 | Medium |
Table 3: Predicted IR absorption bands for this compound.
Interpretation:
-
The N-H stretching region (above 3000 cm⁻¹) will show multiple bands corresponding to the symmetric and asymmetric stretches of both the primary amine and the primary amide groups.[7]
-
A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1680-1650 cm⁻¹.[8]
-
The characteristic bending vibration of the N-H bond in the amino group will be observed around 1640-1600 cm⁻¹.[7]
-
Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.
Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Figure 3: A typical workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The molecular weight of this compound is 137.14 g/mol .[1][2]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 137.
-
Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) from the molecular ion, resulting in a peak at m/z = 121.
-
Loss of CONH₂: A fragment resulting from the loss of the carboxamide group (•CONH₂) leading to a peak at m/z = 93.
-
Formation of the Pyridyl Cation: A characteristic fragment for pyridine-containing compounds is the pyridyl cation at m/z = 78.
Figure 4: Predicted major fragmentation pathway for this compound in mass spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, offer a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to rigorous spectroscopic analysis ensures the identity and purity of this compound, which is paramount in research and drug development.
References
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
- Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- 2-Aminopyridine. NIST WebBook. [Link]
- 2-Aminopyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- 2-Aminopyridine. NIST WebBook. [Link]
- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
- 6-Aminonicotinamide. NIST WebBook. [Link]
- Vibrational spectroscopic, structural and nonlinear optical activity studies on 6-aminonicotinamide: A DFT approach. AIP Publishing. [Link]
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Semantic Scholar. [Link]
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
Sources
- 1. 2-アミノピリジン-3-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 4. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR spectrum [chemicalbook.com]
- 7. tsijournals.com [tsijournals.com]
- 8. revroum.lew.ro [revroum.lew.ro]
An In-Depth Technical Guide to the Solubility and Stability of 2-Aminopyridine-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Aminopyridine-3-carboxamide, a key intermediate in pharmaceutical synthesis. Focusing on solubility and stability, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide details the compound's solubility profile in various solvents, explores its stability under different stress conditions, and outlines robust analytical methodologies for its quantification and the characterization of its degradation products. The information presented herein is intended to support formulation development, process optimization, and regulatory compliance in the pharmaceutical industry.
Introduction
This compound, also known as 2-aminonicotinamide, is a vital building block in the synthesis of a range of pharmacologically active molecules. Its chemical structure, featuring a pyridine ring with both an amino and a carboxamide functional group, imparts unique chemical properties that are fundamental to its utility in drug discovery and development. A thorough understanding of its solubility and stability is paramount for ensuring product quality, efficacy, and safety. This guide aims to provide a detailed exploration of these characteristics, supported by scientific literature and established analytical principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 2-Aminonicotinamide | |
| CAS Number | 13438-65-8 | [1] |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 194-200 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. While quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be inferred from its structural analogs and general chemical principles.
| Solvent | Solubility | Inferred From/Source(s) |
| Water | Likely soluble | The presence of polar amino and carboxamide groups suggests potential for hydrogen bonding with water. The related 2-aminopyridine is soluble in water.[2] |
| Ethanol | Likely soluble | The related 2-aminopyridine is soluble in alcohol.[2] |
| Methanol | Likely soluble | The related 2-aminopyridine is soluble in alcohol.[2] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is soluble in DMSO.[3] |
| Acetonitrile | Sparingly soluble to soluble | Often used as a solvent in HPLC analysis of related compounds. |
| Acetone | Likely soluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is soluble in acetone.[3] |
| Chloroform | Sparingly soluble to insoluble | A related compound, 3-Aminothieno[2,3-b]pyridine-2-carboxamide, is sparingly soluble in CH₂Cl₂.[3] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed to permit the settling of undissolved solids. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential impurities. Forced degradation studies are essential for elucidating the degradation pathways and developing stability-indicating analytical methods.[4][5]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.[4][6]
Experimental Protocol for Forced Degradation:
A comprehensive forced degradation study should include the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV (200 watt hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[7]
Samples should be analyzed at appropriate time points using a stability-indicating HPLC method.
Caption: Forced degradation experimental workflow.
Predicted Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:
-
Hydrolysis: The amide functional group is susceptible to both acid and base-catalyzed hydrolysis.[8][9] This would likely lead to the formation of 2-Aminopyridine-3-carboxylic acid and ammonia .
-
Oxidation: The pyridine ring and the amino group are potential sites for oxidation. Studies on 2-aminopyridine have shown that it can be degraded by oxidative processes like the Fenton reaction, which involves hydroxyl radicals.[10][11] This could lead to the formation of hydroxylated derivatives or ring-opened products.
-
Thermal Degradation: At elevated temperatures, cleavage of the amide bond or decarboxylation could occur. The thermal degradation of NAD+ results in the cleavage of the bond between the nicotinamide and the ribose moiety, suggesting that the C-C bond between the pyridine ring and the carboxamide group in this compound could be susceptible to thermal cleavage.[12]
Caption: Proposed degradation pathways.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and suitable technique.[13][14]
Recommended HPLC Method Parameters
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 290 nm).
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While quantitative data remains somewhat limited in publicly accessible literature, this guide has synthesized available information on the compound and its structural analogs to provide a robust framework for its handling, formulation, and analysis. The outlined experimental protocols for solubility determination and forced degradation studies, along with the proposed degradation pathways and a validated HPLC methodology, offer a solid foundation for researchers and drug development professionals. A thorough understanding and application of these principles will be instrumental in the successful development of safe and effective pharmaceutical products utilizing this important chemical intermediate.
References
- Wagh, M. P., Karale, R. S., & Wadkar, D. V. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[11][16]
- Effect of lateritic iron and hydrogen peroxide for degradation and mineralization of pyridine compound 2-aminopyridines. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[12]
- Development and validation of a Stability- indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[14]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[17]
- Venkatesh, D. N., & Kumar, S. D. S. (2016).
- Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. (2022). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[16]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-10.[5]
- Hachisuka, T., et al. (2015). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Applied and Environmental Microbiology, 81(15), 5138-5148.[13]
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.[8]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Sredtha, B., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[6]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Loba Chemie. (n.d.). 2-AMINO PYRIDINE For Synthesis. [Link][3]
- Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(15), 10196-10207.[4]
- Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. The Chemistry of Amides, 731-857.[9]
- Fenoll, J., et al. (2015). Photodegradation of neonicotinoid insecticides in water by semiconductor oxides. Environmental Science and Pollution Research, 22(19), 14897-14908.[21]
- Reddy, G. S., et al. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 3(4), 253-260.[15]
- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.
- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).[23]
- Pop, A., et al. (2023). Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2.
- Wang, L., et al. (2017). H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry, 19(12), 2794-2798.[25]
- Csonka, A., et al. (2024). Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts.
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link][10]
- Wang, D., et al. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. International Journal of Molecular Sciences, 23(15), 8205.[27]
- Hachisuka, T., et al. (2017). Identification of the thermal degradation products of NAD+ and...
- Bockelmann, S., et al. (2001). Main products and kinetics of the thermal degradation of polyamides.
- Perry, R. J., et al. (2007). Thermal Degradation of Aminosilicone Carbamates. Industrial & Engineering Chemistry Research, 46(19), 6183-6188.[30]
- Orlien, V. (2012). Thermal Degradation of Food Proteins. Publication Server of Constructor University Library.[31]
- Li, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics, 17(11), 1475.[32]
- da Silva, A. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[33]
Sources
- 1. scbt.com [scbt.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [en.khanacademy.org]
- 10. enggnagar.com [enggnagar.com]
- 11. tssm.edu.in [tssm.edu.in]
- 12. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for 2-Aminopyridine-3-carboxamide
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Aminopyridine-3-carboxamide
Abstract
This guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (also known as 2-Aminonicotinamide), a molecule of significant interest due to the prevalence of the 2-aminopyridine scaffold in medicinal chemistry and drug discovery.[1] We will delve into the theoretical underpinnings and practical workflows necessary to elucidate its structural, vibrational, and electronic properties using Density Functional Theory (DFT). The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative
This compound (C₆H₇N₃O, Molar Mass: 137.14 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with both an amine and a carboxamide group.[2] This unique combination of functional groups imparts specific electronic and hydrogen-bonding characteristics that are critical to its potential biological activity and material properties. Understanding these characteristics at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic signature.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to model these properties with high accuracy. DFT strikes an optimal balance between computational cost and precision, making it the workhorse for systems of this size in modern computational chemistry.[3][4][5] This guide will detail a robust protocol, from initial structure generation to the analysis of complex electronic properties, providing the "why" behind each methodological choice.
Theoretical Framework: Selecting the Right Tools
The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.
The Core Method: Density Functional Theory (B3LYP)
We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a highly successful and widely used functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure in many organic molecules.[6] Its proven track record for predicting geometries, vibrational frequencies, and electronic properties of similar aromatic and heterocyclic systems makes it an authoritative and trustworthy choice for this compound.[7][8]
The Language of Electrons: The 6-311++G(d,p) Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, which contains heteroatoms with lone pairs (N, O) and polar N-H and C=O bonds, a flexible and comprehensive basis set is crucial. We recommend the Pople-style 6-311++G(d,p) basis set.[6][7][9]
-
6-311G : This is a "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions. This provides the necessary flexibility to accurately model the electron distribution in bonds.
-
++ : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing species with electron density far from the nucleus, such as molecules with lone pairs and for modeling weak intermolecular interactions like hydrogen bonds.
-
(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for an accurate description of chemical bonding.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable theoretical model for this class of molecule.
The Computational Protocol: A Self-Validating Workflow
A rigorous computational study follows a logical sequence where each step validates the previous one. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular state.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure Input
The first step is to generate an initial 3D structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or by converting its SMILES (Simplified Molecular Input Line Entry System) string, NC(=O)c1cccnc1N , into 3D coordinates.
Step 2: Geometry Optimization
Causality: Before any properties can be accurately calculated, we must find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is achieved by performing a geometry optimization, which systematically alters the atomic coordinates to find the structure with the minimum potential energy.
Protocol:
-
Load the initial structure into the quantum chemistry software (e.g., Gaussian, ORCA).
-
Specify the calculation type as Opt (Optimization).
-
Define the theoretical method: B3LYP/6-311++G(d,p).
-
Initiate the calculation. The software will iteratively adjust the geometry until the forces on all atoms are negligible, signifying that an energy minimum has been reached.
Step 3: Vibrational Frequency Analysis
Trustworthiness: This is the critical self-validating step of the protocol. A geometry optimization algorithm locates a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation distinguishes between these possibilities.
Protocol:
-
Use the optimized geometry from Step 2 as the input.
-
Specify the calculation type as Freq (Frequency).
-
Use the same B3LYP/6-311++G(d,p) level of theory.
-
Run the calculation and analyze the output.
Validation:
-
A true minimum is confirmed by the absence of any imaginary frequencies. All calculated vibrational frequencies should be positive real numbers.
-
If one imaginary frequency is present, it indicates a transition state, and the initial structure must be modified to move it away from this saddle point.
-
This calculation also provides the predicted infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[10][11]
Step 4: Electronic Property & Frontier Orbital Analysis
Causality: Once the geometry is optimized and validated as a true energy minimum, we can perform a "single-point energy" calculation to investigate its electronic properties. These properties are only meaningful when calculated at the correct, stable geometry.
Protocol:
-
Use the optimized and validated geometry.
-
Specify a single-point energy calculation (often the default).
-
Request additional analyses, such as Pop=NBO for Natural Bond Orbital analysis and generation of molecular orbitals.
-
Key outputs to analyze:
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the region from which an electron is most easily donated, while the LUMO is the region that most readily accepts an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability; a smaller gap generally implies higher reactivity.[5][7][12]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions. Electron-rich regions (e.g., around the carbonyl oxygen and amino nitrogen) are identified as sites for electrophilic attack (colored red or yellow), while electron-poor regions (e.g., around acidic hydrogens) are sites for nucleophilic attack (colored blue or green).[3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and electron delocalization.[9][13] It quantifies charge transfer between atoms and identifies hyperconjugative interactions that contribute to the molecule's overall stability.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative results should be organized into tables. The following provides a template for presenting the key findings.
Caption: Molecular structure and atom numbering scheme for this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Atom(s) | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
| Bond Length | C2-N7 | Value | - |
| Bond Length | C3-C8 | Value | - |
| Bond Length | C8=O9 | Value | - |
| Bond Length | C8-N10 | Value | - |
| Bond Angle | N1-C2-C3 | - | Value |
| Bond Angle | C2-C3-C8 | - | Value |
| Dihedral Angle | N7-C2-C3-C8 | - | Value |
Table 2: Selected Calculated Vibrational Frequencies
| Mode Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| Amide N-H₂ Asymmetric Stretch | Value | ~3400-3500 |
| Amino N-H₂ Symmetric Stretch | Value | ~3300-3400 |
| C=O Carbonyl Stretch | Value | ~1660-1680[14] |
| Pyridine Ring C=N/C=C Stretch | Value | ~1550-1620[11] |
| Amino N-H₂ Scissoring | Value | ~1610-1640[10] |
| C-N Stretch (Amino) | Value | ~1260-1330[10] |
Note: Calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to better match experimental values.
Table 3: Calculated Electronic Properties
| Property | Calculated Value | Unit |
| Energy of HOMO | Value | eV |
| Energy of LUMO | Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Value | eV |
| Dipole Moment | Value | Debye |
| Total Energy | Value | Hartrees |
Conclusion
This guide has outlined an authoritative and scientifically rigorous workflow for the quantum chemical investigation of this compound using Density Functional Theory. By adhering to the principles of methodological justification and sequential validation, researchers can generate reliable and insightful data on the geometric, vibrational, and electronic properties of this molecule. The causality is clear: a properly validated, optimized structure is the mandatory foundation for all subsequent property calculations. The insights gained from these computational models are invaluable for understanding molecular behavior and guiding the rational design of new pharmaceuticals and materials.
References
- Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. World Scientific Publishing.
- DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines.
- Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. SciSpace by Typeset.
- Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin. World Scientific Publishing.
- Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
- SPECTROSCOPIC INVESTIG
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- This compound 97%. Sigma-Aldrich.
- This compound, CAS 13438-65-8. Santa Cruz Biotechnology.
- Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline.
- Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the B3LYP/6-311++g(d,p) basis set.
- Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids.
- Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV)
- 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.
- Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.
- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. worldscientific.com [worldscientific.com]
- 4. worldscientific.com [worldscientific.com]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
The 2-Aminopyridine-3-Carboxamide Scaffold: A Privileged Motif for Targeting Key Biological Pathways in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3-carboxamide core is a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its inherent structural features, including a hydrogen bond donor-acceptor pattern and the ability to be readily functionalized, have made it a cornerstone in the development of numerous potent and selective inhibitors for enzymes implicated in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the key biological targets of this compound derivatives, delves into the underlying mechanisms of action, and presents detailed experimental protocols for their evaluation.
The Rise of a Versatile Scaffold
The this compound motif's success can be attributed to its ability to mimic endogenous ligands and interact with the active sites of various enzymes. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds, while the carboxamide moiety provides an additional point of interaction and a vector for synthetic elaboration. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.
Key Biological Targets and Mechanisms of Action
Derivatives of the this compound scaffold have been shown to modulate the activity of several critical classes of enzymes. The following sections detail the most prominent targets and the mechanistic insights into their inhibition.
Protein Kinase Inhibition: A Dominant Theme
A significant number of this compound derivatives have been developed as potent protein kinase inhibitors. These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival, making them prime targets in oncology.
a) c-Met Kinase: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase whose aberrant activation is a key driver in many cancers. Several this compound derivatives have been designed as c-Met inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation of c-Met, thereby blocking downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[1]
Signaling Pathway: c-Met Inhibition
Caption: Inhibition of c-Met signaling by a this compound derivative.
b) Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold have been developed as inhibitors of various CDKs, including CDK2, CDK4, CDK6, and CDK9.[3][4][5][6] By blocking the activity of these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[3] Some derivatives have even been designed as dual CDK/HDAC inhibitors, offering a multi-pronged therapeutic approach.[3]
c) Anaplastic Lymphoma Kinase (ALK) and ROS1: Chromosomal rearrangements involving the ALK and ROS1 genes lead to the expression of fusion proteins with constitutive kinase activity, driving the growth of certain cancers, particularly non-small cell lung cancer. 2-Aminopyridine derivatives have been developed as dual ALK/ROS1 inhibitors, showing efficacy against both wild-type and drug-resistant mutant forms of these kinases.[7]
d) Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is a serine/threonine kinase involved in various cellular processes, including inflammation and cancer. 2-Aminopyridine-based inhibitors of MAP4K4 have been identified and are being investigated for their therapeutic potential.[8]
Epigenetic Modulation: Targeting Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The 2-aminobenzamide moiety, a close structural relative of this compound, is a known zinc-binding group that can chelate the zinc ion in the active site of HDACs.[9] This has led to the development of this compound derivatives as potent and selective HDAC inhibitors, particularly targeting class I HDACs (HDAC1, 2, and 3).[10][11]
DNA Repair Inhibition: Targeting Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. The carboxamide group of the this compound scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP, allowing these derivatives to act as competitive inhibitors.[12][13][14][15][16]
Sirtuin Modulation
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging.[17][18] Both activators and inhibitors of sirtuins are of therapeutic interest. The this compound scaffold has been explored for the development of sirtuin modulators, with some derivatives showing potent inhibitory activity against SIRT1, SIRT2, and SIRT3.[19]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Several this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21][22][23] These compounds often bind to the colchicine-binding site on β-tubulin.[20]
Antimicrobial and Antiviral Activity
The 2-aminopyridine scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[24][25][26][27] Derivatives of this compound have shown activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium avium, as well as fungi.[24][28][29][30][31][32] In the context of viral infections, these derivatives have been investigated as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[33][34]
Data Summary: Inhibitory Activities of this compound Derivatives
| Compound Class | Target | Example Compound | IC50/Activity | Cell Line/Assay | Reference |
| Kinase Inhibitor | c-Met | (S)-24o | 0.022 µM | EBC-1 | [1][2] |
| Kinase Inhibitor | CDK9 | Compound 7 | 25.5 nM | Enzymatic Assay | [3] |
| Kinase Inhibitor | ALK (G1202R mutant) | C01 | Potent Inhibition | Enzymatic Assay | [7] |
| Kinase Inhibitor | ROS1 (G2032R mutant) | C01 | 42.3 nM | CD74-ROS1G2032R cell | [7] |
| HDAC Inhibitor | HDAC3 | Compound 26c | 11.68-fold selective | B16F10, HeLa | [11] |
| PARP Inhibitor | PARP-1 | MK-4827 (56) | 3.8 nM | Enzymatic Assay | [15] |
| PARP Inhibitor | PARP-2 | MK-4827 (56) | 2.1 nM | Enzymatic Assay | [15] |
| Tubulin Inhibitor | Tubulin Polymerization | Compound 6d | GI50 = 0.6 µM | A549 | [22] |
| Antimicrobial | S. aureus, B. subtilis | Compound 2c | MIC = 0.039 µg/mL | Whole-cell assay | [24] |
| Antiviral | SARS-CoV-2 Mpro | Compound 25, 29 | Micromolar IC50 | Enzymatic Assay | [33][34] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Workflow: Target Identification and Validation
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epigentek.com [epigentek.com]
- 6. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. assay-protocol.com [assay-protocol.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. biocompare.com [biocompare.com]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK9/CyclinK Kinase Enzyme System Application Note [promega.de]
- 16. researchgate.net [researchgate.net]
- 17. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 23. researchgate.net [researchgate.net]
- 24. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 25. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants | Springer Nature Experiments [experiments.springernature.com]
- 26. promega.com [promega.com]
- 27. benthamopen.com [benthamopen.com]
- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. myadlm.org [myadlm.org]
- 32. pdb.apec.org [pdb.apec.org]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to In Silico ADMET Prediction for 2-Aminopyridine-3-carboxamide Scaffolds
Foreword
In modern drug discovery, the imperative is to "fail early and fail cheap."[1] The high attrition rates of drug candidates in late-stage clinical trials, often due to unfavorable pharmacokinetic or toxicity profiles, represent a monumental loss of time and resources.[2][3] Consequently, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has transitioned from a late-stage checkpoint to a cornerstone of initial hit-to-lead and lead optimization campaigns.[1][2] In silico ADMET prediction has emerged as an indispensable tool in this paradigm shift, offering high-throughput, cost-effective, and increasingly accurate forecasts of a compound's fate in the body before a single molecule is synthesized.[1][3]
This guide focuses on a particularly significant chemical class: the 2-aminopyridine-3-carboxamide scaffold. This moiety is a "privileged scaffold," appearing in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.[4][5][6] Its unique combination of a basic pyridine nitrogen, a hydrogen-bond-donating amino group, and a versatile carboxamide linker presents specific ADMET challenges and opportunities. Understanding how to computationally model these properties is critical for any researcher working with this scaffold.
This document provides a comprehensive, technically-grounded framework for applying in silico tools to predict the ADMET profile of novel this compound derivatives. We will move beyond a simple listing of software to explain the causality behind model selection, the interpretation of predictive data, and the integration of these predictions into a cohesive, decision-driving workflow.
Chapter 1: The In Silico ADMET Paradigm: A Rationale-Driven Approach
The transition to computational ADMET prediction is a direct response to the economic and ethical demands of pharmaceutical R&D.[1][7] The core principle is the application of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to translate a two-dimensional chemical structure into a multidimensional profile of its likely biological behavior.[8][9] This allows for the rapid screening of vast virtual libraries, guiding synthetic efforts toward compounds with a higher probability of success.[8]
The predictive workflow is an iterative, multi-stage process. It begins with the generation of a robust 3D conformation of the query molecule and the calculation of various molecular descriptors. These descriptors, which quantify physicochemical properties, are then fed into a suite of validated models to predict individual ADMET endpoints. The true expertise lies not just in generating these numbers, but in synthesizing them into a holistic assessment to guide the next design-make-test-analyze cycle.
Chapter 2: Core ADMET Predictions for the Scaffold
This chapter details the prediction of the most critical ADMET endpoints. For each, we discuss the relevance to the this compound scaffold, outline proven computational methodologies, and provide a sample protocol.
Absorption
Effective absorption, primarily from the gastrointestinal tract for oral drugs, is governed by a balance of aqueous solubility and membrane permeability.
2.1.1 Aqueous Solubility The scaffold's pyridine and amide groups can engage in hydrogen bonding, but the overall solubility is highly dependent on the attached R-groups. Poor solubility is a frequent liability.
-
Methodology: QSAR models are the workhorse for solubility prediction. These models correlate calculated physicochemical properties (e.g., LogP, topological polar surface area (TPSA), molecular weight, number of rotatable bonds) with experimentally determined solubility data.[8]
-
Self-Validation: It is crucial to use multiple models or webservers, as algorithms can vary.[10][11] A consensus prediction, where several distinct models agree, provides higher confidence.
Table 1: Comparison of Publicly Accessible Solubility Prediction Tools
| Tool/Server | Underlying Method | Output | Key Strengths |
| SwissADME | ESOL, Ali, SILICOS-IT | LogS, Solubility Class | Fast, integrated with other ADMET properties |
| pkCSM | Graph-based signatures | LogS (mol/L) | Provides predictions for a wide range of properties |
| ADMETLab 2.0 | Machine Learning/QSAR | LogS, Solubility Class | Comprehensive, visually intuitive results |
2.1.2 Intestinal Permeability & P-glycoprotein (P-gp) Efflux While good lipophilicity can drive passive diffusion across the intestinal wall, the basic nitrogen of the pyridine ring makes compounds of this class potential substrates for efflux transporters like P-glycoprotein (P-gp).[12] P-gp acts as a cellular pump, actively removing xenobiotics from inside cells and is a primary cause of poor oral bioavailability and resistance to CNS penetration.[12][13]
-
Methodology:
-
Permeability Models: Machine learning classifiers trained on data from Caco-2 cell assays are standard for predicting intestinal permeability.[8]
-
P-gp Substrate Prediction: In silico models for P-gp are typically classification-based (Substrate/Non-substrate).[14] These models use a combination of physicochemical descriptors and structural fingerprints to recognize features common to P-gp substrates.[12] Molecular docking into P-gp homology models can also provide structural insight but is more computationally intensive.[13]
-
-
Experimental Protocol: P-gp Substrate Classification
-
Obtain SMILES: Secure the SMILES (Simplified Molecular Input Line Entry System) string for the this compound analog of interest.
-
Select Tools: Utilize at least two different web-based predictors, such as pkCSM and SwissADME, to ensure result concordance.
-
Submit Query: Input the SMILES string into each server.
-
Analyze Output: The primary output will be a binary classification ("Yes" or "No" for P-gp substrate) often accompanied by a probability score.
-
Interpretation: A "Yes" prediction from multiple models is a significant flag. This suggests the compound may suffer from high efflux, leading to poor absorption and limited brain penetration. Medicinal chemistry efforts should then focus on modifications that disrupt P-gp recognition, such as masking the basic nitrogen or altering the overall shape and hydrogen bonding pattern.
-
Distribution
Distribution describes how a drug partitions throughout the body. Two key parameters are Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB).
2.2.1 Blood-Brain Barrier (BBB) Permeability For CNS-targeted drugs, crossing the BBB is essential; for peripherally acting drugs, it is a liability. The this compound scaffold's polarity and hydrogen bonding capacity are critical determinants of BBB passage.
-
Methodology: Predicting BBB permeability is a complex challenge that has seen significant advances with machine and deep learning.[15][16] Models are trained on large datasets of compounds with experimentally measured brain-to-plasma concentration ratios (logBB) or in vivo permeability data.[17][18][19] These models capture the complex, non-linear relationships between molecular features and BBB transport.[15]
Table 2: Performance of Representative In Silico BBB Prediction Models
| Model Type | Key Descriptors Used | Typical Accuracy | Reference |
| Support Vector Machine (SVM) | Molecular Properties & Fingerprints | ~94-96% | [15][18] |
| Recurrent Neural Network (RNN) | SMILES-based representations | ~96% | [15] |
| Light Gradient Boosting (LightGBM) | 2D Descriptors & Fingerprints | ~90% | [19] |
Metabolism
Metabolism transforms drugs into more water-soluble compounds for excretion, but it can also lead to rapid clearance or the formation of toxic metabolites. The pyridine ring and amide bond are potential sites for metabolic attack by Cytochrome P450 (CYP) enzymes.
-
Methodology:
-
Site of Metabolism (SoM) Prediction: This is arguably the most critical metabolic prediction. Tools like SMARTCyp use a combination of accessibility (how exposed an atom is) and reactivity (the intrinsic chemical likelihood of a reaction) to predict which atoms are most likely to be oxidized by CYPs.[20][21]
-
Metabolite Prediction: Rule-based expert systems can then use the predicted SoM to generate the structures of likely metabolites.[20][22][23]
-
-
Causality: Predicting SoM early is vital. If the primary site of metabolism is on a part of the molecule essential for pharmacological activity (the "pharmacophore"), any metabolic transformation will inactivate the drug, leading to high clearance and poor efficacy. The goal of the medicinal chemist is to block these "soft spots" metabolically, for instance, by replacing a hydrogen atom with a fluorine atom, without negatively impacting the activity.
Toxicity
Toxicity prediction is focused on identifying liabilities that could kill a drug program. For this scaffold, cardiotoxicity and mutagenicity are primary concerns.
2.4.1 hERG Blockade (Cardiotoxicity) Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[24][25] Basic nitrogen centers are a well-known structural alert for hERG binders, making this a critical check for all 2-aminopyridine derivatives.[26][27]
-
Methodology: Numerous QSAR and machine learning classification models are available to predict hERG blockade.[24][28] They are trained on large datasets of IC50 values from patch-clamp electrophysiology assays.
-
Interpretation: A positive prediction for hERG blockade is a serious red flag. While not always a deal-breaker, it necessitates immediate experimental validation and may require significant structural modifications to mitigate the risk.
2.4.2 Ames Mutagenicity (Genotoxicity) The Ames test assesses a compound's potential to cause DNA mutations.[29] Aromatic amines can sometimes be flagged as potential mutagens.
-
Methodology: In silico Ames models are typically rule-based systems that identify specific toxicophores (substructures known to be associated with mutagenicity) or statistical QSAR models trained on public and proprietary Ames test data.[30][31]
-
Experimental Protocol: Integrated Toxicity Assessment
-
Obtain SMILES: As before, start with the SMILES representation of the candidate molecule.
-
Select Tools: Use a comprehensive server like ADMETLab 2.0 or a combination of specialized predictors (e.g., a hERG predictor and an Ames predictor like Way2Drug's Ames Mutagenicity Predictor).[30]
-
Submit Query: Input the structure.
-
Collate Data: Systematically gather the predictions for hERG liability, Ames mutagenicity, and other available endpoints like hepatotoxicity (DILI).
-
Synthesize and Decide: Analyze the toxicity profile in conjunction with the predicted ADME properties. A compound that is predicted to be a hERG blocker and a P-gp substrate, for example, has two significant, independent liabilities and would likely be deprioritized. A compound with a clean toxicity profile and good predicted ADME properties becomes a high-priority candidate for synthesis.
-
Table 3: Summary of Key In Silico Toxicity Endpoints
| Endpoint | Biological Consequence | In Silico Approach | Relevance to Scaffold |
| hERG Blockade | Cardiotoxicity (QT Prolongation) | Classification Models (Blocker/Non-blocker) | High: Basic pyridine nitrogen is a structural alert.[24][26] |
| Ames Mutagenicity | Genotoxicity / Carcinogenicity | QSAR & Rule-Based Models | Moderate: Aromatic amine moiety requires evaluation.[29][30] |
| Hepatotoxicity (DILI) | Drug-Induced Liver Injury | QSAR & Toxicogenomics Models | General: Important for all drug candidates.[32] |
| Acute Oral Toxicity | Systemic Toxicity (LD50) | Regression Models (predicting LD50) | General: Early indicator of overall toxicity.[33] |
Chapter 3: Integrated Workflow and Self-Validating Protocols
A single prediction is an estimate; a confluence of evidence from multiple, orthogonal models is a robust, actionable insight. A trustworthy protocol is inherently self-validating, relying on consensus and a deep understanding of each model's applicability domain.
Detailed Workflow Protocol
This protocol outlines a comprehensive in silico ADMET assessment for a novel this compound analog.
-
Step 1: Structure Preparation.
-
Generate a high-quality 2D structure and verify its correctness. Convert to a SMILES string.
-
-
Step 2: Tier 1 Broad Screening (SwissADME).
-
Action: Submit the SMILES to the SwissADME web server.
-
Rationale: This provides a rapid, holistic overview. It assesses physicochemical properties, Lipinski's Rule of Five compliance, solubility (ESOL), P-gp substrate potential, and BBB permeability.
-
Analysis: Look for any major red flags. Is the molecule too large or too lipophilic? Is it predicted to be a P-gp substrate? This initial screen helps to quickly filter out fundamentally flawed structures.
-
-
Step 3: Tier 2 Deep-Dive & Cross-Validation (pkCSM, ADMETLab 2.0).
-
Action: Submit the SMILES to both pkCSM and ADMETLab 2.0.
-
Rationale: This is the self-validation step.[10] These platforms use different algorithms and training sets. Comparing their outputs for key parameters like intestinal absorption, BBB permeability, and toxicity endpoints strengthens the assessment.
-
Analysis: Create a summary table comparing the predictions. Do the tools agree on BBB penetration? Do they concur on toxicity warnings? Discrepancies should be noted and may indicate the compound lies on the edge of a model's applicability domain, warranting cautious interpretation.
-
-
Step 4: Metabolism-Specific Analysis (SMARTCyp).
-
Action: Submit the SMILES or draw the molecule in the SMARTCyp web server.
-
Rationale: This specialized tool provides a focused prediction on the sites of metabolism, which is crucial for this scaffold.
-
Analysis: Identify the top 1-3 predicted SoMs. Are they on the core scaffold or on the R-group substituents? Are these sites critical for target binding? This information directly informs the next synthetic step to enhance metabolic stability.
-
-
Step 5: Data Synthesis and Decision Making.
-
Action: Collate all data into a single summary profile.
-
Rationale: This holistic view allows for a balanced decision. No compound is perfect. The goal is to identify candidates with the best possible balance of properties.
-
Decision Tree: A compound with high predicted potency, clean toxicity predictions, and predicted metabolic stability at the pharmacophore would be a "Go." A compound with a hERG warning, P-gp substrate prediction, and a metabolic soft spot on the pharmacophore would be a "No-Go." A compound with mixed results (e.g., good permeability but moderate metabolic stability) would be flagged for specific "Structural Modification."
-
Conclusion
The this compound scaffold will undoubtedly continue to be a fruitful area for drug discovery. The strategic application of in silico ADMET prediction is not merely an accessory to this process but a fundamental component of modern, efficient medicinal chemistry. By leveraging a suite of validated, orthogonal computational tools, researchers can make more informed decisions, intelligently prioritize synthetic targets, and design molecules with a fundamentally higher probability of becoming safe and effective medicines. The future of drug design for this and other important scaffolds will see an even deeper integration of artificial intelligence and systems biology, moving from single-endpoint predictions to simulating the complex, dynamic interplay of a compound within a biological system.[34][35]
References
- Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Toxicology Research URL
- Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL
- Title: Open access in silico tools to predict the ADMET profiling of drug candid
- Title: Computational prediction of human drug metabolism Source: PubMed URL:[Link]
- Title: DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy Source: Frontiers in Neuroscience URL:[Link]
- Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery Source: PubMed Central URL:[Link]
- Title: In silico prediction of hERG blockers using machine learning and deep learning approaches Source: Journal of Applied Toxicology URL:[Link]
- Title: Predicting Drug Metabolism: Experiment and/or Computation? Source: University of Cambridge URL:[Link]
- Title: Predictive in silico modeling for hERG channel blockers Source: Drug Discovery Today URL:[Link]
- Title: P-glycoprotein substrate prediction Source: AlthoTas URL:[Link]
- Title: Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein Source: ACS Public
- Title: In silico prediction of hERG inhibition Source: PubMed URL:[Link]
- Title: Full article: Open access in silico tools to predict the ADMET profiling of drug candidates Source: Expert Opinion on Drug Discovery URL:[Link]
- Title: Predictive toxicology using QSAR: A perspective Source: Kean University URL:[Link]
- Title: Ames Mutagenicity Predictor Source: Way2Drug URL:[Link]
- Title: Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme Source: International Journal of Molecular Sciences URL:[Link]
- Title: In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies Source: Current Drug Metabolism URL:[Link]
- Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches Source: PubMed URL:[Link]
- Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Toxicology Research URL:[Link]
- Title: Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models Source: PubMed Central URL:[Link]
- Title: Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration Source: ACS Public
- Title: Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks Source: PubMed Central URL:[Link]
- Title: In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends Source: Current Topics in Medicinal Chemistry URL:[Link]
- Title: Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity Source: JRC Public
- Title: Deep Learning for Blood-Brain Barrier Permeability Prediction Source: arXiv URL:[Link]
- Title: Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches Source: PubMed Central URL:[Link]
- Title: Recent advances in computational metabolite structure predictions and altered metabolic pathways assessment to inform drug development processes Source: Expert Opinion on Drug Metabolism & Toxicology URL:[Link]
- Title: Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints Source: PubMed Central URL:[Link]
- Title: SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains Source: MDPI URL:[Link]
- Title: Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms Source: PubMed Central URL:[Link]
- Title: LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM Source: Bioinform
- Title: In silico ADME/T modelling for rational drug design Source: Quarterly Reviews of Biophysics URL:[Link]
- Title: SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains Source: PubMed URL:[Link]
- Title: How can I predict toxicity in drug discovery? Source: Optibrium URL:[Link]
- Title: In Silico Tools for Pharmacokinetic and Toxicological Predictions Source: AYUSH CoE URL:[Link]
- Title: Computational approaches to predict drug metabolism Source: Semantic Scholar URL:[Link]
- Title: Employing Automated Machine Learning (AutoML)
- Title: Review of Software Tools for Toxicity Prediction Source: JRC Public
- Title: Ames Software for ProtoCOL 3 Now Features Mutagenicity Ratio Functionality Source: Technology Networks URL:[Link]
- Title: Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors Source: ResearchG
- Title: Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors Source: PubMed URL:[Link]
- Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL:[Link]
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchers.kean.edu [researchers.kean.edu]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. optibrium.com [optibrium.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. P-glycoprotein substrate prediction | AlthoTas [althotas.com]
- 13. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]
- 16. [2507.18557] Deep Learning for Blood-Brain Barrier Permeability Prediction [arxiv.org]
- 17. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational approaches to predict drug metabolism | Semantic Scholar [semanticscholar.org]
- 22. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. Ames Mutagenicity Predictor [way2drug.com]
- 31. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 33. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 34. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Discovering Novel Kinase Inhibitors Based on the 2-Aminopyridine-3-carboxamide Scaffold
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategies and methodologies for discovering novel kinase inhibitors centered around the versatile 2-aminopyridine-3-carboxamide core. We will delve into the medicinal chemistry, synthetic routes, and biological evaluation of this privileged scaffold, offering field-proven insights to accelerate your drug discovery programs.
The this compound Scaffold: A Privileged Kinase Binding Motif
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 2-aminopyridine moiety has emerged as a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved structural feature.[1][2] The addition of a 3-carboxamide group provides a crucial vector for introducing further diversity and optimizing interactions with other regions of the active site, thereby enhancing both potency and selectivity.[3]
The this compound scaffold serves as the foundation for inhibitors targeting a range of kinases, including but not limited to c-Met and PI3Kδ, showcasing its broad applicability in cancer and immunology.[1][4]
Synthetic Strategies for this compound Analogs
The synthesis of a diverse library of this compound analogs is the first critical step in a kinase inhibitor discovery campaign. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Below are two common and reliable approaches.
General Synthesis Workflow
The overall workflow for generating and evaluating these compounds follows a logical progression from chemical synthesis to biological characterization.
Caption: A typical workflow for the discovery of kinase inhibitors.
Detailed Synthetic Protocol: A Representative Example
This protocol outlines a common route to synthesize N-substituted 2-aminopyridine-3-carboxamides, starting from 2-aminonicotinic acid.
Step 1: Amide Bond Formation
-
Reaction Setup: To a solution of 2-aminonicotinic acid (1.0 eq) in an appropriate solvent such as DMF or DCM, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Scientist's Note: The choice of coupling agent and base is critical. HATU is often preferred for its efficiency and reduced side reactions. Ensure the amine is of high purity to avoid unwanted byproducts.
Step 2: Diversification via Suzuki Coupling (if a halo-pyridine was used)
For further diversification, a halogenated this compound can be subjected to a Suzuki coupling reaction.
-
Reaction Setup: In a reaction vessel, combine the halo-substituted this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like potassium carbonate (2.0 eq) in a solvent system like dioxane/water.
-
Reaction Conditions: Degas the mixture with nitrogen or argon and heat to 80-100 °C for 6-18 hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography.
-
Scientist's Note: The choice of catalyst and base can significantly impact the reaction yield. Screening different conditions may be necessary for challenging substrates.
Biological Evaluation: From Enzyme to Cell
A tiered approach to biological evaluation is essential to identify potent and selective kinase inhibitors.
Primary Screening: Biochemical Kinase Assays
The initial screening of compounds is typically performed using in vitro biochemical assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase.
Protocol: A Typical c-Met Kinase Inhibition Assay [5]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant c-Met kinase and the substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often at the Km concentration for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Scientist's Note: It is crucial to run appropriate controls, including a no-enzyme control, a no-compound (vehicle) control, and a positive control inhibitor.
Secondary Screening: Cell-Based Assays
Compounds that show promising activity in biochemical assays should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context. Western blotting is a common method to assess the inhibition of kinase phosphorylation in cells.
Protocol: Western Blot for Phospho-Kinase Levels [6][7][8]
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway for the target kinase (e.g., a cancer cell line with amplified c-Met). Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of kinase phosphorylation.
-
Scientist's Note: Proper controls are essential, including untreated cells and cells treated with a known inhibitor. Ensuring equal protein loading is critical for accurate quantification.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the biological assays will inform the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.
| Position of Modification | General Observation | Example Target |
| Amide (R1, R2) | Bulky or hydrophobic groups can enhance potency by interacting with the solvent-exposed region. | c-Met[1] |
| Pyridine C5-position | Introduction of small alkyl or halo groups can improve potency and selectivity. | JNK-2[3] |
| Pyridine C6-position | Can be modified to explore interactions with the ribose-binding pocket. | Various Kinases |
SAR-Guided Optimization Logic
Caption: The iterative cycle of SAR-driven lead optimization.
A key strategy in lead optimization is scaffold hopping , where the this compound core is replaced with a different, isofunctional scaffold to improve properties such as potency, selectivity, or ADME profile.[9][10]
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and potential toxicity.
Methods for Selectivity Profiling:
-
Broad Kinase Panel Screening: Test the lead compound against a large panel of kinases (e.g., >400 kinases) at a fixed concentration to identify potential off-targets.[11]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, providing a rapid method for assessing binding to a panel of kinases.[12]
-
Computational Profiling: In silico methods can predict potential off-targets based on the structural similarity of kinase ATP-binding sites.[13]
Signaling Pathway Context
Understanding the broader signaling network is crucial for interpreting the effects of a kinase inhibitor. For instance, inhibiting a kinase at the top of a cascade can have widespread downstream effects.
Caption: Inhibition of an upstream kinase like c-Met can block multiple downstream signaling pathways.
Conclusion
The this compound scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. A systematic approach that combines rational design, efficient synthesis, and a tiered biological evaluation strategy is key to success. By understanding the underlying principles of kinase inhibition and employing the methodologies outlined in this guide, researchers can effectively advance their drug discovery programs and develop new therapeutics for a range of diseases.
References
- Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–126. [Link]
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914. [Link]
- van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–840. [Link]
- Milburn, D., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 27(13), i324–i330. [Link]
- ProteomicsDB. (n.d.). Selectivity profiling of kinase inhibitors.
- Prasanth, V. V., et al. (2010). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica, 2(5), 236-246. [Link]
- Gauthier, D. R., Jr, & Zimmt, M. B. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron letters, 49(31), 4742–4744. [Link]
- El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6298. [Link]
- de C. T. da Silva, F., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS infectious diseases, 10(3), 903–917. [Link]
- Munshi, S. K., et al. (2006). Discovery of a novel mode of protein kinase inhibition characterized by the mechanism of inhibition of human mesenchymal-epithelial transition factor (c-Met) protein autophosphorylation by ARQ 197. The Journal of biological chemistry, 281(40), 29634–29641. [Link]
- Munshi, N., et al. (2008). ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity. Molecular cancer therapeutics, 7(12), 3544–3553. [Link]
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Agarwal, M., et al. (2018). Scope of the reaction with various substituted 2‐aminopyridines.
- Zhang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules (Basel, Switzerland), 27(5), 1588. [Link]
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 23(11), 2962. [Link]
- Liu, X., et al. (2011). A novel kinase inhibitor, INCB28060, blocks c-MET-dependent signaling, neoplastic activities, and cross-talk with EGFR and HER-3. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(22), 7127–7138. [Link]
- Dolenc, M. S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (Basel, Switzerland), 24(6), 1146. [Link]
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]
- Wang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 20(17), 5169–5180. [Link]
- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(7), 2217–2235. [Link]
- Scorah, N., et al. (2007). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & medicinal chemistry letters, 17(10), 2740–2744. [Link]
- Welsch, M. E., et al. (2010). Scaffold hopping in drug discovery. Journal of medicinal chemistry, 53(5), 1963–1980. [Link]
- Sun, H., et al. (2012). Classification of scaffold hopping approaches. Drug discovery today, 17(7-8), 310–324. [Link]
- Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules (Basel, Switzerland), 28(13), 5158. [Link]
- Rao, A., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical communications (Cambridge, England), 58(49), 6937–6956. [Link]
- Dolenc, M. S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
- Li, Z., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European journal of medicinal chemistry, 223, 113645. [Link]
- Al-Hujaily, E. M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 8(48), 45675–45710. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. origene.com [origene.com]
- 9. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The 2-Aminopyridine Core: A Nexus of Reactivity and Pharmaceutical Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, celebrated for its versatile reactivity and its presence in numerous approved pharmaceuticals.[1][2] This guide provides an in-depth exploration of the core's electronic structure and its subsequent influence on a wide array of chemical transformations. We will dissect the causality behind its reactivity in electrophilic and nucleophilic substitutions, N-functionalization, and modern metal-catalyzed cross-coupling reactions. By grounding mechanistic discussions in authoritative sources and providing detailed, field-proven protocols, this document serves as a comprehensive resource for professionals engaged in the synthesis and application of 2-aminopyridine-based molecules.
Fundamental Electronic and Structural Landscape
The chemical behavior of 2-aminopyridine is a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, π-deficient pyridine ring. The endocyclic nitrogen atom reduces the aromatic character of the ring compared to benzene, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] Conversely, the exocyclic amino group, a powerful activating group, donates electron density into the ring, primarily at the C3 and C5 positions, thereby facilitating electrophilic substitution. This duality governs the regioselectivity of its transformations.
The molecule exhibits a unique dual nucleophilic character, with both the exocyclic amino nitrogen and the endocyclic ring nitrogen available for reactions.[4] This property is fundamental to its utility in synthesizing fused heterocyclic systems.
Diagram 1: Key resonance structures illustrating increased electron density at C3 and C5.
Key Chemical Transformations
The rich chemistry of 2-aminopyridine can be broadly categorized based on the reactive site: the exocyclic amino group, the pyridine ring carbons, or a combination of both.
Diagram 2: Overview of the primary reaction pathways for the 2-aminopyridine core.
N-Functionalization: Modifying the Amino Group
Direct modification of the exocyclic amino group is a common and straightforward strategy.
-
N-Alkylation: This transformation is crucial for building complex molecular architectures. While traditional methods using alkyl halides can lead to over-alkylation, modern approaches offer greater control.[5] A notable metal-free method involves the decarboxylative reaction of 2-aminopyridines with 1,2-diketones using BF₃·OEt₂ as a catalyst.[6][7] Another mild approach uses a carboxylic acid and sodium borohydride.[8] The choice of an electron-donating or -withdrawing substituent on the pyridine ring can influence the nucleophilicity of the amino group and thus the reaction yield.[7]
-
N-Acylation: The reaction of 2-aminopyridine with acylating agents like acetic anhydride proceeds directly at the exocyclic amino nitrogen.[9] This chemoselective transformation occurs without involving the ring nitrogen, highlighting the higher nucleophilicity of the -NH₂ group.[10] This reaction is fundamental for installing amide functionalities, which are prevalent in bioactive molecules.
Electrophilic Aromatic Substitution (SEAr) on the Pyridine Ring
Despite the deactivating effect of the ring nitrogen, the potent activating effect of the amino group enables SEAr reactions, primarily at the C5 and, to a lesser extent, the C3 positions.
-
Nitration: The nitration of 2-aminopyridine is a classic example of regioselective SEAr. The reaction, typically performed with a mixed acid (HNO₃/H₂SO₄), initially forms a 2-nitraminopyridine intermediate.[11][12] This kinetically favored product can then be rearranged with heating in sulfuric acid to yield the thermodynamically favored ring-nitrated products: 2-amino-5-nitropyridine as the major isomer and 2-amino-3-nitropyridine as the minor one.[12][13] Controlling the reaction temperature and acid concentration is critical for optimizing the yield of the desired isomer.[11][14]
-
Halogenation: Direct halogenation (chlorination, bromination) of the 2-aminopyridine core is also highly regioselective, favoring substitution at the C5 and C3 positions.[15] The reaction conditions can be tuned to achieve either mono- or di-halogenation.[16] These halogenated intermediates are exceptionally valuable substrates for subsequent cross-coupling reactions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Key Insight | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | Proceeds via a 2-nitramino intermediate which rearranges upon heating. | [12],[13] |
| Bromination | Br₂ / Solvent | 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine | The degree of halogenation can be controlled by the stoichiometry of the halogenating agent. | [16] |
| Iodination | NIS / Acid | 2-Amino-5-iodopyridine | Catalytic Brønsted acid is often required for efficient reaction. | [17] |
Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the functionalization of the 2-aminopyridine core, enabling the formation of C-C and C-N bonds with unprecedented efficiency. These reactions typically utilize a halogenated 2-aminopyridine as a starting material.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for creating biaryl structures by coupling a halo-aminopyridine with a boronic acid or ester.[18] The key to success lies in the selection of the appropriate ligand for the palladium catalyst, as the Lewis basic pyridine nitrogen can inhibit reactivity.[19] Sterically encumbered phosphine ligands are often effective.[19][20] The reaction is tolerant of a wide range of functional groups, making it a workhorse in drug discovery.[21]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the formation of C-N bonds, enabling the synthesis of N-aryl-2-aminopyridines from 2-halopyridines.[5] These N-aryl products are not only important final targets but also serve as crucial intermediates for further C-H activation and cyclization reactions, where the pyridyl group acts as a directing group.[22][23][24]
Annulation Reactions: Building Fused Heterocycles
The dual nucleophilic nature of 2-aminopyridine makes it an ideal precursor for synthesizing fused bicyclic systems, most notably imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. The classical approach involves the reaction of 2-aminopyridine with α-halo ketones.[25] More recent methods utilize transition metal-catalyzed oxidative cyclization strategies.[26][27]
Featured Experimental Protocols
Protocol 1: Regioselective Nitration of 2-Aminopyridine
This two-step protocol is designed to synthesize 2-amino-5-nitropyridine by leveraging the rearrangement of the kinetically favored nitramine intermediate.
Step A: Formation of 2-Nitraminopyridine
-
In a flask equipped with a stirrer and thermometer, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Slowly add 2-aminopyridine (0.2 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Once addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 0.22 mol) and concentrated sulfuric acid (25 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition, stir the reaction mixture at 10°C for 1 hour.
-
Pour the reaction mixture carefully onto 500 g of crushed ice. The 2-nitraminopyridine will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step B: Rearrangement to 2-Amino-5-nitropyridine
-
Carefully add the dried 2-nitraminopyridine from Step A to 150 mL of concentrated sulfuric acid, keeping the temperature below 20°C.
-
Slowly heat the mixture to 50-60°C and maintain this temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
-
Neutralize the solution by slowly adding aqueous ammonia or sodium hydroxide solution while cooling in an ice bath. The product, 2-amino-5-nitropyridine, will precipitate.
-
Collect the yellow solid by filtration, wash with cold water, and recrystallize from ethanol or water to obtain the purified product.[12][13]
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine
This protocol outlines a general procedure for the palladium-catalyzed coupling of a halogenated 2-aminopyridine with an arylboronic acid, a cornerstone reaction for library synthesis in drug discovery.
Diagram 3: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Methodology:
-
To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (1-5 mol%), and a phosphine ligand, such as SPhos or XPhos (2-10 mol%).
-
Add the solvent system, typically a mixture like DMF/H₂O (1:1) or dioxane/water.[18]
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 80-120°C) with vigorous stirring. The reaction can also be performed effectively using microwave irradiation to shorten reaction times.[18]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-arylpyridine.
Conclusion
The 2-aminopyridine core is a remarkably versatile scaffold whose reactivity is governed by a delicate electronic balance. A thorough understanding of its propensity for N-functionalization, regioselective electrophilic substitution, and participation in a vast array of metal-catalyzed cross-coupling reactions is essential for its effective utilization. The methodologies discussed herein, from classical nitration to modern palladium-catalyzed couplings, provide the synthetic chemist with a robust toolkit for the rational design and synthesis of novel chemical entities for pharmaceutical and materials science applications. As new catalytic systems are developed, the synthetic potential of this "unsung hero" will undoubtedly continue to expand.[1]
References
- Abdel-Aziz, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]
- Wikipedia. (n.d.). 2-Aminopyridine. [Link]
- Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- ResearchGate. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3359-3371. [Link]
- American Chemical Society. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. [Link]
- Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]
- Preprints.org. (n.d.).
- ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- ResearchGate. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
- American Chemical Society Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
- Royal Society of Chemistry. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
- ResearchGate. (2011). (PDF)
- National Institutes of Health. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- ResearchGate. (n.d.). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. [Link]
- Royal Society of Chemistry. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]
- ResearchGate. (2019). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]
- American Chemical Society. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society. [Link]
- National Institutes of Health. (2014).
- Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- American Chemical Society Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
- Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]
- Pearson. (n.d.). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]
- Organic Chemistry Portal. (2019). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]
- Thieme Chemistry. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
- ResearchGate. (2021). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Beilstein Journals. (2020).
- Thieme Chemistry. (n.d.).
- ResearchGate. (2012). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]
- Buchwald Lab, MIT. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- American Chemical Society Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. [Link]
- American Chemical Society Publications. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]
- GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]
- Stack Exchange. (2018).
- Química Orgánica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 12. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 13. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 14. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 27. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
2-Aminopyridine-3-carboxamide: A Cornerstone Precursor for the Synthesis of Medicinally Significant Heterocyclic Compounds
An In-Depth Technical Guide
Abstract
2-Aminopyridine-3-carboxamide (2-APCA) stands as a highly versatile and strategic starting material in the field of heterocyclic chemistry and drug discovery. Its unique structural arrangement, featuring vicinal, nucleophilic amino and electrophilic carboxamide groups on a pyridine scaffold, provides a robust platform for a variety of cyclocondensation reactions. This guide offers an in-depth exploration of 2-APCA's reactivity and its application as a precursor for constructing privileged heterocyclic systems, most notably pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. We will dissect the mechanistic principles behind these transformations, provide field-proven experimental protocols, and discuss the strategic importance of the resulting scaffolds in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 13438-65-8)[1] has emerged as an "unsung hero" in this regard, serving as a pivotal precursor for a multitude of heterocyclic compounds.[2] Its value lies in the ortho-disposition of an amine and a carboxamide group. This arrangement is pre-organized for intramolecular cyclization, allowing for the rapid and often high-yield assembly of fused bicyclic systems that are frequently found at the core of biologically active molecules.[3]
The heterocycles derived from 2-APCA, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, are prominent scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[4][5][6][7][8] This guide provides a technical framework for understanding and utilizing 2-APCA to access these valuable compound classes.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-APCA is fundamentally driven by the dual reactivity of its adjacent functional groups. The exocyclic amino group (-NH₂) serves as a potent nucleophile, while the carboxamide group (-CONH₂) acts as an electrophilic partner, especially upon activation. This inherent push-pull electronic nature is the key to its role in cyclocondensation reactions.
Causality of Reactivity:
-
Nucleophilic Attack: The synthesis of fused pyrimidine rings typically begins with the nucleophilic attack of the 2-amino group onto an external electrophile (e.g., a carbonyl carbon of a 1,3-dicarbonyl compound or an orthoester).
-
Intramolecular Cyclization: The newly formed intermediate then undergoes a subsequent intramolecular cyclization. This step involves the nitrogen of the carboxamide or the carboxamide's oxygen (after tautomerization) attacking a newly introduced electrophilic center, or the pyridine ring nitrogen attacking an activated intermediate. This intramolecular nature is highly efficient due to the close proximity of the reacting centers.
-
Dehydration/Elimination: The final step is typically a dehydration or elimination event, leading to the formation of the stable, aromatic heterocyclic product.
Below is a generalized diagram illustrating the key reactive sites of the 2-APCA scaffold.
Caption: Core reactive sites of the this compound scaffold.
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous kinase inhibitors and other therapeutic agents.[7][9] 2-APCA is an ideal precursor for this system, as it provides the pyridine ring and the necessary nitrogen and carbon atoms for the fused pyrimidine ring.
Mechanistic Pathway
A common and effective method involves the condensation of 2-APCA with a one-carbon (C1) electrophile, such as triethyl orthoformate, or a two-carbon (C2) fragment like acetic anhydride.[5] The reaction with triethyl orthoformate, for instance, proceeds via initial formation of an ethoxy-imidate intermediate from the amino group, followed by intramolecular cyclization involving the amide nitrogen, and subsequent elimination of ethanol to yield the pyrido[2,3-d]pyrimidin-4(3H)-one core.
The general workflow for this transformation is depicted below.
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidinones from 2-APCA.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol is a representative procedure adapted from established literature methods.[5]
-
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (5.0-10.0 eq)
-
Acetic anhydride (catalytic amount, optional)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.37 g, 10 mmol).
-
Add an excess of triethyl orthoformate (e.g., 14.8 g, 100 mmol). The orthoformate serves as both reactant and solvent.
-
(Optional) Add a few drops of acetic anhydride to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: e.g., Ethyl Acetate/Hexane 7:3].
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Triturate the resulting solid residue with cold ethanol or diethyl ether, and collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Recrystallize the crude product from hot ethanol or an appropriate solvent system to obtain the pure pyrido[2,3-d]pyrimidin-4(3H)-one as a crystalline solid.
-
-
Self-Validation (Characterization):
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H, ¹³C): Confirm the disappearance of the -NH₂ and -CONH₂ protons of the starting material and the appearance of characteristic signals for the bicyclic system.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (M+H⁺).
-
FT-IR Spectroscopy: Observe the appearance of a new lactam C=O stretch and the disappearance of the primary amine N-H stretches.
-
Synthesis of 1,8-Naphthyridines
The 1,8-naphthyridine skeleton is a key pharmacophore in many antibacterial agents (e.g., Nalidixic acid) and anticancer drugs.[4][6] While direct cyclization from 2-APCA is less common, it serves as an excellent precursor to the necessary 2-amino-3-acylpyridine intermediate required for the classic Friedländer Annulation.
Mechanistic Pathway: The Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., malononitrile, ethyl cyanoacetate).[4][10] Therefore, the strategic challenge is the conversion of the carboxamide group of 2-APCA into a carbonyl group (aldehyde or ketone). This can be achieved through various synthetic transformations, such as reduction followed by oxidation or reaction with organometallic reagents. Once the 2-amino-3-acylpyridine is in hand, the path to the 1,8-naphthyridine is straightforward.
A multicomponent approach, reacting a 2-aminopyridine, an aldehyde, and an active methylene compound, also provides a highly efficient, one-pot route to this scaffold.[11]
The logical relationship for this multi-step synthesis is outlined below.
Caption: Strategic pathway from 2-APCA to 1,8-naphthyridines via a key intermediate.
Experimental Protocol: Three-Component Synthesis of a 1,8-Naphthyridine Derivative
This protocol describes a modern, efficient one-pot synthesis starting from a generic 2-aminopyridine, which is structurally analogous to the core of 2-APCA.[11]
-
Materials:
-
2-Aminopyridine (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Catalyst (e.g., N-Bromosulfonamide, Piperidine, or Lewis Acid) (catalytic amount)
-
Solvent (e.g., Acetonitrile or Ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine (e.g., 0.94 g, 10 mmol) and the aromatic aldehyde (e.g., 1.06 g, 10 mmol) in the chosen solvent (e.g., 20 mL of acetonitrile).
-
Add the active methylene compound, malononitrile (e.g., 0.66 g, 10 mmol), to the solution.
-
Add the catalyst (e.g., 5 mol% of TBBDA).[11]
-
Stir the reaction mixture at room temperature or gentle reflux for 2-8 hours, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure 1,8-naphthyridine derivative.
-
-
Self-Validation (Characterization):
-
NMR Spectroscopy (¹H, ¹³C): Confirm the incorporation of all three components and the formation of the bicyclic aromatic system.
-
Mass Spectrometry (MS): Verify the molecular weight corresponding to the condensation of the three reactants minus the loss of water and hydrogen.
-
Elemental Analysis: Confirm the elemental composition of the final product.
-
Strategic Applications in Drug Discovery
The true power of 2-APCA as a precursor lies in the ability to introduce chemical diversity into the final heterocyclic products. By starting with substituted 2-APCA derivatives or by using a variety of condensation partners, chemists can generate large libraries of compounds for structure-activity relationship (SAR) studies.
For example, a series of novel 2-aminopyridine-3-carboxamides were themselves designed and synthesized as potent c-Met kinase inhibitors, demonstrating that the core scaffold is biologically relevant even before cyclization.[12] In one study, bioisosteric replacement of other heterocyclic moieties with the flexible amide bond of 2-APCA led to the discovery of a compound with a c-Met IC₅₀ of 0.022 μM.[12] This highlights that modifications at various positions on the 2-APCA ring can directly influence biological activity, providing a powerful tool for medicinal chemists.
Data Summary: Representative Heterocyclic Scaffolds
The following table summarizes the key heterocyclic systems accessible from 2-APCA and its direct derivatives.
| Heterocyclic System | Key Synthetic Strategy | Biological Relevance | Representative References |
| Pyrido[2,3-d]pyrimidines | Cyclocondensation with C1 or C2 synthons | Kinase Inhibitors, Anticancer, Anti-inflammatory | [5][7][8][9][13] |
| 1,8-Naphthyridines | Friedländer Annulation (from 2-amino-3-acylpyridines) | Antibacterial, Anticancer, Antimalarial | [4][6][11][14] |
| Imidazo[1,2-a]pyridines | Condensation with α-haloketones (from 2-aminopyridine) | Anxiolytic, Sedative, Anticancer | [15][16][17] |
| Thieno[2,3-b]pyridines | Gewald Reaction (from 2-amino-3-cyanopyridine) | Kinase Inhibitors, Antimicrobial | [18] |
Conclusion
This compound is far more than a simple chemical; it is a strategic linchpin for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. Its pre-organized reactive centers enable chemists to readily access complex scaffolds like pyrido[2,3-d]pyrimidines and serve as a key starting point for 1,8-naphthyridines. The straightforward and often high-yielding nature of these transformations makes 2-APCA an invaluable tool in academic research and industrial drug discovery. A thorough understanding of its reactivity and the established protocols for its use will continue to empower scientists to build the next generation of therapeutic agents.
References
- Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate.
- Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate.
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. INDIAN J. CHEM., FEBRUARY 2025.
- Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. Semantic Scholar.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed.
- General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate.
- 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Bohrium.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC - PubMed Central.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
- 3-aminopyridine. Organic Syntheses Procedure.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
- Synthesis of 3-Aminopyridine. ResearchGate.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate.
- A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate.
- Easy Access to 2-Aminopyridines. GalChimia.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
Sources
- 1. 2-氨基吡啶-3-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 11. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Aminopyridine-3-carboxamide and its Derivatives: A Guide to Structure, Characterization, and Pharmacological Impact
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives are integral to the synthesis of various heterocyclic compounds with significant medicinal value.[1][2][3][4][5][6][7][8] However, the inherent structural complexity of this scaffold, particularly when substituted with groups capable of proton migration, presents a significant challenge and opportunity in drug design: tautomerism.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[9] This phenomenon is far from a mere chemical curiosity; it profoundly impacts a molecule's pharmacodynamic and pharmacokinetic profiles.[9][10] Different tautomers exhibit distinct properties, including target binding affinity, solubility, lipophilicity, and metabolic stability, which can alter a drug's efficacy, bioavailability, and even toxicity.[9][10][11][12] For professionals in drug development, a lack of understanding of a compound's tautomeric preferences can impede lead optimization, affect drug stability and formulation, and lead to unforeseen adverse effects.[9][10]
This guide provides a deep dive into the tautomeric landscape of 2-aminopyridine-3-carboxamide, a molecule that encapsulates the key tautomeric challenges of this compound class. We will dissect the potential tautomeric forms, explore the analytical and computational methodologies required for their characterization, and discuss the critical implications for drug discovery and development.
The Tautomeric Landscape of this compound
The structure of this compound features multiple sites for proton migration, leading to a complex equilibrium of several potential tautomers. The primary equilibria involve amino-imino and amide-imidic acid tautomerism, with the potential for a zwitterionic form, particularly in the solid state or polar environments.
Amino-Imino Tautomerism
This is the most prominent tautomerism in 2-aminopyridine systems, involving an equilibrium between the exocyclic amino group and the endocyclic ring nitrogen.[13]
-
Amino Form (A): The canonical and generally more stable form, where the exocyclic nitrogen is an amino group (-NH₂).[1][2][3]
-
Imino Form (B): A less stable tautomer where a proton has migrated from the exocyclic amino group to the ring nitrogen, resulting in an exocyclic imine (=NH) and a hydrogenated ring nitrogen.[1][2][3] Computational studies on the related 2-amino-4-methylpyridine show the canonical amino form to be significantly more stable (by about 13.60 kcal/mol) than the imino form in the gas phase.[1][2][3]
Amide-Imidic Acid Tautomerism
This equilibrium occurs within the C-3 carboxamide side chain.
-
Amide Form (C): The standard carboxamide structure (-C(=O)NH₂). Theoretical investigations confirm that the amide form is generally more stable than the imidic acid tautomer by a significant margin (approx. 46 kJ/mol or 11 kcal/mol).[14]
-
Imidic Acid Form (D): Formed by a proton shift from the amide nitrogen to the carbonyl oxygen, resulting in an imidic acid or iminol group (-C(OH)=NH).[14][15] While less stable, its transient formation can be relevant in certain chemical reactions or enzymatic processes.
Zwitterionic Form
While less common for amides compared to carboxylic acids, the formation of a zwitterion is a distinct possibility. An X-ray crystallographic study of the closely related 2-aminopyridine-3-carboxylic acid revealed that in the solid state, the proton from the carboxylic group transfers to the pyridine ring nitrogen, forming a zwitterion.[16] This provides a strong precedent for considering a similar zwitterionic tautomer for the carboxamide derivative, where the pyridine ring is protonated and one of the amide protons is lost, creating a negative charge on the amide nitrogen.
Caption: Key Tautomeric Equilibria in this compound.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is not fixed; it is dynamically influenced by a range of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric state of a molecule.
Caption: Major Factors Influencing Tautomeric Preference.
-
Substituent Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyridine ring or N-substituents on the carboxamide can alter the electron density and basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For instance, an EWG on the ring might decrease the basicity of the ring nitrogen, disfavoring the imino tautomer.
-
Solvent Effects: The solvent environment plays a pivotal role.[17] Polar protic solvents can stabilize more polar tautomers (like the zwitterionic form) through hydrogen bonding. Nonpolar solvents, conversely, tend to favor the less polar, canonical amino-amide form.
-
pH: The pH of the medium dictates the protonation state of the molecule. At low pH, the basic ring nitrogen is likely to be protonated, locking the molecule in a form resembling the imino tautomer's cation. At high pH, deprotonation of the amide N-H could occur, leading to an anionic species.
-
Temperature: Tautomerization is a thermodynamic equilibrium. Changes in temperature can alter the equilibrium constant (KT), favoring the population of higher-energy tautomers at elevated temperatures.
Analytical and Computational Characterization Workflow
A definitive characterization of the tautomeric equilibrium requires a multi-pronged approach, combining spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the puzzle.
Spectroscopic and Crystallographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for studying tautomerism in solution.[11][18] The number of signals, their chemical shifts (δ), and their integration values provide direct evidence of the species present. For example, the amino form will show a characteristic broad singlet for the -NH₂ protons, while the imino form would show two distinct N-H signals with different chemical shifts.[19]
UV-Visible (UV-Vis) Spectroscopy: Tautomers possess different conjugated π-systems and will therefore exhibit distinct UV-Vis absorption spectra.[11] While individual tautomer spectra often overlap, perturbing the equilibrium by changing the solvent or pH can lead to observable shifts in λmax and changes in molar absorptivity, allowing for the deconvolution of the spectra and calculation of the equilibrium constant.[20][21]
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to specific functional groups. The amide tautomer will show a strong carbonyl (C=O) stretching band (typically ~1650-1680 cm⁻¹), whereas the imidic acid form would lack this and instead show C=N and O-H stretching bands.[11][22]
X-ray Crystallography: This technique provides unambiguous proof of the tautomeric structure in the solid state.[9][10] It reveals precise bond lengths, which can differentiate between single and double bonds (e.g., C-N vs. C=N), and the exact location of hydrogen atoms, confirming the protonation state of the entire molecule.[16][23][24][25]
Data Summary for Analytical Characterization
| Tautomeric Form | Key ¹H NMR Signal(s) | Key IR Bands (cm⁻¹) | Key UV-Vis Feature |
| Amino-Amide | Broad -NH₂ singlet; Amide N-H signals | Strong C=O (~1660); N-H stretch (~3200-3400) | Primary π → π* transition |
| Imino-Amide | Two distinct N-H singlets (ring & exocyclic) | Strong C=O (~1660); C=N stretch (~1640) | Bathochromic/Hypsochromic shift |
| Amino-Imidic Acid | Broad -NH₂ singlet; O-H signal | O-H stretch (~3300); C=N stretch (~1640) | Shift in λmax vs. amide form |
| Zwitterion | Potentially deshielded ring N-H proton | Charge-delocalized C-O/C-N stretches | Significant shift due to altered chromophore |
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[26] These calculations can determine the Gibbs free energy (ΔG) of each tautomer in the gas phase or in solution (using continuum solvent models), allowing for a prediction of their equilibrium populations.[1][2][3][15] Furthermore, computational methods can calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Caption: Integrated Workflow for Tautomer Characterization.
Protocols for Key Experiments
Protocol 1: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). To study solvent effects, prepare parallel samples in solvents of varying polarity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration, especially for broad N-H signals.
-
Variable Temperature (VT) NMR (Optional): Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C in DMSO-d₆). Changes in peak positions or the appearance of new peaks can indicate a shift in the tautomeric equilibrium or fast exchange between tautomers.
-
Data Analysis:
-
Identify and assign all proton signals. Pay close attention to exchangeable protons (NH₂, NH, OH).
-
Carefully integrate the signals corresponding to each distinct tautomer.
-
Calculate the tautomeric ratio (KT) by dividing the integration values of the signals unique to each form. For example, KT = [Imino Form] / [Amino Form].
-
Protocol 2: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers (amino-amide, imino-amide, amino-imidic acid, etc.) in a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][2] This should be done for both the gas phase and with an implicit solvent model (e.g., PCM or SMD) representing the solvent used in experimental studies.[15]
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Analysis: Extract the Gibbs free energy (G) for each tautomer from the frequency calculation output.
-
Relative Stability Calculation: Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable form. The equilibrium constant (KT) can then be estimated using the equation: ΔG = -RT ln(KT).[27]
Implications in Drug Discovery and Development
The tautomeric state of a this compound derivative is not an academic detail; it is a critical determinant of its drug-like properties.
-
Drug-Target Interactions: Tautomers are distinct chemical entities with different shapes and hydrogen bonding patterns (donors vs. acceptors).[11] One tautomer may bind to a target receptor or enzyme with high affinity, while another may be completely inactive. The amino-amide form, for example, presents two H-bond donors and one acceptor at the carboxamide group, while the imidic acid form presents one donor and two acceptors. This fundamental difference will dictate binding orientation and strength.[9][10]
-
Pharmacokinetics (ADME): Tautomerism significantly affects physicochemical properties that govern ADME.
-
Solubility: A more polar or zwitterionic tautomer will likely have higher aqueous solubility than a nonpolar counterpart.
-
Lipophilicity (LogP): The distribution of a drug between aqueous and lipid environments is tautomer-dependent. A shift in equilibrium can dramatically alter a drug's ability to cross cell membranes, including the blood-brain barrier.[9][10]
-
-
Formulation and Stability: In the solid state, a drug may crystallize as a single, stable tautomer.[10] If this is not the thermodynamically most stable form, there is a risk of conversion to a different tautomer over time, potentially leading to changes in bioavailability and a shortened shelf-life.[9] This phenomenon, where different crystal forms contain different tautomers, is sometimes referred to as "desmotropy."
Conclusion
The tautomerism of this compound and its derivatives is a complex interplay of structural features and environmental factors. For researchers and drug developers, ignoring this phenomenon is a significant risk. A thorough investigation using a combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling is not merely recommended; it is essential for rational drug design. By understanding and controlling the tautomeric forms of these valuable scaffolds, scientists can better optimize drug-target interactions, fine-tune pharmacokinetic profiles, and ensure the stability and efficacy of next-generation therapeutics.
References
- What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.).
- Dhaked, D., & Nicklaus, M. C. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(11), 1219-1221. [Link]
- de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269095. [Link]
- Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
- de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs.
- Abdel-Shafy, H., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
- Perez, M. A., Soto, J. L., & Guzman, F. (1985). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, 87-90. [Link]
- Abdel-Shafy, H., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
- Abdel-Shafy, H., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
- Inuzuka, K., & Fujimoto, A. (1983). The Amino–Imino Tautomerization of the 2-Aminopyridine–Acetic Acid System in Isooctane. Bulletin of the Chemical Society of Japan, 56(7), 2211-2213. [Link]
- Katritzky, A. R. (1965). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 19, 338-345. [Link]
- Katritzky, A. R., & Ghiviriga, I. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 339-361. [Link]
- Nakajima, N., & Ubukata, M. (n.d.).
- Pawlukojc, A., et al. (2003). The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron.
- Raczyńska, E. D., et al. (2020). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules, 25(23), 5556. [Link]
- Tuñón, I., et al. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. Physical Chemistry Chemical Physics, 16(43), 23756-23766. [Link]
- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... (n.d.).
- Akai, N., Ohno, K., & Aida, M. (2005). Photoinduced amino-imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. Chemical Physics Letters, 413(4-6), 306-310. [Link]
- Amide-Iminol Tautomerism: Effect of Metalation. (1997). Inorganic Chemistry, 36(6), 1029-1037. [Link]
- On the stabler tautomer in amide-imidic acid tautomerism. (2021). Chemistry Stack Exchange. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]
- Reaction Mechanism of Amide -and Zn(II)-Complex catalyzed Amide -Imidic Acid Tautomerism: A Comparative DFT -Study and Wavefunction Analysis. (2023).
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Tautomerization effect on NMR spectrum. (2022). Reddit. [Link]
- Słoczyńska, K., et al. (2020). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Journal of Molecular Modeling, 26(10), 281. [Link]
- Abdel-Shafy, H., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. [Link]
- Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine... (n.d.).
- Gonec, T., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(12), 2095. [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1588. [Link]
- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... (n.d.).
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(11), 2538-2544. [Link]
- Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (n.d.).
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (1993). Journal of the Chemical Society, Dalton Transactions, (11), 1647-1653. [Link]
- Raczyńska, E. D., & Makowski, M. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 23(11), 2849. [Link]
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2020). Scientific Reports, 10(1), 1845. [Link]
Sources
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chimia.ch [chimia.ch]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. scispace.com [scispace.com]
- 16. lit.jinr.ru [lit.jinr.ru]
- 17. mdpi.com [mdpi.com]
- 18. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. imanagerpublications.com [imanagerpublications.com]
- 24. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the X-ray Crystallography of Novel 2-Aminopyridine-3-carboxamide Analogs
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of novel 2-aminopyridine-3-carboxamide analogs. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as kinase inhibitors and antimicrobial agents[1][2]. Understanding their three-dimensional structure at an atomic level is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR).
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental decisions, offering insights honed from practical experience to empower researchers to overcome common challenges associated with the crystallization and structural analysis of these specific heterocyclic compounds.
Part 1: Foundational Principles and Strategic Synthesis
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both precision and an intuitive understanding of the molecule's physicochemical properties. The this compound scaffold presents unique opportunities and challenges due to the presence of multiple hydrogen bond donors (amino group, amide N-H) and acceptors (pyridine nitrogen, amide carbonyl oxygen)[3][4]. This rich hydrogen-bonding capability can lead to robust crystalline lattices but can also result in challenging crystallization scenarios such as polymorphism or the formation of poorly ordered crystals.
Synthesis and Purification: The Bedrock of Quality Crystals
The quality of the final crystal is inextricably linked to the purity of the starting material. It is imperative that the synthesized this compound analogs are of the highest possible purity before attempting crystallization.
Recommended Purification Protocol:
-
Initial Purification: Column chromatography is typically the first step to remove bulk impurities. The choice of stationary and mobile phases will be compound-specific, but a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) is a common starting point.
-
Recrystallization for Purity: Following chromatography, a preliminary recrystallization should be performed to further enhance purity. This is distinct from the single-crystal growth process and is aimed at obtaining a highly pure polycrystalline powder. The choice of solvent here is critical and can provide clues for the subsequent single-crystal growth experiments[5].
Part 2: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most significant bottleneck in X-ray crystallography[6]. For this compound analogs, a systematic approach to screening a wide range of conditions is essential.
Solubility Screening: Mapping the Crystallization Landscape
A preliminary solubility test in a variety of solvents is a crucial first step to guide the selection of appropriate crystallization techniques and solvent systems[7].
| Solvent Class | Examples | Expected Solubility of this compound Analogs | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The hydrogen bonding capabilities of the solvents can readily solvate the polar functional groups of the target molecule. Water may be a suitable anti-solvent. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | These solvents can accept hydrogen bonds and have large dipole moments, making them effective at dissolving the target compounds. |
| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The lack of polarity and hydrogen bonding ability makes these poor solvents for the target molecules but excellent candidates for use as anti-solvents in layering or vapor diffusion techniques. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These offer an intermediate polarity and can be useful in mixed-solvent systems. |
Crystallization Techniques: A Multi-pronged Approach
No single crystallization method is universally successful. Therefore, it is advisable to set up multiple experiments in parallel employing different techniques.
Experimental Protocols:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks[8][9].
-
-
Vapor Diffusion: This is a highly effective method for small quantities of material[8].
-
Hanging Drop: Dissolve the compound in a good solvent (e.g., DMF) and place a small drop on a siliconized glass coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble, e.g., water or isopropanol).
-
Sitting Drop: Place a small volume of the concentrated compound solution in a small inner vial. Place this inner vial inside a larger, sealed vial containing the precipitant[7]. The vapor of the precipitant will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane or DMF).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution, creating a distinct interface[8].
-
Allow the solvents to slowly mix over time, inducing crystallization at the interface.
-
-
Thermal Control (Slow Cooling):
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Ensure all solid has dissolved.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C) in a controlled manner[6].
-
Part 3: From Crystal to Structure: Data Collection and Analysis
Once a suitable crystal is obtained, the next phase involves interrogating it with X-rays to determine its internal structure.
Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and plunge it into liquid nitrogen to flash-cool it. This minimizes radiation damage during data collection[10].
-
Data Collection: The mounted crystal is then placed on a diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector (e.g., CCD or CMOS) is ideal for small molecule crystallography[11][12]. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations[10][13].
Data Processing, Structure Solution, and Refinement
The raw diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l)[14][15].
Workflow for Structure Determination:
Caption: Workflow of X-ray crystal structure determination.
-
Data Integration and Scaling: Software such as CrysAlisPro, XDS, or SAINT is used to integrate the raw diffraction spots and scale the data to correct for experimental variations[14].
-
Structure Solution: This is the process of solving the "phase problem"[16]. For small molecules like this compound analogs, direct methods are almost always successful[13]. Programs like SHELXT or SIR are commonly used.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods[10][16]. This iterative process adjusts atomic coordinates, occupancies, and displacement parameters to minimize the difference between observed and calculated structure factors. This is typically done with software like SHELXL.
Key Refinement Parameters to Monitor:
| Parameter | Description | Acceptable Value Range (Typical) |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 for high-quality data |
| Goof (S) | Goodness of Fit. Should be close to 1 for a good model. | 0.9 - 1.1 |
| Residual Peaks | The highest peaks and deepest holes in the final difference Fourier map. Should be close to zero. | -0.5 to 0.5 e⁻/ų |
Part 4: Case Study - Hypothetical Data for a Novel Analog
To illustrate the expected outcomes, the table below presents hypothetical crystallographic data for a novel this compound derivative.
| Parameter | Value |
| Empirical formula | C₁₅H₁₄N₄O₂ |
| Formula weight | 282.30 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90° |
| b = 12.115(4) Å, β = 98.34(2)° | |
| c = 13.456(5) Å, γ = 90° | |
| Volume | 1375.8(8) ų |
| Z | 4 |
| Density (calculated) | 1.364 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 592 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected / unique | 8975 / 3142 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Data / restraints / parameters | 3142 / 0 / 191 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.112 |
| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |
Conclusion
The X-ray crystallographic analysis of novel this compound analogs is a powerful tool for unequivocally determining their three-dimensional molecular architecture. A successful outcome hinges on a systematic and well-reasoned approach, from the initial synthesis and purification to the final stages of structure refinement and validation. By understanding the specific chemical nature of this scaffold and employing a range of crystallization techniques, researchers can significantly increase the probability of obtaining high-quality crystals suitable for diffraction studies. The resulting structural information is invaluable for advancing drug discovery programs and deepening our fundamental understanding of molecular recognition and biological function.
References
- Crystallization of small molecules. (n.d.).
- Small Molecule X-Ray Diffraction Facility. (n.d.). University of Montana.
- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1858. [Link]
- X-ray crystallography. (2024, January 5). In Wikipedia. [Link]
- Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press.
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- Crystallisation Techniques. (2006, January 8).
- Structure solution and refinement: introductory strategies. (n.d.).
- Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
- Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography Volume F: Crystallography of Biological Macromolecules.
- A beginner's guide to X-ray data processing. (2021). ResearchGate.
- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2019). ResearchGate.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron. (n.d.).
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(15), 2779. [Link]
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 22-30.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lit.jinr.ru [lit.jinr.ru]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. fiveable.me [fiveable.me]
- 11. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]
- 12. rigaku.com [rigaku.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Exploring the Structure-Activity Relationship (SAR) of 2-Aminopyridine-3-carboxamides: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1] Its simple, low molecular weight structure is rich in functionality, offering synthetically accessible handles for diversification and optimization.[1] This guide focuses specifically on the 2-aminopyridine-3-carboxamide core, a structural motif that has yielded potent inhibitors for a diverse range of biological targets, particularly protein kinases.[2][3][4] As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles that govern the interplay between chemical structure and biological function, enabling a more rational approach to drug design. This document provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, supported by case studies, detailed experimental protocols, and mechanistic insights.
General Synthetic Strategies
A robust understanding of SAR is intrinsically linked to the synthetic accessibility of the target compounds. The this compound core is typically assembled through several reliable synthetic routes. A common and efficient approach involves a one-pot, multi-component reaction. For instance, derivatives can be prepared by the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate, often under microwave irradiation to accelerate the reaction and improve yields, presenting an environmentally favorable method.[5]
Alternatively, a stepwise approach can be employed, starting from 2-aminonicotinic acid. The synthesis often proceeds via bromination, cyclization, and chlorination, followed by displacement of the chlorine with various amines and subsequent Suzuki coupling to introduce additional diversity.[6] This stepwise method offers greater control for the introduction of specific substituents at defined positions.
Caption: Key synthetic routes to this compound derivatives.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold can be systematically modulated by substitutions at three primary positions: the 2-amino group, the 3-carboxamide moiety, and the pyridine core itself (positions C4, C5, and C6).
Caption: Key modification points on the this compound scaffold.
The 2-Amino Group (R¹)
This group is often crucial for establishing a key hydrogen bond interaction with the hinge region of protein kinases, anchoring the inhibitor in the ATP-binding pocket.[4] Modifications here are generally detrimental. For instance, in studies on antimalarial 3,5-diarylaminopyridines, replacement or substitution of the 2-amino group led to a significant loss of activity.[7] This underscores its primary role as a non-negotiable pharmacophoric feature for many target classes.
The 3-Carboxamide Moiety (R²)
The carboxamide linker is more than a simple spacer; it acts as a critical hydrogen bond donor and/or acceptor and provides a directional vector to position larger substituents into specific sub-pockets of the target protein. The nature of the R² substituent profoundly impacts potency and selectivity.
-
Aromatic and Heterocyclic Groups: These are commonly employed to engage in π-stacking or hydrophobic interactions. In a series of c-Met kinase inhibitors, a (S)-α-methylbenzyl group at this position was identified as optimal, leading to compound (S)-24o with an IC₅₀ of 0.022 µM.[2] This highlights the importance of chirality and specific spatial arrangements to fit into the active site.
-
Alkyl Chains: In a series of PI3Kδ inhibitors, increasing the length of an alkyl side chain on the carboxamide nitrogen generally correlated with increased antibacterial activity, suggesting engagement with a hydrophobic channel.[3][8]
The Pyridine Core (R³)
The pyridine ring itself is a key element, influencing the molecule's overall electronics, pKa, and solubility. Substitutions at the C4, C5, and C6 positions are critical for fine-tuning activity and achieving selectivity.
-
C4-Position: This position often points towards the solvent-exposed region. In a series of SHP2 allosteric inhibitors, substitutions here were explored to enhance physicochemical properties without disrupting core binding interactions.[9]
-
C5-Position: This position can be modified to target adjacent pockets. Incorporation of a 2-pyridone moiety at the C5 position of 2-aminopyridine derivatives led to potent ALK inhibitors.[6]
-
C6-Position: This position is frequently used to introduce larger groups that can occupy deeper pockets. In antitubercular 3-aminothieno[2,3-b]pyridine-2-carboxamides, substitutions with hydrogen bond acceptors at this position were found to be most effective.[10]
Case Study: Kinase Inhibition
The this compound scaffold has proven exceptionally fruitful in the development of kinase inhibitors.[3][6][11] The core structure mimics the hinge-binding motif of ATP, making it an ideal starting point for competitive inhibitors.
c-Met and ALK/ROS1 Inhibition
The HGF/c-Met signaling pathway is a critical driver in many cancers.[6] Similarly, ALK and ROS1 fusions are oncogenic drivers in non-small cell lung cancer (NSCLC).[11] 2-aminopyridine-3-carboxamides have been successfully developed as potent inhibitors of these kinases. A key SAR finding was that bioisosteric replacement of heterocyclic moieties with a carefully selected amide bond at the C3 position could yield highly potent compounds.[2] Furthermore, the introduction of a spirocyclic moiety at the C5 position led to the discovery of compound C01 , a potent dual ROS1/ALK inhibitor active against clinically relevant resistance mutations like ROS1G2032R and ALKG1202R.[11]
| Compound | Target(s) | Key Structural Feature | IC₅₀ | Reference |
| (S)-24o | c-Met | (S)-α-methylbenzyl at 3-carboxamide | 22 nM | [2][6] |
| MR3278 | PI3Kδ | Undisclosed bioisosterism strategy | 30 nM | [3] |
| C01 | ROS1/ALK | Spiro derivative at C5-position | 42.3 nM (vs. CD74-ROS1G2032R) | [11] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated assays are paramount.
Protocol 1: General Kinase Inhibition Assay (Luminescent)
This protocol describes a typical in vitro assay to determine the IC₅₀ of a compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., c-Met, ALK) in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at its Kₘ concentration in the same kinase buffer.
-
Serially dilute test compounds in DMSO, followed by a 1:100 dilution in kinase buffer to create 4X compound solutions.
-
-
Assay Procedure:
-
To a 384-well white plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture cancer cells (e.g., EBC-1 for c-Met, Karpas-299 for ALK) under standard conditions.[6]
-
Trypsinize and seed the cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle only" (DMSO) control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
-
Caption: Standard workflows for inhibitor characterization.
Conclusion and Future Outlook
The this compound scaffold represents a highly successful and adaptable platform for the design of potent and selective inhibitors against a range of therapeutic targets. The SAR is well-defined yet complex, with the 2-amino group serving as a critical hinge-binding anchor, while the 3-carboxamide and substitutions on the pyridine core provide the primary means for modulating potency, selectivity, and pharmacokinetic properties. A deep understanding of these relationships, grounded in robust synthetic strategies and validated through rigorous biological evaluation, is essential for leveraging the full potential of this scaffold. Future work will likely focus on developing inhibitors against novel targets, overcoming acquired drug resistance, and optimizing ADMET properties to produce the next generation of clinical candidates derived from this versatile core.
References
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). PubMed. [Link]
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. [Link]
- Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. (n.d.). Der Pharma Chemica. [Link]
- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2024).
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). PMC - NIH. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]
- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). PMC - NIH. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2013). PMC - NIH. [Link]
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011).
- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed. [Link]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. [Link]
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2017). PMC - NIH. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery. (2022). RSC Publishing. [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central. [Link]
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2021). ACS Medicinal Chemistry Letters. [Link]
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-Aminopyridine-3-carboxamide Derivatives: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the efficient one-pot, multi-component synthesis of 2-aminopyridine-3-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] The presented protocol offers a streamlined and atom-economical approach, circumventing the need for multi-step procedures and the isolation of intermediates. By leveraging the principles of convergent synthesis, this method allows for the rapid generation of a library of substituted 2-aminopyridine-3-carboxamides from readily available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both a detailed experimental protocol and a thorough explanation of the underlying chemical principles.
Introduction: The Significance of 2-Aminopyridine-3-carboxamides
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] The incorporation of a carboxamide group at the 3-position further enhances the potential for diverse biological interactions, making this compound derivatives attractive targets for drug discovery programs. These compounds have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors and antibacterial agents.[2][4]
Traditional synthetic routes to these molecules often involve multiple steps, leading to lower overall yields and increased waste generation. Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient operation.[1][5] This application note details a robust one-pot, four-component reaction for the synthesis of this compound derivatives, offering a significant improvement in efficiency and sustainability.
Reaction Principle: A Convergent Approach to Pyridine Synthesis
The one-pot synthesis of this compound derivatives is typically achieved through a domino reaction involving an aldehyde, a ketone, cyanoacetamide, and an ammonium source (often ammonium acetate). The reaction proceeds through a cascade of well-established organic transformations, primarily initiated by a Knoevenagel condensation.
The proposed mechanism commences with the Knoevenagel condensation of the aldehyde and cyanoacetamide, catalyzed by a base (often generated in situ from ammonium acetate), to form an α,β-unsaturated intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by intramolecular cyclization and subsequent aromatization via elimination of water, yields the final this compound product. The use of cyanoacetamide is critical as it directly installs the desired carboxamide functionality at the 3-position of the pyridine ring.
Visualizing the Synthesis
General Reaction Scheme
Caption: General one-pot synthesis of this compound derivatives.
Proposed Reaction Mechanism
Caption: Stepwise mechanism of the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound derivatives. The specific aldehyde and ketone can be varied to generate a library of compounds.
Materials and Reagents
-
Appropriate aromatic or aliphatic aldehyde (1.0 mmol)
-
Appropriate ketone (1.0 mmol)
-
Cyanoacetamide (1.0 mmol, 84.08 g/mol )
-
Ammonium acetate (1.5 mmol, 77.08 g/mol )
-
Ethanol (5-10 mL)
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add ethanol (5-10 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water (20-30 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various this compound derivatives using the described one-pot protocol.
| Entry | Aldehyde (R¹) | Ketone (R²/R³) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone (Ph/Me) | 2-amino-4,6-diphenylnicotinamide | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone (Ph/Me) | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinamide | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone (Ph/Me) | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinamide | 88 |
| 4 | Benzaldehyde | Acetone (Me/Me) | 2-amino-4-phenyl-6-methylnicotinamide | 75 |
| 5 | Furan-2-carbaldehyde | p-Methylacetophenone (p-tolyl/Me) | 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinamide | 78 |
Yields are for isolated and purified products.
Expected Results and Characterization
For a representative product, 2-amino-4,6-diphenylnicotinamide (Entry 1), the expected characterization data are as follows:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.05-7.95 (m, 4H, Ar-H), 7.60-7.40 (m, 6H, Ar-H), 7.30 (s, 1H, pyridine-H), 7.15 (s, 2H, CONH₂), 6.80 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.5 (C=O), 160.0, 158.5, 155.0, 138.0, 137.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0, 117.0, 111.0, 88.0.
-
IR (KBr, cm⁻¹): 3450, 3320 (NH₂ str.), 3180 (NH str.), 1660 (C=O str.), 1610, 1580 (C=C, C=N str.).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₅N₃O: 290.12; found 290.15.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time and continue to monitor by TLC. Ensure the reaction is at a sufficient reflux temperature. |
| Decomposition of starting materials or product | Lower the reaction temperature slightly. Ensure the starting materials are of good quality. | |
| Inefficient stirring | Use a larger stir bar or a mechanical stirrer to ensure a homogeneous mixture. | |
| Formation of multiple products | Side reactions | Purify the crude product carefully using column chromatography. Consider using a milder base or lower temperature. |
| Difficulty in product isolation | Product is soluble in the work-up solvent | Concentrate the aqueous layer after filtration and extract with an organic solvent like ethyl acetate. |
| Oily product | Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purify by column chromatography. |
Conclusion
The one-pot, four-component synthesis of this compound derivatives presented here offers a highly efficient, versatile, and environmentally friendly alternative to traditional multi-step methods. This protocol is readily adaptable for the generation of a wide array of substituted analogs, making it a valuable tool for medicinal chemists and researchers in drug discovery. The operational simplicity, high yields, and atom economy of this reaction underscore the power of multi-component reactions in modern organic synthesis.
References
- Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1849. [Link]
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
- Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(22), 4050. [Link]
- Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
- Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(22), 4050. [Link]
- Al-Ghorbani, M., Chebil, A., Othman, A., Shaik, M. R., & Khan, I. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). [Link]
- Gad-Elkareem, M. A., Abdel-Aziz, M., & Abdel-Wahab, B. F. (2022). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 27(19), 6598. [Link]
- Guchhait, S. K., & Kashyap, M. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Organic letters, 13(8), 1892-1895. [Link]
- Al-Ghorbani, M., Chebil, A., Othman, A., Shaik, M. R., & Khan, I. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
- Domínguez, G., & Uria, U. (2016). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 9(1), 9. [Link]
- de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3019-3046. [Link]
- Zare, A., & Bamoniri, A. (2018). Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review.
- Shoji, T., & Kajimoto, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(12), 3848. [Link]
- Ghosh, S., & Basu, S. (2016). 1H NMR and 13C NMR characterization of MTC.
- Andersen, J., & Hansen, P. E. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2019). Multicomponent synthesis of 2-aminopyridines 2a-l.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Using 2-Aminopyridine-3-carboxamide in c-Met kinase inhibition assays
Application Notes & Protocols
Topic: High-Throughput Screening of c-Met Kinase Using 2-Aminopyridine-3-carboxamide Derivatives: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Senior Application Scientist: Dr. Gemini
Foreword: The Rationale for Targeting c-Met
The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis in cellular biology.[1][2] Under normal physiological conditions, this pathway is integral to embryonic development, tissue regeneration, and wound healing.[3][4] However, its aberrant activation—through gene amplification, mutation, or protein overexpression—is a well-documented driver of oncogenesis in numerous human cancers, including those of the lung, liver, breast, and kidney.[5][6] Dysregulated c-Met signaling promotes a cascade of malignant phenotypes: unchecked cell proliferation, survival, invasion, and metastasis, making it a high-value target for therapeutic intervention.[7][8]
This guide focuses on a promising class of small molecule inhibitors built on the this compound scaffold. These compounds have been shown to be potent and selective inhibitors of c-Met kinase activity.[9][10][11] We will provide the foundational scientific principles, a detailed in vitro assay protocol, and data interpretation guidelines to empower researchers to effectively screen and characterize these and other potential c-Met inhibitors.
The c-Met Signaling Cascade: A Visual Overview
Upon binding of its ligand, HGF, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within its catalytic domain.[12] This activation creates a docking site for various adaptor proteins, leading to the initiation of multiple downstream signaling pathways that collectively drive the cancer cell's aggressive behavior.[1][5][8] Understanding this pathway is paramount for contextualizing the mechanism of action of targeted inhibitors.
Caption: The HGF/c-Met signaling pathway and its pro-tumorigenic outcomes.
Principles of Luminescence-Based Kinase Assays
To quantify the inhibitory effect of compounds like those derived from this compound, a robust and high-throughput assay is required. Luminescence-based kinase assays are a cornerstone of modern drug discovery for this purpose.[13][14] We will focus on the ATP-depletion method (e.g., Promega's Kinase-Glo®).
The core principle is elegant and simple:
-
A kinase (c-Met) consumes ATP to phosphorylate a substrate.[15]
-
An effective inhibitor will block this reaction, leaving more ATP in the well.
-
After the kinase reaction, a detection reagent containing luciferase and its substrate, luciferin, is added.[16][17]
-
Luciferase uses the remaining ATP to generate a luminescent signal.[15]
Therefore, the light output is inversely proportional to kinase activity. High luminescence indicates strong inhibition, while low luminescence indicates high kinase activity.[17] This "mix-and-read" format is highly amenable to automation and screening large compound libraries.[14]
Protocol: In Vitro c-Met Inhibition Assay
This protocol is designed for a 96-well or 384-well plate format to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials & Reagents
| Reagent | Recommended Supplier & Cat. No. | Purpose |
| Recombinant Human c-Met Kinase (Active) | BPS Bioscience, #40255 | The enzyme target for the inhibition assay. |
| Poly(Glu,Tyr) 4:1 Substrate | BPS Bioscience, #40217 | A generic peptide substrate for tyrosine kinases.[18] |
| ATP (Adenosine 5'-Triphosphate) | Sigma-Aldrich, A7699 | The phosphate donor for the kinase reaction. |
| Kinase Assay Buffer | BPS Bioscience, #79334 | Provides optimal pH and ionic conditions for enzyme activity. |
| Test Compound (e.g., this compound derivative) | N/A | The potential inhibitor being tested. |
| Staurosporine | Sigma-Aldrich, S4400 | A non-selective but potent kinase inhibitor for use as a positive control.[18] |
| DMSO (Dimethyl Sulfoxide), Anhydrous | Sigma-Aldrich, 276855 | Solvent for dissolving test compounds and controls. |
| Kinase-Glo® Max Luminescent Assay Reagent | Promega, V6711 | The ATP detection reagent for quantifying kinase activity.[19][20] |
| White, Opaque 96-well or 384-well Assay Plates | Corning, 3917 or 3572 | Low-volume, opaque plates are essential to prevent well-to-well crosstalk. |
Reagent Preparation
-
10X Kinase Buffer: Prepare a working solution of 1X Kinase Buffer by diluting the stock with sterile deionized water. Add DTT to a final concentration of 1-2 mM just before use, as it is unstable in solution.
-
Test Compound Stock (10 mM): Dissolve the this compound derivative in 100% DMSO to create a 10 mM stock solution. Expert Tip: Gentle warming and vortexing can aid dissolution. Always centrifuge vials before opening to collect all material.
-
ATP Stock (10 mM): Prepare a 10 mM ATP stock in sterile water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
c-Met Enzyme Working Solution: Thaw the enzyme on ice. Gently dilute the c-Met kinase to the desired final concentration (e.g., 2-5 ng/µL) in 1X Kinase Buffer. Causality Insight: The optimal enzyme concentration should be determined empirically to achieve a robust signal window and initial reaction rates that are linear over the incubation time. Keep the enzyme on ice at all times.
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
Experimental Workflow
The following steps are for a final assay volume of 50 µL in a 96-well plate. Volumes can be scaled down for 384-well plates.
Caption: Workflow for the c-Met kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Plating (5 µL):
-
Create a serial dilution of your test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Add 0.5 µL of each diluted compound to the appropriate wells of the assay plate.
-
Vehicle Control (0% Inhibition): Add 0.5 µL of 100% DMSO. This represents maximum enzyme activity.
-
Positive Control: Add 0.5 µL of a serially diluted known inhibitor like Staurosporine.
-
Blank Control (100% Inhibition): Add 0.5 µL of 100% DMSO. No enzyme will be added to these wells.
-
-
Enzyme Addition (20 µL):
-
Add 20 µL of the c-Met enzyme working solution to all wells except the "Blank Control" wells.
-
To the "Blank Control" wells, add 20 µL of 1X Kinase Buffer.
-
Mix the plate gently (e.g., orbital shaker at 300 rpm for 30 seconds).
-
Pre-incubation: Cover the plate and incubate for 20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Reaction Initiation (25 µL):
-
Prepare a 2X ATP/Substrate master mix in 1X Kinase Buffer. The final concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors. A concentration of 10-20 µM is a common starting point.[18]
-
Add 25 µL of the 2X ATP/Substrate mix to all wells to start the kinase reaction.
-
Mix the plate gently, cover, and incubate for 60 minutes at 30°C.
-
-
Signal Detection (50 µL):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescent signal generation.
-
Mix the plate gently, cover, and incubate for another 10 minutes at room temperature to stabilize the luminescent signal.[17]
-
-
Data Acquisition:
-
Read the luminescence on a compatible microplate reader.
-
Data Analysis and Interpretation
A self-validating protocol relies on rigorous data analysis and interpretation of controls.
Calculating Percent Inhibition
First, normalize the raw luminescence data (RLU - Relative Light Units).
-
Average RLU_vehicle: Average signal from the "Vehicle Control" wells (0% inhibition).
-
Average RLU_blank: Average signal from the "Blank Control" wells (100% inhibition).
For each test compound concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (RLU_compound - RLU_vehicle) / (RLU_blank - RLU_vehicle)
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope), often called a four-parameter logistic (4PL) fit.[21]
-
The IC50 value is derived directly from this curve fit. GraphPad Prism or similar software is standard for this analysis.
Assay Quality Control: The Z'-Factor
For high-throughput screening, the Z'-factor is a statistical measure of assay quality. It reflects the signal dynamic range and data variation.
Z' = 1 - [ (3 * SD_vehicle + 3 * SD_blank) / |Avg_vehicle - Avg_blank| ]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An excellent Z'-factor (>0.5) provides confidence that hits identified in a screen are statistically significant and not random noise.[17]
Troubleshooting and Advanced Insights
-
Compound Interference: Some test compounds can directly inhibit luciferase or quench the luminescent signal, leading to false positives.[22] It is critical to run a counter-screen where compounds are tested against the Kinase-Glo® reagent in the absence of a kinase reaction to identify such offenders.
-
Solubility Issues: Poor compound solubility in aqueous buffer can lead to inaccurate potency measurements. The final DMSO concentration should be kept constant across all wells and ideally should not exceed 1%.[23]
-
ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[13] Reporting the ATP concentration used is essential for comparing results between different studies. Performing assays at physiological ATP concentrations (~1-5 mM) can provide more biologically relevant potency data, though it may require higher enzyme concentrations.
References
- MDPI. (n.d.). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 69(11), 1819-1858.
- Migliore, C., & Giordano, S. (2022). The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target. International Journal of Molecular Sciences, 23(3), 1254.
- Zhang, D., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180.
- Bladt, F., et al. (1995). Essential role for the c-met receptor in the migration of myogenic precursor cells into the limb bud. Nature, 376(6543), 768-771.
- Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660.
- Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660.
- ResearchGate. (2022). The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target.
- AbbVie Science. (n.d.). c-MET.
- Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points.
- ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics, 1, 22-30.
- Request PDF. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- American Association for Cancer Research. (2006). Targeting the c-Met Signaling Pathway in Cancer.
- Wang, H., et al. (2012). The Tyrosine Kinase c-Met Contributes to the Pro-tumorigenic Function of the p38 Kinase in Human Bile Duct Cholangiocarcinoma Cells. Journal of Biological Chemistry, 287(47), 39873-39884.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?.
- PubMed. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.
- PubMed. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.
- An, S., & Chen, T. (2015). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 10(1), 51-64.
- PubMed. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents.
- Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 4, 87-99.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005). Proceedings of the American Association for Cancer Research, 46, 1234.
- BMG LABTECH. (2020). Kinase assays.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887.
- Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- ARC-LUM. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388.
- BPS Bioscience. (n.d.). c-Met (del 963-1009) Kinase Assay Kit (Discontinued).
- Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service.
- Chemsrc. (n.d.). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit.
- ResearchGate. (n.d.). MET Kinase Assay.
- Wang, Y., et al. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 25(25), 5968.
- PubMed. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold.
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. c-MET [stage.abbviescience.com]
- 9. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches [mdpi.com]
- 12. The Tyrosine Kinase c-Met Contributes to the Pro-tumorigenic Function of the p38 Kinase in Human Bile Duct Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: The 2-Aminopyridine-3-carboxamide Scaffold in Modern Medicinal Chemistry
Abstract
The 2-aminopyridine moiety is a cornerstone in drug discovery, recognized as a "privileged" scaffold due to its ability to interact with a wide range of biological targets.[1][2] Its simple, low molecular weight structure provides a robust foundation for building complex molecules with high therapeutic potential, minimizing off-target effects and simplifying metabolic profiling.[1] This guide focuses specifically on the 2-aminopyridine-3-carboxamide core, a highly versatile derivative that has yielded potent inhibitors against critical targets in oncology and infectious diseases. We will explore the chemical rationale behind its efficacy, provide detailed protocols for its synthesis and biological evaluation, and present structure-activity relationship (SAR) data to guide future drug development efforts.
The this compound Scaffold: A Privileged Framework for Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has become a primary target for inhibitor development. The this compound scaffold is exceptionally well-suited to target this site.
The core structure features a 2-aminopyridine group that acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor within the ATP pocket. The adjacent carboxamide at the 3-position provides a versatile vector for introducing substituents that can occupy adjacent pockets (such as the solvent-front or deep hydrophobic pockets), thereby enhancing potency and selectivity.
Workflow for Developing 2-Aminopyridine-Based Kinase Inhibitors
The discovery pipeline for novel kinase inhibitors based on this scaffold typically follows a structured, multi-stage process. This involves initial library synthesis, high-throughput screening, and iterative optimization based on biological feedback.
Caption: General workflow for kinase inhibitor discovery.
Application Showcase: Targeting Key Oncogenic Kinases
Derivatives of this compound have demonstrated potent activity against several clinically relevant kinases.
c-Met Kinase Inhibitors
The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, and metastasis.[3] Consequently, c-Met is a prominent therapeutic target. Researchers have successfully designed and synthesized series of this compound derivatives that show potent c-Met inhibition.[3][4]
A key strategy involves exploring the structure-activity relationship (SAR) at various positions of the scaffold. For instance, one study identified compound (S)-24o with a c-Met IC50 of 0.022 µM, which effectively inhibited the phosphorylation of c-Met and downstream signaling in EBC-1 cells.[3][4]
ALK and ROS1 Dual Inhibitors
Chromosomal rearrangements involving anaplastic lymphoma kinase (ALK) and ROS1 are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While inhibitors like Crizotinib are effective, resistance often emerges through secondary mutations (e.g., ALKG1202R, ROS1G2032R).
Novel 2-aminopyridine derivatives have been developed as dual ALK/ROS1 inhibitors capable of overcoming this resistance.[5] A preferred spiro derivative, C01, exhibited remarkable activity against the Crizotinib-resistant ROS1G2032R mutant (IC50 = 42.3 nM) and the ALKG1202R mutant, being 30-fold and 10-fold more potent than Crizotinib, respectively.[5]
PI3Kδ Inhibitors
The phosphoinositide-3-kinase (PI3K) pathway is frequently overexpressed in human cancers and regulates cell proliferation and survival.[6] The delta (δ) isoform is particularly important in hematological malignancies. Using a bioisosterism strategy, researchers have developed 2-aminopyridine derivatives as potent PI3Kδ inhibitors.[6] Compound MR3278 showed superior PI3Kδ inhibitory activity (IC50 = 30 nM) and greater potency against acute myeloid leukemia (AML) cell lines than the approved drug Idelalisib.[6]
Structure-Activity Relationship (SAR) Summary for Kinase Inhibition
The following table summarizes key SAR findings for various this compound derivatives against different kinase targets.
| Target Kinase | Scaffold Position | Favorable Substitutions | Observed Potency (IC50) | Reference |
| c-Met | Amide (R1) | (S)-1-(2,4-difluorophenyl)ethyl | 0.022 µM | [3][4] |
| c-Met | Pyridine C5 | Benzothiazolyl carboxamide | as low as 10.9 µM | [3] |
| ALK (G1202R) | Amide (R1) | Spirocyclic moieties | ~10x more potent than Crizotinib | [5] |
| ROS1 (G2032R) | Amide (R1) | Spirocyclic moieties | 42.3 nM | [5] |
| PI3Kδ | Amide (R1) | Varies, complex heterocycles | 30 nM (for MR3278) | [6] |
| JNK1 | Varies | Benzothiazole derivatives | Potent inhibition noted | [7] |
Application in Antibacterial Drug Discovery
Beyond oncology, the 2-aminopyridine scaffold is a valuable precursor for synthesizing agents with antimicrobial properties.[8] Its derivatives have been investigated for activity against both Gram-positive and Gram-negative bacteria.
One study developed a series of 2-amino-3-cyanopyridine derivatives and found that compound 2c , featuring a cyclohexylamine substituent, showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[8] This high potency suggests that specific lipophilic groups attached to the core scaffold are crucial for antibacterial efficacy, likely by facilitating cell wall penetration.[8]
Protocols for the Medicinal Chemist
Protocol: Synthesis of a this compound Derivative
This protocol describes a general and robust method for synthesizing N-substituted 2-aminopyridine-3-carboxamides from 2-aminonicotinic acid, a common starting material.[9]
Objective: To synthesize N-benzyl-2-aminopyridine-3-carboxamide.
Materials:
-
2-Aminonicotinic acid (2-aminopyridine-3-carboxylic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Rotary evaporator
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-aminonicotinic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours. Evolution of CO₂ gas will be observed. The completion of this step can be monitored by TLC until the starting acid is consumed. Causality: CDI is an excellent coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by the amine.
-
-
Amide Bond Formation:
-
To the activated acid mixture, add benzylamine (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase).
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Causality: The water wash removes the DMF solvent, while the NaHCO₃ wash removes any unreacted acidic starting material or byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
Obtain the final product as a solid and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol: In Vitro Kinase Inhibition Assay (c-Met Example)
This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase, such as c-Met. This is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Principle: The amount of light generated is inversely proportional to the kinase activity. High kinase activity results in low ATP levels and low luminescence, while potent inhibition results in high ATP levels and high luminescence.
Materials:
-
Recombinant human c-Met enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Prepare the kinase reaction master mix by adding the c-Met enzyme and Poly(Glu,Tyr) substrate to the kinase buffer.
-
Prepare the ATP solution in kinase buffer at a concentration close to its Km for the c-Met enzyme.
-
-
Assay Execution:
-
Add 2.5 µL of the serially diluted test compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate master mix to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 1 hour. Self-Validation: The incubation time should be optimized to ensure the reaction is in the linear range, typically consuming 10-30% of the initial ATP.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Illustrative c-Met Signaling Pathway
The diagram below shows a simplified representation of the c-Met signaling pathway, highlighting the point of intervention for this compound based inhibitors.
Caption: Inhibition of c-Met signaling by ATP-competitive inhibitors.
Conclusion
The this compound scaffold continues to be a highly productive starting point for the development of novel therapeutics. Its synthetic tractability and favorable interactions with key biological targets, especially protein kinases, ensure its continued relevance in medicinal chemistry. The protocols and data presented in this guide offer a foundational framework for researchers aiming to leverage this potent scaffold in their drug discovery programs. Future work will likely focus on developing derivatives with improved pharmacokinetic profiles and the ability to overcome emerging drug resistance mechanisms.
References
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5644-5649. [Link]
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). PubMed. [Link]
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). Indian Journal of Pharmaceutical Sciences, 73(2), 165-170. [Link]
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). European Journal of Medicinal Chemistry, 249, 115160. [Link]
- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). European Journal of Medicinal Chemistry, 258, 115591. [Link]
- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery. (2022).
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011).
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2020). Molecules, 25(21), 5195. [Link]
- 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Medicinal Chemistry. [Link]
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Pharmaceuticals, 17(10), 1472. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3439. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
Application Notes and Protocols: 2-Aminopyridine-3-carboxamide as a Versatile Scaffold for Fused Ring Systems
Introduction
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds, particularly those containing fused ring systems, form the backbone of a vast array of pharmaceuticals and functional materials. Among the myriad of starting materials available to the synthetic chemist, 2-aminopyridine-3-carboxamide stands out as a preeminent building block. Its strategic placement of amino, carboxamide, and pyridine nitrogen functionalities within a compact framework offers a rich tapestry of reactive sites. This unique arrangement allows for a diverse range of cyclization strategies, enabling access to a multitude of fused heterocyclic systems, many of which are recognized as "privileged structures" in drug discovery.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, providing researchers with the insights necessary to not only replicate but also innovate upon these methodologies. The protocols detailed herein are designed to be robust and reproducible, serving as a practical resource for scientists engaged in the synthesis of complex molecular entities.
The Strategic Advantage of this compound
The power of this compound as a synthon lies in the cooperative reactivity of its functional groups. The ortho-disposed amino and carboxamide groups are perfectly poised for intramolecular cyclization reactions, while the pyridine ring itself can participate in annulation reactions. This inherent reactivity profile allows for the construction of fused systems such as pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines, among others. These scaffolds are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2]
Visualization of Key Fused Ring Systems
Caption: Major fused heterocyclic systems accessible from this compound.
Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Bioactive Molecules
The pyrido[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry.[1][3] Its synthesis from this compound can be achieved through several reliable methods, most notably through condensation with 1,3-dicarbonyl compounds or their equivalents.
Mechanistic Rationale
The formation of the fused pyrimidine ring typically proceeds through an initial nucleophilic attack of the 2-amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the carboxamide nitrogen and the second carbonyl group, and subsequent dehydration to afford the aromatic pyrido[2,3-d]pyrimidine system. The choice of reaction conditions, such as the use of acid or base catalysts, can significantly influence the reaction rate and yield.
Experimental Protocol: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes a classic acid-catalyzed condensation reaction.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.37 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).
-
Carefully add polyphosphoric acid (10 g) to the mixture. The viscosity will be high.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 dichloromethane:methanol eluent).
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (ca. 100 g) with stirring.
-
Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to afford pure 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 137.14 | 10 | 1.37 g |
| Acetylacetone | 100.12 | 11 | 1.12 mL |
| Polyphosphoric acid | - | - | 10 g |
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Step-by-step workflow for the synthesis of a model pyrido[2,3-d]pyrimidine.
Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5] A variation of this reaction, utilizing this compound, can be employed to construct the thieno[2,3-b]pyridine scaffold. This transformation is of particular interest as thieno[2,3-b]pyridines are known to exhibit a range of biological activities.
Mechanistic Considerations
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[4] In this adaptation, the this compound can be envisioned to react with an α-haloketone and elemental sulfur. The reaction likely proceeds through the formation of a thiolate intermediate which then undergoes intramolecular cyclization and subsequent aromatization.
Experimental Protocol: Synthesis of 2-Amino-3-aroylthieno[2,3-b]pyridines
This protocol outlines a one-pot synthesis of a substituted thieno[2,3-b]pyridine.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)
-
Elemental sulfur
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of this compound (1.37 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (10 mmol) and elemental sulfur (0.32 g, 10 mmol).
-
Add triethylamine (1.4 mL, 10 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 80 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 137.14 | 10 | 1.37 g |
| 2-Bromo-1-phenylethan-1-one | 199.05 | 10 | 1.99 g |
| Elemental Sulfur | 32.07 | 10 | 0.32 g |
| Triethylamine | 101.19 | 10 | 1.4 mL |
| N,N-Dimethylformamide | 73.09 | - | 20 mL |
Logical Flow of the Gewald-Type Reaction
Caption: Conceptual stages of the Gewald-type synthesis of thieno[2,3-b]pyridines.
Concluding Remarks for the Practicing Scientist
The synthetic routes detailed in this guide represent a fraction of the potential of this compound as a precursor to complex heterocyclic systems. The strategic combination of multicomponent reactions, such as the Gewald reaction, and classical condensation methodologies provides a robust toolkit for the modern synthetic chemist.[6][7] By understanding the underlying mechanistic principles, researchers can rationally design novel synthetic pathways and expand the accessible chemical space of fused pyridine derivatives. The continued exploration of this versatile building block is anticipated to yield novel compounds with significant potential in drug discovery and materials science.
References
- Al-Mourabit, A., & Nguyen, V. (2018). Pyrido[2,3-d]pyrimidin-7(8H)
- ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
- MDPI. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2018(4), M1013. [Link]
- Scientific Research Publishing. (2013). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 3(1), 1-6. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
- CiteDrive. (2022). Recent Advancements in Multicomponent Reactions of Substituted 2-Aminopyridines Synthesis: A Decade Review.
- Indian Journal of Chemistry. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, 64B, 138-147. [Link]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6283. [Link]
- MDPI. (2025).
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
- 7. citedrive.com [citedrive.com]
Application Note: A High-Throughput Screening Cascade for the Identification of Kinase Inhibitors from 2-Aminopyridine-3-carboxamide Libraries
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of diverse and biologically active molecules.[1] Libraries based on 2-aminopyridine-3-carboxamides, in particular, offer a rich chemical space for the discovery of novel therapeutic agents, including those targeting the human kinome.[2][3] This application note provides a comprehensive, field-proven guide for researchers and drug discovery professionals on the design and execution of a high-throughput screening (HTS) campaign to identify and validate kinase inhibitors from 2-aminopyridine-3-carboxamide libraries. We present a multi-stage screening cascade, beginning with a robust biochemical primary assay, followed by an orthogonal confirmation assay and a critical cytotoxicity counter-screen to ensure the identification of specific, non-toxic, and validated hit compounds.
Introduction: The Strategic Value of 2-Aminopyridine-3-carboxamides in Kinase Screening
The 2-aminopyridine moiety is a cornerstone in the development of pharmacophores due to its simple, low-molecular-weight design, which facilitates straightforward synthesis and minimizes metabolic complexity.[1] Its derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer properties.[4] When functionalized as a 3-carboxamide, the scaffold provides key hydrogen bond donors and acceptors, making it particularly well-suited for targeting the highly conserved ATP-binding pocket of protein kinases.
High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[5][6] A successful HTS campaign, however, is not merely about speed; it is a systematic process of inquiry designed to minimize false positives and negatives, ensuring that the hits selected for downstream medicinal chemistry efforts are genuine and promising.[7]
This guide details a robust workflow for screening a this compound library against a hypothetical serine/threonine kinase, herein referred to as "Kinase-X." The strategy is built on three pillars:
-
A highly robust and miniaturized primary screen using Fluorescence Polarization (FP) for initial hit identification.
-
Orthogonal hit confirmation with an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) to eliminate technology-specific artifacts.
-
Early-stage cytotoxicity profiling to triage non-specific compounds and focus resources on viable chemical matter.[8]
The High-Throughput Screening Cascade: A Strategic Overview
The journey from a large compound library to a set of validated hits follows a structured, multi-step funneling process. Each stage is designed to reduce the number of compounds under consideration while increasing the confidence in their biological activity.
Figure 1: The HTS cascade for identifying kinase inhibitors.
Protocol 1: Primary Screening via Fluorescence Polarization (FP)
Principle: FP is a homogeneous assay technology ideal for HTS that measures changes in the rotational speed of a fluorescent molecule.[9] In this context, a small, fluorescently-labeled molecule (the "tracer," which has a known affinity for Kinase-X) tumbles rapidly in solution, emitting depolarized light and resulting in a low FP signal. When the tracer binds to the much larger Kinase-X protein, its rotation slows dramatically, causing it to emit polarized light and generate a high FP signal.[10] Compounds from the library that inhibit the tracer-kinase interaction will compete for the binding site, displacing the tracer and causing a decrease in the FP signal.
Assay Development & Optimization (The "Why")
Before initiating a full-scale screen, it is critical to optimize assay parameters to achieve a robust and sensitive assay window.
-
Tracer Concentration: The tracer concentration should be set at or below its dissociation constant (Kd) for Kinase-X. Using too much tracer will require higher concentrations of inhibitor to achieve displacement, reducing assay sensitivity.
-
Kinase-X Concentration: The kinase concentration is titrated to find the lowest possible amount that yields a sufficient signal-to-background ratio (typically >2) and a robust assay window. This conserves precious enzyme and improves sensitivity.
-
DMSO Tolerance: HTS compounds are stored in DMSO. The assay must be tested with varying DMSO concentrations to ensure the final concentration used in the screen (e.g., 0.5-1%) does not significantly impact enzyme activity or signal stability.
Step-by-Step HTS Protocol (384-Well Format)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh.
-
Kinase-X Stock: Prepare a 2X working solution of Kinase-X (e.g., 20 nM) in Assay Buffer.
-
Tracer Stock: Prepare a 2X working solution of the fluorescent tracer (e.g., 10 nM) in Assay Buffer.
-
Compound Plates: Prepare 384-well compound plates where each well contains the this compound compounds at a concentration of 2 mM in 100% DMSO.
-
-
Assay Procedure:
-
Using an automated liquid handler, transfer 50 nL of compound solution from the compound plates to a 384-well, low-volume black assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
Controls: Designate columns for controls:
-
Negative Control (High Signal): 50 nL of 100% DMSO (no inhibitor).
-
Positive Control (Low Signal): 50 nL of a known, potent Kinase-X inhibitor (e.g., Staurosporine) at a saturating concentration.
-
-
Add 5 µL of the 2X Kinase-X solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2X Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a plate reader equipped with appropriate polarization filters (e.g., Excitation 485 nm, Emission 535 nm).
-
Data Analysis and Quality Control
A screen's validity hinges on its statistical robustness.[11] The Z'-factor is a critical parameter used to quantify the quality of an HTS assay.
Z'-Factor Calculation: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control.
-
σ_neg and μ_neg are the standard deviation and mean of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and has a large separation between control signals, suitable for HTS. |
| 0 to 0.5 | Acceptable | The assay is marginal; hit selection may be challenging. Further optimization is recommended. |
| < 0 | Unacceptable | The assay is not viable for screening. The signal window is too small relative to the data variability. |
Hit Selection: Compounds are typically selected as primary "hits" if their signal is more than three standard deviations below the mean of the negative (DMSO) control wells.
Protocol 2: Orthogonal Hit Confirmation with AlphaLISA®
Principle: It is essential to confirm hits using a different technology to rule out false positives arising from the primary assay format (e.g., compound auto-fluorescence). AlphaLISA is a bead-based, no-wash immunoassay that measures the phosphorylation of a substrate by Kinase-X.[12][13] A biotinylated peptide substrate, when phosphorylated by Kinase-X, is recognized by an anti-phospho-specific antibody conjugated to an AlphaLISA Acceptor bead. The biotin tag on the peptide binds to a Streptavidin-coated Donor bead.[14] In the presence of kinase activity, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead, emitting light at 615 nm.[14] True inhibitors will prevent substrate phosphorylation, thus disrupting the bead complex and reducing the signal.
Step-by-Step Confirmation Protocol (384-Well Format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare buffer as recommended for Kinase-X activity.
-
ATP Solution: Prepare a stock of ATP at a concentration equal to the known Km for Kinase-X.
-
Substrate: Prepare a 2X working solution of the biotinylated peptide substrate.
-
Kinase-X: Prepare a 4X working solution of Kinase-X.
-
Detection Mix: Prepare a mix of AlphaLISA Acceptor beads and Streptavidin Donor beads in the supplied buffer, kept in the dark.[15]
-
-
Assay Procedure:
-
"Cherry-pick" the primary hits into a new 384-well plate.
-
Dispense 2.5 µL of 4X Kinase-X solution into assay wells.
-
Add 2.5 µL of 4X compound solution (or DMSO for controls). Incubate for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution containing both the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of the AlphaLISA bead Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read on an Alpha-enabled plate reader.
-
Protocol 3: Cytotoxicity Counter-Screen
Principle: A critical step in hit triage is to eliminate compounds that inhibit the assay signal simply by killing the cells, a common source of false positives in cell-based screens and an undesirable trait for any potential therapeutic.[16][17] A resazurin-based assay is a simple and robust method to measure cell viability.[8] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A loss of signal indicates cytotoxicity.
Step-by-Step Cytotoxicity Protocol
-
Cell Culture: Seed a suitable human cell line (e.g., HEK293 or HepG2) into a 384-well clear-bottom plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add the confirmed hits to the cells at the same concentration used in the primary screen (e.g., 10 µM). Include positive (e.g., doxorubicin) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis: A significant decrease in fluorescence compared to the DMSO control indicates that the compound is cytotoxic at the tested concentration.
Hit Progression and Data Interpretation
The data from all three assays are integrated to make a final decision on which compounds progress to the next stage: dose-response analysis to determine potency (IC₅₀).
Figure 2: Decision logic for progressing a primary hit to a validated lead candidate.
Hypothetical Data Summary
| Compound ID | Primary Screen (% Inhibition in FP) | Confirmation Screen (% Inhibition in AlphaLISA) | Cytotoxicity (% Viability) | Outcome |
| APD-001 | 85% | 91% | 98% | Validated Hit -> Proceed to IC₅₀ |
| APD-002 | 78% | 5% | 102% | Discard (FP Artifact/False Positive) |
| APD-003 | 92% | 88% | 15% | Discard (Cytotoxic) |
| APD-004 | 12% | Not Tested | Not Tested | Inactive |
Conclusion
This application note outlines a robust, multi-tiered HTS strategy for the successful identification of specific, non-toxic kinase inhibitors from this compound libraries. By integrating a high-quality primary FP screen with an orthogonal AlphaLISA confirmation assay and an essential cytotoxicity counter-screen, this workflow provides a reliable framework for hit validation. This rigorous approach ensures that only the most promising compounds advance to more resource-intensive stages like IC₅₀ determination and lead optimization, ultimately increasing the efficiency and success rate of the drug discovery program.
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Revvity. (n.d.). AlphaLISA assay development guide.
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Revvity. (n.d.). Protocol optimization for detection and quantification of membrane-bound proteins using AlphaLISA technology.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for FPCoA-Based Fluorescence Polarization Assays.
- NIH. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- Revvity. (n.d.). AlphaLISA Assay Development Guide.
- (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
- Murray, D., McWilliams, L., & Wigglesworth, M. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-62. [Link]
- NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Revvity. (n.d.). AlphaLISA assay development guide.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches | Technology Networks [technologynetworks.com]
- 7. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. AlphaLISA assay development guide | Revvity [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Aminopyridine-3-carboxamide: A Comprehensive Guide to HPLC and LC-MS Methods
Abstract
This technical guide provides a detailed framework for the quantitative analysis of 2-Aminopyridine-3-carboxamide (also known as 2-aminonicotinamide), a key chemical intermediate in the pharmaceutical industry. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, the development of accurate, precise, and robust analytical methods for its quantification is paramount. This guide presents a systematic approach to the analysis of this compound, addressing the distinct advantages and applications of both HPLC-UV for routine quality control and the more sensitive and specific LC-MS/MS for bioanalytical studies or trace-level impurity analysis.
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the physicochemical properties of this compound is the cornerstone of effective analytical method development. These properties dictate the optimal chromatographic conditions and sample preparation strategies.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₆H₇N₃O | Determines the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 137.14 g/mol | Used for calculating concentrations and molar absorptivity. |
| Melting Point | 194-200 °C | Indicates the thermal stability of the compound. |
| pKa (estimated) | ~2.94 (for the acidic proton of the related 2-aminopyridine-3-carboxylic acid) | Crucial for selecting the mobile phase pH to ensure consistent ionization state and good peak shape. |
| logP (calculated) | -0.6 | Suggests the compound is hydrophilic, favoring reversed-phase chromatography with a highly aqueous mobile phase. |
| UV Absorbance (estimated) | Maxima expected around 240 nm and 320 nm | Guides the selection of the detection wavelength for HPLC-UV analysis to maximize sensitivity. |
HPLC-UV Method for Pharmaceutical Formulations: A Protocol for Quality Control
For the routine analysis of this compound in pharmaceutical dosage forms, such as tablets, a stability-indicating HPLC-UV method is often the preferred choice due to its robustness, cost-effectiveness, and widespread availability.
Causality in Experimental Choices
-
Column Selection: A C18 reversed-phase column is selected due to its versatility and ability to retain polar compounds like this compound, especially when used with a highly aqueous mobile phase.
-
Mobile Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining the pH around 7 will ensure the pyridine ring nitrogen is not protonated, leading to better peak shape and reproducible retention times. Acetonitrile is a common organic modifier that provides good peak resolution.
-
Detection Wavelength: Based on the UV absorbance profile of similar compounds, a detection wavelength of 280 nm is chosen to provide a good balance of sensitivity and selectivity, minimizing interference from common excipients.
-
Forced Degradation: To ensure the method is "stability-indicating," a forced degradation study is essential.[1][2] This involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method must be able to resolve the parent peak from all degradation peaks, demonstrating its specificity.[1][3]
Experimental Workflow
Sources
Illuminating Biology: A Guide to the Synthesis and Application of 2-Aminopyridine-Based Fluorescent Probes
Introduction: The Rise of 2-Aminopyridine Scaffolds in Fluorescence Imaging
In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools, acting as beacons to illuminate complex processes in real-time. Among the myriad of fluorophores, derivatives of 2-aminopyridine have emerged as a particularly versatile and powerful class of compounds. Their inherent fluorescence, coupled with a compact size and synthetic accessibility, makes them ideal candidates for developing sophisticated probes for biological imaging and high-throughput screening.[1] Unsubstituted 2-aminopyridine itself boasts a high quantum yield, providing a robust starting point for the design of novel fluorescent molecules.[2][3]
This guide provides an in-depth exploration of the synthesis of fluorescent probes from 2-aminopyridine derivatives, with a focus on practical, field-proven protocols and the underlying scientific principles. We will delve into the elegant efficiency of multi-component reactions for building molecular diversity, detail the photophysical characterization of these probes, and present their application in biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 2-aminopyridine-based fluorophores in their work.
Core Synthetic Strategy: The Power of Multi-Component Reactions
The true elegance in synthesizing libraries of 2-aminopyridine derivatives lies in the application of multi-component reactions (MCRs). These one-pot syntheses offer significant advantages over traditional linear synthetic routes, including higher atom economy, reduced waste, milder reaction conditions, and simplified purification. The ability to combine three or more reactants in a single step to generate complex products makes MCRs a cornerstone of modern medicinal chemistry and probe development.
A particularly fruitful avenue for the synthesis of highly fluorescent 2-aminopyridine derivatives is the four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction proceeds through a cascade of intermediates, culminating in the formation of a polysubstituted 2-amino-3-cyanopyridine core. The cyano and amino groups, along with the substituents at other positions, play a crucial role in modulating the photophysical properties of the resulting fluorophore.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and application of 2-aminopyridine-based fluorescent probes, from initial multi-component reaction to biological imaging.
Caption: Workflow from synthesis to application of 2-aminopyridine probes.
Detailed Application Notes and Protocols
Protocol 1: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol describes a general and robust method for the synthesis of a fluorescent 2-amino-3-cyanopyridine derivative using a microwave-assisted, solvent-free, one-pot, four-component reaction. This approach is not only environmentally friendly but also significantly reduces reaction times.
Rationale: The use of microwave irradiation provides efficient and uniform heating, accelerating the reaction rate and often leading to higher yields compared to conventional heating. The solvent-free condition minimizes waste and simplifies product work-up. Ammonium acetate serves as both a reactant and a catalyst, providing the nitrogen for the pyridine ring.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (2 mmol)
-
Methyl ketone (e.g., 4-methoxyacetophenone) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
25 mL round-bottom flask
-
Microwave synthesizer
-
Ethanol (95%)
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a 25 mL dry round-bottom flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave synthesizer and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes at a power level optimized for the specific reactants (typically 200-400 W). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid mixture with a small amount of cold ethanol (2 mL) and collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
-
Dry the purified product under vacuum.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
The IR spectrum should show characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the cyano (C≡N) group (around 2200 cm⁻¹).
Protocol 2: Photophysical Characterization of a 2-Aminopyridine Probe
Understanding the photophysical properties of a newly synthesized probe is critical for its effective application in biological imaging. This protocol outlines the key measurements to be performed.
Rationale: The absorbance and emission spectra determine the optimal excitation and detection wavelengths for microscopy. The quantum yield is a measure of the efficiency of fluorescence and is a key indicator of the probe's brightness. The Stokes shift, the difference between the maximum absorbance and emission wavelengths, is important for minimizing self-absorption and improving signal-to-noise.
Materials:
-
Synthesized 2-aminopyridine probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the 2-aminopyridine probe in a suitable solvent like DMSO.
-
Absorbance Spectrum: Dilute the stock solution in the desired solvent (e.g., PBS for biological relevance) to a concentration that gives a maximum absorbance between 0.1 and 0.5. Record the absorbance spectrum to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectrum: Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum. Note the maximum emission wavelength (λ_em).
-
Quantum Yield (Φ) Measurement (Relative Method): a. Prepare a series of dilutions of the sample and a quantum yield standard (e.g., quinine sulfate, Φ = 0.54) in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. b. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions. c. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Stokes Shift Calculation: Calculate the Stokes shift as λ_em - λ_abs.
Data Presentation:
| Property | Value |
| λ_abs (nm) | Insert Value |
| λ_em (nm) | Insert Value |
| Quantum Yield (Φ) | Insert Value |
| Stokes Shift (nm) | Insert Value |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Insert Value |
Applications in Biological Systems: From Labeling to Sensing
The versatility of the 2-aminopyridine scaffold allows for its adaptation into a wide range of fluorescent probes with diverse functionalities.
"Click-and-Probing": A Strategy for Bioorthogonal Labeling
A powerful application of 2-aminopyridine derivatives is in "click-and-probing," a bioorthogonal labeling strategy.[2][3] In this approach, a 2-aminopyridine derivative is functionalized with a bioorthogonal handle, such as an azide group. This azido-functionalized probe is often non-fluorescent or weakly fluorescent. However, upon a "click" reaction, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), with a biomolecule bearing a complementary alkyne handle, a highly fluorescent triazole is formed, leading to a "turn-on" of fluorescence.[2][3] This method allows for the specific and covalent labeling of proteins, glycans, and other biomolecules in complex biological systems with high signal-to-noise ratios.[4]
Mechanism of Fluorescence Turn-On:
Caption: "Click-and-Probing" fluorescence activation.
Protocol 3: Fluorescent Labeling of Bovine Serum Albumin (BSA) using a "Click-and-Probing" Approach
This protocol provides a general method for labeling a model protein, BSA, which has been modified to contain an alkyne group, with an azido-functionalized 2-aminopyridine probe.
Materials:
-
Alkyne-modified BSA
-
Azido-functionalized 2-aminopyridine probe
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 8.0)
-
PD-10 desalting column
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified BSA in Tris-HCl buffer.
-
Add the azido-functionalized 2-aminopyridine probe from a stock solution in DMSO.
-
Add freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate to initiate the CuAAC reaction. The final concentrations should be optimized, but typical ranges are 10-50 µM for the probe and protein, 100 µM for CuSO₄, and 1 mM for sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Purification: Remove the unreacted probe and copper catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Analysis: a. Confirm successful labeling by measuring the fluorescence of the purified, labeled BSA. An increase in fluorescence intensity compared to a control reaction without the probe indicates successful labeling. b. Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.
2-Aminopyridine Derivatives as Chemosensors
The electron-rich nature of the 2-aminopyridine scaffold makes it an excellent platform for the design of chemosensors, particularly for metal ions. The nitrogen atoms of the pyridine ring and the amino group can act as a chelating unit for metal ions. Binding of a metal ion can significantly alter the electronic structure of the fluorophore, leading to a change in its fluorescence properties. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), providing a detectable signal for the presence of the target ion.
Sensing Mechanism: The interaction of a metal ion with the 2-aminopyridine probe can induce a variety of photophysical processes that alter the fluorescence output. These include:
-
Photoinduced Electron Transfer (PET): In the unbound state, an electron from a donor part of the molecule can be transferred to the excited fluorophore, quenching its fluorescence. Upon metal ion binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and restoring fluorescence.
-
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the donor-acceptor character of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Conformational Restriction: Binding to a metal ion can restrict intramolecular rotations or vibrations, which are non-radiative decay pathways. This restriction can lead to an enhancement of fluorescence.
Caption: A generalized PET mechanism for a "turn-on" metal ion sensor.
Future Directions and Conclusion
The field of fluorescent probes based on 2-aminopyridine derivatives is continually expanding. Future research will likely focus on the development of probes with even more sophisticated functionalities, such as:
-
Ratiometric sensing: Probes that exhibit a shift in emission wavelength upon analyte binding, allowing for more quantitative measurements that are independent of probe concentration.
-
Multi-analyte detection: Probes capable of simultaneously detecting multiple biological targets.
-
Theranostic probes: Probes that combine diagnostic imaging with therapeutic action.
-
Probes for super-resolution microscopy: Dyes with specific photophysical properties, such as photoswitching or blinking, that are suitable for advanced imaging techniques.
References
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]
- Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
- Kon, A., Takagaki, K., Kawasaki, H., Nakamura, T., & Endo, M. (1991). Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. Journal of Biochemistry, 110(1), 132-135. [Link]
- Nagano, T. (2010). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 56(3), 243-253. [Link]
- Araki, Y., Andoh, A., Fujiyama, Y., Hata, K., Makino, J., Okuno, T., ... & Bamba, T. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography.
- Bouchaala, A., Ali, A. M., & Rtimi, I. (2021).
- Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). The application of Aminopyridine in “clicking and probing”.
- Panda, S. S., & Nayak, S. K. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link]
- Rusakowicz, R., & Testa, A. C. (1968). 2-Aminopyridine as a standard for low-wavelength spectrofluorimetry. The Journal of Physical Chemistry, 72(8), 2680-2681. [Link]
- Al-Azzawi, S. M. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(3), 1235-1243. [Link]
- Taslimi, P., Gulçin, İ., & Tumer, F. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e22013. [Link]
- Basnet, P., & Kalesh, K. A. (2023). Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging. ACS Fall 2023. [Link]
- Chen, W., Liu, C., & Xian, M. (2013). New fluorescent probes for sulfane sulfurs and the application in bioimaging. Chemical Science, 4(7), 2892-2896. [Link]
- Karpenko, I. A., Tchekalarova, J. D., Shynkar, V. V., Klymchenko, A. S., & Mely, Y. (2024). Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. Analytical Chemistry. [Link]
- Karpenko, I. A., Tchekalarova, J. D., Shynkar, V. V., Klymchenko, A. S., & Mely, Y. (2024). Fluorescent anionic cyanine plasma membrane probes for live cell and in vivo imaging. bioRxiv. [Link]
- Bailey, D. P., & Lo, L. C. (2007). Amino-Substituted 2, 2′-Bipyridine Ligands as Fluorescent Indicators for Zn (II) and Applications for Fluorescence Imaging of Prostate Cells. Inorganic Chemistry, 46(18), 7549-7559. [Link]
- Panda, S. S., & Nayak, S. K. (2024). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link]
- Kim, Y., & Cho, B. R. (2015). Two-photon fluorescent probes for subcellular localization. Accounts of chemical research, 48(5), 1357-1366. [Link]
- Wang, X., & Li, X. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 59(8), 1515-1525. [Link]
Sources
- 1. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-Aminopyridine-3-Carboxamide Scaffold as a Cornerstone in Modern Anti-Cancer Agent Development
Abstract
The 2-aminopyridine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets.[1] Its simple, low molecular weight design, coupled with versatile functionalization points, makes it an ideal starting point for developing targeted therapeutic agents.[1] This guide provides an in-depth exploration of the 2-aminopyridine-3-carboxamide core structure in the context of oncology drug discovery. We will dissect its primary mechanisms of action, delve into the critical structure-activity relationships that govern its potency and selectivity, and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel derivatives.
Part 1: Foundational Principles: Mechanism of Action & Key Molecular Targets
The efficacy of the this compound scaffold lies in its remarkable ability to mimic the hydrogen bonding patterns of endogenous ligands, particularly the purine core of adenosine triphosphate (ATP). This allows it to function as a competitive inhibitor for a wide range of ATP-dependent enzymes, most notably protein kinases, which are frequently dysregulated in cancer.
The Dominant Paradigm: Protein Kinase Inhibition
Protein kinases are central regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The 2-aminopyridine fragment serves as an excellent "hinge-binding" motif. The nitrogen atom of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[2] This interaction anchors the inhibitor in the ATP-binding pocket, blocking the enzyme's function.
Key kinase targets successfully engaged by this scaffold include:
-
c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met signaling pathway is strongly correlated with tumor growth, invasion, and metastasis.[3] Several series of this compound derivatives have been developed as potent c-Met inhibitors, with some compounds demonstrating IC₅₀ values in the low nanomolar range (e.g., 0.022 µM).[4] These inhibitors effectively block the phosphorylation of c-Met and its downstream signaling pathways in cancer cell lines.[3][4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[5][6] The 2-aminopyridine core has been instrumental in developing inhibitors of various CDKs, with a particular focus on CDK9, a kinase involved in transcriptional regulation.[2][7] The dual hydrogen bonds formed between the 2-aminopyridine moiety and the Cys106 residue in the CDK9 hinge region are a key feature of these inhibitors' binding mode.[2]
-
ALK and ROS1 Tyrosine Kinases: Chromosomal rearrangements involving anaplastic lymphoma kinase (ALK) and ROS1 are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). The 2-aminopyridine scaffold has been employed to create potent dual ALK/ROS1 inhibitors capable of overcoming resistance to first-generation drugs like Crizotinib.[8]
-
MAP4K4: This serine-threonine kinase is linked to cancer, inflammation, and diabetes. 2-aminopyridine-based inhibitors have been developed to target MAP4K4, although efforts have also focused on mitigating off-target effects like CYP3A4 inhibition.[9]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicomponent Reactions Involving 2-Aminopyridine-3-carboxamide
Introduction: The Strategic Value of 2-Aminopyridine-3-carboxamide in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the 2-aminopyridine scaffold is a cornerstone for the development of novel therapeutics.[1][2][3] Its inherent biological activities and versatile chemical handles make it a "privileged structure." When functionalized with a carboxamide group at the 3-position, as in this compound, its utility is significantly enhanced, providing an additional point of diversity and interaction for molecular design. This guide delves into the application of multicomponent reactions (MCRs) as a powerful strategy for the efficient construction of complex molecular architectures centered around the this compound core. MCRs, by their nature, offer atom economy, operational simplicity, and rapid access to diverse compound libraries, making them an invaluable tool for researchers in drug development.[4][5]
This document provides detailed application notes and protocols for key multicomponent reactions involving this compound, offering insights into the underlying mechanisms and practical guidance for their successful implementation.
Section 1: The Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amide Derivatives
The Ugi four-component reaction is a cornerstone of MCRs, enabling the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[6][7] When employing this compound as the amine component, this reaction provides rapid access to complex peptidomimetic structures with potential therapeutic applications.
Mechanistic Rationale
The generally accepted mechanism for the Ugi reaction commences with the formation of an imine from the amine (this compound) and the carbonyl compound (an aldehyde or ketone).[7] This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate. A subsequent intramolecular Mumm rearrangement leads to the stable α-acylamino amide product. The reaction is highly convergent, assembling four distinct building blocks into a single, complex molecule in one synthetic operation.
Visualizing the Ugi Reaction Workflow
Caption: Workflow for the Ugi Four-Component Reaction.
Detailed Experimental Protocol: Ugi Reaction
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous methanol (5-10 mL).
-
Add the aldehyde (1.0 mmol, 1.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Sequentially add the carboxylic acid (1.0 mmol, 1.0 eq) and the isocyanide (1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-acylamino amide.
Quantitative Data Summary: Ugi Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 75 |
| 2 | 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | 82 |
| 3 | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | 68 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Section 2: The Biginelli and Biginelli-Type Reactions for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and a urea or thiourea to form dihydropyrimidinones (DHPMs).[8][9] Utilizing this compound or a related guanidine derivative in a Biginelli-type reaction opens a pathway to novel fused heterocyclic systems with significant pharmacological potential.[10][11] Microwave-assisted protocols have been shown to significantly accelerate these reactions.[10]
Mechanistic Considerations
The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and the urea/thiourea component. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The use of an acid catalyst is typically required to facilitate the condensation and cyclization steps.
Visualizing the Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Experimental Protocol: Microwave-Assisted Biginelli-Type Reaction
Materials:
-
This compound (or a corresponding guanidine derivative)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq), the aromatic aldehyde (1.0 mmol, 1.0 eq), the β-dicarbonyl compound (1.2 mmol, 1.2 eq), and the catalyst (e.g., p-TsOH, 10 mol%).
-
Add ethanol (3-5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data Summary: Microwave-Assisted Biginelli-Type Reaction
| Entry | Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 15 | 88 |
| 2 | 3-Nitrobenzaldehyde | Acetylacetone | 20 | 75 |
| 3 | Thiophene-2-carboxaldehyde | Methyl benzoylacetate | 25 | 81 |
Note: Yields and reaction times are representative and dependent on the specific microwave reactor and substrates used.
Section 3: Synthesis of Fused Heterocycles via MCRs
A significant application of MCRs involving 2-aminopyridine derivatives is the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[12][13] These scaffolds are prevalent in many marketed drugs and biologically active compounds.
Three-Component Synthesis of Imidazo[1,2-a]pyridines
The reaction of a 2-aminopyridine, an aldehyde, and an isocyanide can lead to the formation of 3-aminoimidazo[1,2-a]pyridines.[14] This transformation is often catalyzed by a Lewis acid and can be accelerated by microwave irradiation.[15][16]
Detailed Experimental Protocol: Three-Component Synthesis of Imidazo[1,2-a]pyridines
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., trimethylsilylmethyl isocyanide)
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Methanol
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 1.0 eq), the aldehyde (1.2 mmol, 1.2 eq), the isocyanide (1.2 mmol, 1.2 eq), and the Lewis acid catalyst (5 mol%).
-
Add methanol (3 mL) and seal the vial.
-
Irradiate the mixture in a microwave reactor at 140°C for 10-20 minutes.
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.
Conclusion
Multicomponent reactions are a highly effective and efficient methodology for leveraging the synthetic potential of this compound. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of diverse and complex molecular structures. The operational simplicity, atom economy, and ability to rapidly generate libraries of compounds underscore the power of MCRs in modern drug discovery and development.
References
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2025).
- Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. (n.d.).
- Experimental part – Ugi-type three component reaction 127. (n.d.). Refubium.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
- Microwave Multicomponent Synthesis. (n.d.). MDPI.
- Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. (n.d.). CiteDrive.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC - PubMed Central.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Publishing.
- Scope of three‐component access to 2‐aminopyridine derivatives. (n.d.).
- A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. (2016).
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Deriv
- Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. (n.d.). Refubium.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PMC - PubMed Central.
- Multicomponent reaction of 2-aminopyridine, aldehyde and trimethylsilylcyanide. (n.d.). RSC Publishing.
- Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. (2025).
- New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (2025).
- Recent Advances in Biginelli-type Reactions. (n.d.). Bentham Science Publisher.
- Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (n.d.). MDPI.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- 2-Aminopyridine - An unsung hero in drug discovery. (n.d.).
- Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). (2025). Bohrium.
- Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. (2019).
- The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions.
- Formation of unexpected a-amino amidine through three-component 'UGI condensation reaction'. (2025).
- The 100 facets of the Passerini reaction. (n.d.). PMC - PubMed Central.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. (n.d.).
- Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. (n.d.).
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citedrive.com [citedrive.com]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. arts.units.it [arts.units.it]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Solid-phase synthesis of a 2-Aminopyridine-3-carboxamide combinatorial library
Application Note & Protocol
Solid-Phase Synthesis of a 2-Aminopyridine-3-Carboxamide Combinatorial Library for Drug Discovery
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to form key hydrogen bond interactions with biological targets.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient solid-phase synthesis of a diverse this compound combinatorial library. By leveraging the advantages of solid-phase organic synthesis (SPOS), such as the use of excess reagents to drive reactions to completion and simplified purification, researchers can rapidly generate large numbers of discrete compounds for high-throughput screening.[3][4] This guide details the strategic selection of resin, a step-by-step synthetic pathway involving orthogonal protecting groups, key reaction monitoring checkpoints, and final product cleavage and characterization.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core provides a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors. This arrangement is ideal for targeting enzyme active sites, particularly kinase hinge regions. The development of robust synthetic routes to create libraries based on this scaffold is therefore of high value in drug discovery programs.[1] Combinatorial chemistry on a solid support offers a powerful platform to explore the structure-activity relationship (SAR) around this core by systematically varying substituents at two key diversity points.[5][6]
This protocol employs the well-established Fmoc/tBu protection strategy on a Rink Amide resin, which directly yields a C-terminal primary amide upon cleavage, a common feature in many bioactive molecules.[7] The synthesis proceeds through the attachment of a linker amino acid, followed by coupling of the pyridine core, and sequential diversification through nucleophilic aromatic substitution (SNAr) and a final amide bond formation.
Overall Synthetic Workflow
The multi-step synthesis is designed for efficiency and amenability to parallel synthesis formats. Each step is followed by extensive washing to remove excess reagents and byproducts, a key advantage of the solid-phase approach.[3]
Caption: High-level workflow for the solid-phase synthesis of the combinatorial library.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Novabiochem® or equivalent | Pre-loaded Fmoc resin can be used. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Must be amine-free. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Piperidine | Reagent Grade | Sigma-Aldrich | |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Aapptec | Any Fmoc-amino acid can be used as a linker. |
| 2-Chloronicotinic Acid | ≥98% | Sigma-Aldrich | The core scaffold building block. |
| HCTU | ≥98% | Chem-Impex International | Coupling agent. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | Non-nucleophilic base. |
| Diverse Primary/Secondary Amines | Various | Combi-Blocks, Enamine | For introduction of R¹ and R² diversity. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Corrosive and hazardous. Handle in a fume hood. |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich | Scavenger to prevent side reactions. |
| Deionized Water | 18 MΩ·cm | Millipore | |
| Kaiser Test Kit | Sigma-Aldrich | For monitoring free primary amines. |
Detailed Experimental Protocols
Resin Preparation and Linker Attachment
Expertise & Experience: The synthesis begins on Rink Amide resin to ensure the final product is a C-terminal carboxamide.[7] A simple amino acid like glycine is used as a "linker" to distance the complex scaffold from the polymer backbone, which can improve reaction kinetics.
-
Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a fritted reaction vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the beads. Drain the DMF.[8]
-
Fmoc-Deprotection (Initial): Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 10 mL portion of the piperidine solution and agitate for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.
-
Kaiser Test (Checkpoint): Take a few beads and perform a Kaiser test. A deep blue color confirms the presence of the deprotected primary amine.[9]
-
Linker Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 1.8 mmol, 535 mg) and HCTU (2.9 eq., 1.74 mmol, 721 mg) in DMF (8 mL).
-
Add DIPEA (6 eq., 3.6 mmol, 627 µL) to the solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Kaiser Test (Checkpoint): Perform a second Kaiser test. The beads should remain colorless or pale yellow, indicating complete coupling and the absence of free primary amines. If the test is positive, repeat the coupling step.
Scaffold Assembly and Diversification
Expertise & Experience: This sequence builds the core of the target molecule. The 2-chloronicotinic acid is attached via a standard amide bond formation. The subsequent SNAr reaction is a key step where the first point of diversity (R¹) is introduced by displacing the chloride.[10] This reaction is often driven to completion by using an excess of the amine nucleophile.
Caption: Chemical transformation sequence on the solid support.
-
Fmoc-Deprotection: Deprotect the N-terminal of the glycine linker using 20% piperidine in DMF as described in step 4.1.2. Wash thoroughly. Confirm deprotection with a Kaiser test.
-
Scaffold Coupling:
-
Pre-activate 2-chloronicotinic acid (3 eq., 1.8 mmol, 284 mg) with HCTU (2.9 eq., 1.74 mmol, 721 mg) and DIPEA (6 eq., 3.6 mmol, 627 µL) in DMF (8 mL).
-
Add the solution to the resin and agitate for 4 hours or overnight.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). Dry a small sample for FT-IR analysis; look for the appearance of the pyridine ring stretches.[9]
-
-
Diversification 1 (SNAr Reaction):
-
This step is typically performed in a parallel synthesizer.
-
Aliquot the resin into individual reaction wells.
-
To each well, add a solution of a unique primary or secondary amine (R¹-NH₂) (5-10 eq.) in a suitable solvent like NMP or DMSO.
-
Seal the reaction block and heat to 80-100 °C for 12-24 hours.
-
Cool to room temperature, drain, and wash extensively with DMF, DCM, and MeOH.
-
-
Diversification 2 (Amide Coupling):
-
This step is not performed in this specific protocol as the 3-position is a carboxamide linked to the resin. To add a second diversity point here, a different synthetic route would be required, such as starting with 2-amino-3-cyanopyridine. (Note: The prompt implies a this compound. The most direct solid-phase route yields the carboxamide as the linker to the resin. A second diversity point would typically be on the pyridine ring itself, which is beyond this core protocol).
-
Cleavage and Product Isolation
Expertise & Experience: The final step is the release of the synthesized compounds from the solid support. A strong acid, TFA, is used to cleave the acid-labile Rink Amide linker.[7] Scavengers like TIS and water are critical additions to the "cleavage cocktail."[11] They act by quenching reactive carbocations generated from the resin and any remaining protecting groups, preventing them from causing unwanted side reactions with the product.[12][13]
-
Resin Preparation: Wash the final resin from each well with DCM (3 x 5 mL) and dry under a stream of nitrogen for 15 minutes.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: Prepare and use in a certified chemical fume hood.
-
Add 2 mL of the cleavage cocktail to each well containing the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Product Collection:
-
Filter the resin and collect the filtrate (which contains the product) into labeled collection tubes.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the TFA solution under a stream of nitrogen to about 10% of its original volume.
-
Add 10 mL of cold diethyl ether to each tube to precipitate the crude product.
-
Centrifuge the tubes, decant the ether, and repeat the ether wash twice.
-
Dry the crude product pellet under vacuum.
-
Analysis and Characterization
Trustworthiness: A robust analytical workflow is essential to validate the identity and purity of the library members. Due to the small scale, high-throughput methods are prioritized.[14][15]
| Analysis Technique | Purpose | Expected Outcome |
| LC-MS | Identity & Purity Assessment | A major peak in the chromatogram with the correct [M+H]⁺ mass for the target compound. Purity is estimated by peak area integration. |
| ¹H NMR | Structural Confirmation | For a representative subset of purified compounds, the NMR spectrum should be consistent with the proposed structure. |
| High-Res MS (HRMS) | Exact Mass Determination | Provides high-accuracy mass data to confirm the elemental composition of selected pure compounds. |
References
- Celentano, G., & et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
- Salvatore, C., & et al. (2009). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Synthesis, 6(3), 254-265. [Link]
- Scicinski, J. J., & et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
- Gong, Y. D., & Najdi, S. (2002). Small Molecular Chemical Libraries Generated Through Solid Phase Organic Synthesis. Chinese Journal of Organic Chemistry, 22(8), 533-544. [Link]
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
- Ostresh, J. M., & et al. (2000). Solid phase synthesis of heterocyclic combinatorial libraries derived from peptides. In Peptides for the New Millennium (pp. 192-197). [Link]
- Scicinski, J. J., & et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Notni, J., & et al. (2020).
- Gordon, E. M., & et al. (1999). The Current Status of Heterocyclic Combinatorial Libraries. Accounts of Chemical Research, 29(3), 144-154. [Link]
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry. [Link]
- Aapptec. (n.d.). Cleavage Cocktails. Aapptec Peptides. [Link]
- Nefzi, A., & et al. (2006). Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation.
- Amblard, F., & et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
- Kaki, M., & et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(16), 118-126. [Link]
- Cui, J. J., & et al. (2018). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 35-40. [Link]
- University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds, School of Chemistry. [Link]
- Perumattam, J., & et al. (1997). Solid phase synthesis of combinatorial libraries using anhydrides as templates. Molecular Diversity, 3(2), 121-8. [Link]
- El-Faham, A., & et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3298. [Link]
- CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency. [Link]
- Lam, K. S., & et al. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15. [Link]
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
- Li, Y., & et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1541. [Link]
- Prasanth, M. L. L., & et al. (2024). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
- Kumar, A., & et al. (2020). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 11(8), 887-905. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. crsubscription.com [crsubscription.com]
- 4. ijpsr.com [ijpsr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Potent and Selective ALK2 Inhibitors Utilizing a 2-Aminopyridine-3-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Targeting ALK2 in Rare Diseases
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone development and cellular differentiation.[1][2] However, gain-of-function mutations in the ACVR1 gene have been identified as the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[1][2] Furthermore, these mutations are also implicated in diffuse intrinsic pontine glioma (DIPG), an aggressive and fatal pediatric brain tumor.[1] This has established ALK2 as a critical therapeutic target for these devastating diseases.
The 2-aminopyridine scaffold has emerged as a promising starting point for the development of potent and selective ALK2 inhibitors. This application note provides a comprehensive guide to the synthesis of ALK2 inhibitors based on a 2-aminopyridine-3-carboxamide core, with a focus on the scientific rationale behind the synthetic strategy and detailed experimental protocols.
The ALK2 Signaling Pathway: A Rationale for Inhibition
Under normal physiological conditions, ALK2 is activated upon binding to BMP ligands, which leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis and other developmental processes.
In FOP and DIPG, mutations in ALK2 lead to constitutive activation of the kinase, resulting in aberrant and uncontrolled SMAD signaling, even in the absence of canonical BMP ligands.[1][3][4] Some mutations also confer neofunctionalism, allowing the receptor to be activated by other ligands like Activin A.[4][5] The development of small molecule inhibitors that target the ATP-binding site of ALK2 is a key strategy to abrogate this dysregulated signaling cascade.
Caption: ALK2 Signaling Pathway and Point of Inhibition.
Synthetic Strategy: Building the 2-Aminopyridine Core
The synthesis of this compound-based ALK2 inhibitors typically involves a convergent approach. A key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure. This is followed by amide bond formation to introduce the carboxamide moiety, which is crucial for interacting with the kinase hinge region.
This guide will focus on the synthesis of a representative ALK2 inhibitor, structurally related to known potent inhibitors like K02288 and its analogs.
Caption: General Synthetic Workflow for 2-Aminopyridine ALK2 Inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-amino-5-bromopyridine-3-carboxylic acid with a substituted phenylboronic acid.
Materials:
-
2-Amino-5-bromopyridine-3-carboxylic acid (1.0 equiv)
-
Substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromopyridine-3-carboxylic acid, the substituted phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Protocol 2: Amide Coupling to Form the Final this compound Inhibitor
This protocol details the formation of the amide bond between the biaryl intermediate and a desired amine.
Materials:
-
Biaryl intermediate from Protocol 1 (1.0 equiv)
-
Amine (e.g., aniline or a substituted aniline) (1.1 equiv)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the biaryl intermediate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine, followed by DIPEA and the BOP reagent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final this compound ALK2 inhibitor.
Protocol 3: In Vitro ALK2 Kinase Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compounds against ALK2.[1][3]
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP, [γ-³³P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a reaction plate, combine the kinase assay buffer, the inhibitor dilution (or DMSO for control), and the ALK2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³³P]ATP, and the substrate.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activities of a series of hypothetical this compound derivatives, illustrating the structure-activity relationship.
| Compound ID | R¹ Substituent | R² Substituent | ALK2 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Selectivity (ALK5/ALK2) |
| Lead-01 | H | 3,4,5-trimethoxyphenyl | 50 | 1500 | 30 |
| Opt-02 | CH₃ | 3,4,5-trimethoxyphenyl | 10 | 2500 | 250 |
| Opt-03 | H | 4-(4-methylpiperazin-1-yl)phenyl | 5 | 1000 | 200 |
| Opt-04 | CH₃ | 4-(4-methylpiperazin-1-yl)phenyl | 1.5 | 3000 | 2000 |
Data is hypothetical and for illustrative purposes only.
The SAR data suggests that:
-
A methyl group at the R¹ position generally enhances potency and selectivity.
-
Modifications at the R² position significantly impact inhibitory activity, with the 4-(4-methylpiperazin-1-yl)phenyl group showing superior potency.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the design of potent and selective ALK2 inhibitors. The synthetic routes outlined in these application notes provide a robust framework for the generation of novel analogs for further optimization. Future efforts should focus on improving pharmacokinetic properties, such as solubility and metabolic stability, to advance these promising compounds towards clinical development for the treatment of FOP and DIPG.
References
- Owens, M. C., et al. (2020). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Chemical & Pharmaceutical Bulletin, 68(3), 194-200. [Link]
- BPS Bioscience. (n.d.). ALK2 (ACVR1) Kinase Assay Kit.
- Kaplan, F. S., et al. (2016). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 87, 127-134. [Link]
- Ho, V. V., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma.
- Synapse. (2024). What's the latest update on the ongoing clinical trials related to ALK2?.
Sources
Application Notes & Protocols: A Guide to Developing Antibacterial Agents from 2-Aminopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance demands the urgent discovery of novel antibacterial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and within this class, the 2-aminopyridine scaffold has emerged as a privileged structure due to its versatile biological activities, including potent antibacterial effects.[1] This guide provides a comprehensive overview of the key methodologies and strategic considerations for developing novel antibacterial drugs based on the 2-aminopyridine framework. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to navigate the path from initial synthesis to preclinical evaluation.
Section 1: Synthesis of 2-Aminopyridine Derivatives: A Multicomponent Approach
The synthetic strategy is the foundation of any drug discovery program. For generating a library of diverse 2-aminopyridine analogues for screening, efficiency and flexibility are paramount. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the construction of complex molecules in a single step from three or more starting materials, rapidly generating structural diversity. A highly effective method for synthesizing 2-amino-3-cyanopyridine derivatives involves a one-pot reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions.[2][3]
Causality Behind the Choice: This MCR approach is chosen for its high atom economy, operational simplicity, and ability to readily introduce diversity at multiple points on the scaffold by simply varying the initial building blocks. This facilitates the exploration of the structure-activity relationship (SAR) in subsequent steps.
Protocol 1.1: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
This protocol describes a general procedure for the synthesis of a library of 2-aminopyridine derivatives.
Materials:
-
Various enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Malononitrile
-
Various primary amines (e.g., cyclohexylamine, benzylamine)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the selected primary amine (1.2 mmol).
-
Heat the reaction mixture at 80°C under solvent-free conditions for 1-2 hours.
-
Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a small amount of cold ethanol to the flask. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If necessary, purify the product further using silica gel column chromatography.
-
Characterize the final compound's structure and purity using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[3]
Visualization: Synthesis Workflow
Caption: General workflow for the multicomponent synthesis of 2-aminopyridines.
Section 2: In Vitro Antibacterial Evaluation Cascade
A structured, multi-step screening process is essential to efficiently identify promising antibacterial candidates from a newly synthesized library. The cascade begins with a broad primary screen to identify any activity, followed by more quantitative assays to determine potency and the nature of the antibacterial effect.
Protocol 2.1: Primary Screening - Disk Diffusion Assay
This qualitative assay provides a rapid assessment of the antibacterial activity of the synthesized compounds.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Amoxycillin) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile filter paper disks with a known concentration (e.g., 50 µg) of each synthesized compound.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.
Protocol 2.2: Potency Determination - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard, quantitative technique.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Synthesized compounds (serially diluted)
-
Resazurin solution (as a viability indicator, optional)
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row and perform a two-fold serial dilution across the row.
-
Add 10 µL of the adjusted bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. This can be aided by adding a viability dye like resazurin.
Protocol 2.3: Bactericidal vs. Bacteriostatic Determination - Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between agents that kill bacteria (bactericidal) and those that merely inhibit growth (bacteriostatic).[5]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
Visualization: Antibacterial Screening Cascade
Caption: A typical workflow for in vitro antibacterial screening.
Data Presentation: Sample MIC Data
Summarizing screening data in a table allows for easy comparison of compound potencies and spectrum of activity.
| Compound | R¹ Group | R² Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli |
| 2a | Phenyl | Methyl | 64 | 128 | >256 |
| 2b | 4-Cl-Phenyl | Methyl | 32 | 64 | >256 |
| 2c | Phenyl | Cyclohexyl | 8 | 8 | 128 |
| 2d | 4-Cl-Phenyl | Cyclohexyl | 4 | 4 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | 0.25 |
Note: Data is hypothetical and for illustrative purposes.
Section 3: Structure-Activity Relationship (SAR) Guided Lead Optimization
SAR analysis is the process of correlating a molecule's chemical structure with its biological activity. The data from the initial screening cascade is crucial for this step. By analyzing which structural modifications lead to increased potency or an improved spectrum of activity, researchers can rationally design the next generation of compounds.
Field-Proven Insights:
-
Lipophilicity and Substitution: For 2-aminopyridine derivatives, the nature of substituents at various positions critically influences antibacterial potency.[6] For example, studies have shown that incorporating a cyclohexylamine moiety can significantly increase activity against Gram-positive bacteria compared to simpler alkylamines.[3]
-
Target-Specific Modifications: If a molecular target is known or hypothesized (e.g., DNA gyrase), modifications can be designed to improve interactions with the enzyme's active site, a process often aided by molecular docking studies.[7]
The process is iterative: the SAR from one library of compounds informs the design and synthesis of a new, more focused library, which is then subjected to the same biological evaluation.
Visualization: The Drug Discovery Cycle
Caption: The iterative cycle of lead optimization in drug discovery.
Section 4: Investigating the Mechanism of Action (MoA)
Understanding how an antibacterial agent works is critical for its development. It can help predict potential resistance mechanisms, guide optimization, and is a key part of the regulatory submission package. For novel scaffolds like 2-aminopyridines, the MoA is often unknown and must be elucidated.
Potential Targets: Based on molecular docking studies and research on similar heterocyclic compounds, potential targets for 2-aminopyridine derivatives in bacteria include essential enzymes like DNA gyrase B and tyrosyl-tRNA synthetase.[7][8]
Protocol 4.1: In Silico Target Identification - Molecular Docking (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It can provide valuable hypotheses about a compound's biological target.
Workflow:
-
Ligand Preparation: Generate a 3D structure of the most active compound (e.g., compound 2d from the table) and perform energy minimization.
-
Target Selection: Obtain 3D crystal structures of potential bacterial protein targets from the Protein Data Bank (PDB). Examples include S. aureus DNA gyrase (PDB ID: 4URM) or B. subtilis DNA gyrase (PDB ID: 2RHL).[8]
-
Docking Simulation: Use software (e.g., Molecular Operating Environment - MOE, AutoDock) to "dock" the ligand into the active site of the selected protein targets.
-
Analysis: Analyze the results, focusing on the predicted binding energy (a lower value suggests a more stable interaction) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. A strong correlation between docking scores and experimental MIC values across a series of compounds can strengthen the target hypothesis.[9]
Section 5: Preclinical Evaluation: Safety and Efficacy
Once a potent compound with a plausible MoA is identified, it must be evaluated for its safety profile and its effectiveness in a more complex biological system.
Protocol 5.1: In Vitro Cytotoxicity Assay
This assay assesses the toxicity of a compound against mammalian cells to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT or PrestoBlue reagent
-
Test compounds
Procedure:
-
Seed the 96-well plates with mammalian cells at a specific density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability. A high IC₅₀ value is desirable.
In Vivo Efficacy Models
If a compound shows high potency against bacteria and low cytotoxicity against mammalian cells, the next step is to test its efficacy in an animal model of infection.[10] Common models include murine thigh infection, skin wound infection, or pneumonia models, where the animal is infected with the target pathogen and then treated with the test compound.[11][12] Key readouts are the reduction in bacterial load (CFU count) in the infected tissue and the survival rate of the animals.[4][12]
Conclusion
The development of antibacterial agents from the 2-aminopyridine scaffold is a systematic, multi-disciplinary process. It begins with efficient chemical synthesis to generate molecular diversity, followed by a rigorous cascade of in vitro assays to identify potent hits. Through iterative cycles of SAR-guided optimization and MoA investigation, lead candidates are refined. Finally, preclinical evaluation of safety and in vivo efficacy determines their potential as viable therapeutic agents. This guide provides the fundamental protocols and strategic framework to empower researchers in the critical mission of combating antimicrobial resistance.
References
- SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
- In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (2022). Asian Journal of Pharmaceutical Research, 12(3). [Link]
- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3432. [Link]
- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). WORLD JOURNAL OF PHARMACEUTICAL AND LIFE SCIENCES. [Link]
- Li, Y., Li, C., et al. (2021). In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China. Infection and Drug Resistance, 14, 899–908. [Link]
- (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022).
- Tomaras, A. P., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3857-3867. [Link]
- Song, D., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6. [Link]
- Ma, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3). [Link]
- Ma, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. [Link]
- Screening of small-molecule library for novel antibacterials. (n.d.).
- Kocić, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. [Link]
- Butler, D. J., et al. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Antibiotics, 11(11), 1584. [Link]
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.).
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society. [Link]
- The Proposed Mechanism for the formation of 2-aminopyridines. (n.d.).
- Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
- Wagle, M. A., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37887–37896. [Link]
- Ríos-Guzmán, K. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(5), 585. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
- 11. dovepress.com [dovepress.com]
- 12. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of JAK3 Inhibitors from 2-Aminopyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Janus kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a prime therapeutic target for a host of autoimmune and inflammatory diseases.[1][2][3] The development of selective JAK3 inhibitors is a key focus in medicinal chemistry to mitigate the off-target effects associated with pan-JAK inhibitors. This document provides a comprehensive guide to the synthesis and evaluation of a potential JAK3 inhibitor based on a 2,4-diaminopyrimidine-5-carboxamide scaffold, utilizing 2-aminopyridine-3-carboxamide as a readily available starting material. The protocols herein are designed to be self-validating, with in-depth explanations of the scientific rationale behind the experimental steps.
Introduction: The Rationale for Targeting JAK3
The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional changes that govern immunity, cell proliferation, and differentiation.[4][5][6] This pathway is integral to the function of the immune system.[7] The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a pivotal role in lymphocyte development and function.[1][2][3]
JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This restricted expression and specific function make JAK3 an attractive target for therapeutic intervention in autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] Selective inhibition of JAK3 is hypothesized to offer a superior safety profile compared to broader-spectrum JAK inhibitors by minimizing effects on other physiological processes mediated by other JAK isoforms.[2]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4][5]
Figure 1: The canonical JAK-STAT signaling pathway.
Synthetic Protocol: From this compound to a Putative JAK3 Inhibitor
The following is a proposed synthetic route to a 2,4-diaminopyrimidine-5-carboxamide-based JAK3 inhibitor. This multi-step synthesis is designed to be adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
Figure 2: Proposed synthetic workflow.
Step-by-Step Synthesis
Step 1: Synthesis of a Guanidine Salt of this compound
-
Rationale: The initial step involves the formation of a guanidine salt of the starting material. This is a preparatory step for the subsequent cyclization to form the pyrimidine ring. The guanidine will serve as the N-C-N component for the pyrimidine ring construction.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add guanidine hydrochloride (1.1 eq).
-
Add a base, such as sodium ethoxide (1.1 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting guanidine salt can be used in the next step directly or isolated by filtration if it precipitates.
-
Step 2: Cyclocondensation to form the 2,4-Diaminopyrimidine-5-carboxamide Core
-
Rationale: This key step involves the cyclocondensation of the guanidine salt with a suitable three-carbon electrophile to form the 2,4-diaminopyrimidine ring. A variety of reagents can be used for this purpose, such as a dialkyl malonate in the presence of a strong base.
-
Protocol:
-
To a solution of the guanidine salt from Step 1 in a high-boiling point solvent like N,N-dimethylformamide (DMF), add diethyl malonate (1.2 eq).
-
Add a strong base, such as sodium hydride (2.5 eq), portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 100-120 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the 2,4-diaminopyrimidine-5-carboxamide core.
-
Figure 3: Key cyclocondensation reaction.
Step 3: Amide Coupling to Synthesize the Final Inhibitor
-
Rationale: The final step involves the coupling of the 2,4-diaminopyrimidine-5-carboxamide core with a carboxylic acid to introduce a side chain that can interact with the active site of JAK3. The choice of the carboxylic acid is crucial for the inhibitor's potency and selectivity.
-
Protocol:
-
To a solution of the 2,4-diaminopyrimidine-5-carboxamide core (1.0 eq) and a selected carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the final compound by preparative HPLC to yield the desired JAK3 inhibitor.
-
Characterization and Biological Evaluation Protocols
In Vitro JAK3 Kinase Assay
-
Objective: To determine the direct inhibitory activity of the synthesized compound on the enzymatic activity of JAK3.
-
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Protocol:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, substrate, and the inhibitor dilutions.
-
Add the JAK3 enzyme to each well and incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for JAK3).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for STAT5 Phosphorylation
-
Objective: To assess the ability of the inhibitor to block JAK3-mediated signaling in a cellular context.
-
Materials:
-
Human T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-2
-
Synthesized inhibitor
-
Antibodies for Western blotting: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
-
Protocol:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with IL-2 (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and perform Western blotting to detect the levels of phosphorylated STAT5 and total STAT5.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT5 phosphorylation.
-
T-Cell Proliferation Assay
-
Objective: To evaluate the effect of the inhibitor on IL-2-dependent T-cell proliferation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line
-
RPMI-1640 medium
-
IL-2
-
Synthesized inhibitor
-
Cell proliferation assay kit (e.g., CellTiter-Glo®)
-
-
Protocol:
-
Plate the T-cells in a 96-well plate.
-
Add serial dilutions of the inhibitor to the wells.
-
Stimulate the cells with IL-2.
-
Incubate the plate for 48-72 hours.
-
Measure cell proliferation using a suitable assay kit.
-
Calculate the IC₅₀ for the inhibition of T-cell proliferation.
-
Data Presentation
| Assay | Parameter | Expected Outcome |
| In Vitro Kinase Assay | IC₅₀ (nM) | Potent inhibition of JAK3 with high selectivity over other JAK isoforms. |
| Cellular p-STAT5 Assay | IC₅₀ (nM) | Dose-dependent reduction in IL-2-induced STAT5 phosphorylation. |
| T-Cell Proliferation Assay | IC₅₀ (nM) | Inhibition of IL-2-mediated T-cell proliferation. |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel JAK3 inhibitors derived from this compound. By following these detailed procedures, researchers can efficiently generate and characterize potential therapeutic candidates for autoimmune and inflammatory diseases. The emphasis on understanding the rationale behind each step ensures that these protocols can be adapted and optimized for specific research and development goals.
References
- Vertex AI Search. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease.
- Wikipedia. JAK-STAT signaling pathway.
- ACS Publications. Development of Selective Covalent Janus Kinase 3 Inhibitors | Journal of Medicinal Chemistry.
- Creative Diagnostics. JAK-STAT Signaling Pathway.
- Cusabio. JAK-STAT signaling pathway.
- PubMed Central. The JAK/STAT Pathway.
- NIH. Development of Selective Covalent Janus Kinase 3 Inhibitors.
- BellBrook Labs. JAK3 Inhibitors in the Treatment of Autoimmune Disease.
- PubMed. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors.
- ResearchGate. Discovery of Diaminopyrimidine-carboxamide Derivatives as JAK3 Inhibitors | Request PDF.
- PubMed. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma.
- Benchchem. Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors.
- PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.
- Taylor & Francis Online. JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016–present).
- PubMed. JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present).
Sources
- 1. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2-Aminopyridine-3-carboxamide with Protein Kinases
Abstract
This comprehensive guide provides a detailed protocol for conducting molecular docking studies of 2-aminopyridine-3-carboxamide derivatives, a significant scaffold in the development of protein kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the theoretical underpinnings of molecular docking, provide step-by-step instructions for ligand and protein preparation, detail the execution of docking simulations using widely adopted software, and offer insights into the analysis and validation of docking results. The protocols described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Introduction: The Significance of 2-Aminopyridine-3-carboxamides and Molecular Docking in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The this compound scaffold has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for:
-
Hit Identification: Screening large virtual libraries of compounds to identify potential binders to a target protein.
-
Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.
-
Binding Mode Prediction: Elucidating the plausible interactions between a ligand and its protein target at the molecular level.
This guide will provide a robust framework for utilizing molecular docking to explore the interactions between this compound derivatives and various protein kinases.
Materials and Software
A successful molecular docking study relies on a suite of specialized software and access to public databases. The following table summarizes the essential resources.
| Resource | Description | Recommended Software/Database |
| Molecular Visualization | For viewing and manipulating 3D structures of proteins and ligands. | PyMOL, UCSF Chimera[4], Discovery Studio Visualizer |
| Ligand Structure Database | Source for obtaining 2D and 3D structures of small molecules. | PubChem[5][6][7][8][9] |
| Protein Structure Database | Repository for experimentally determined 3D structures of macromolecules. | Protein Data Bank (PDB)[10], PDBsum[11][12][13][14] |
| Ligand Preparation | For converting 2D structures to 3D, adding hydrogens, and assigning charges. | AutoDock Tools[15][16][17], Schrödinger's LigPrep[18], MOE[19][20][21][22] |
| Protein Preparation | For cleaning PDB files, adding hydrogens, and assigning charges. | AutoDock Tools[23], Schrödinger's Protein Preparation Wizard[18], MOE[19][20][21][22] |
| Molecular Docking Software | To perform the docking simulations. | AutoDock Vina[4][15][16][24], Schrödinger's Glide[25][26], MOE Dock[19][20][21][22] |
| Docking Result Analysis | For visualizing and analyzing protein-ligand interactions. | PyMOL, UCSF Chimera, Discovery Studio Visualizer, Schrödinger's Maestro |
Experimental Workflow: A Step-by-Step Protocol
The molecular docking workflow can be systematically divided into three key stages: Ligand Preparation, Protein Preparation, and the Docking Simulation followed by Analysis.
Caption: Overall workflow for molecular docking studies.
Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the this compound derivative with correct atom types and charges.[27][28]
Protocol using AutoDock Tools:
-
Obtain Ligand Structure: Download the 2D structure of your this compound derivative from PubChem in SDF format.[5][6][7][8][9]
-
Convert to 3D: Use a tool like Open Babel or PyMOL to convert the 2D SDF file to a 3D PDB file.[16]
-
Load into AutoDock Tools: Open AutoDock Tools and load the 3D PDB file of the ligand.
-
Add Hydrogens and Assign Charges:
-
Go to Ligand -> Input -> Choose. Select the loaded ligand.
-
AutoDock Tools will automatically add Gasteiger charges and merge non-polar hydrogens.[17]
-
-
Define Rotatable Bonds:
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Then, Ligand -> Torsion Tree -> Choose Torsions to define rotatable bonds. The software will automatically detect most rotatable bonds.
-
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT to save the prepared ligand file.
Protein Preparation
Protein preparation involves cleaning the crystal structure obtained from the PDB to make it suitable for docking.[18][23][29]
Protocol using AutoDock Tools:
-
Obtain Protein Structure: Download the PDB file of the target protein kinase from the Protein Data Bank.[10] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand in the active site.
-
Clean the PDB File: Open the PDB file in a text editor or a molecular visualization tool like PyMOL or UCSF Chimera.[4] Remove all water molecules, co-factors, and any existing ligands.[16] If the protein is a homodimer, retain only one chain for the docking study.[29]
-
Load into AutoDock Tools: Open the cleaned PDB file in AutoDock Tools.
-
Add Hydrogens and Assign Charges:
-
Go to Edit -> Hydrogens -> Add. Choose Polar only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save the prepared protein file in PDBQT format.
Molecular Docking and Analysis
This stage involves defining the binding site, running the docking simulation, and analyzing the results.
Protocol using AutoDock Vina:
-
Define the Binding Site (Grid Box):
-
In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site of the kinase. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location.[30]
-
Note down the grid center coordinates and dimensions.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Open a terminal or command prompt and execute the following command:[24]
-
Analyze the Results:
-
The output file (results.pdbqt) will contain multiple binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[31]
-
Load the prepared protein PDBQT file and the results.pdbqt file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Analyze the top-ranked poses for favorable interactions, such as hydrogen bonds with the hinge region residues, hydrophobic interactions, and pi-stacking.
-
Caption: AutoDock Vina execution and analysis workflow.
Validation of the Docking Protocol
A critical step in any molecular docking study is the validation of the chosen protocol to ensure its reliability.[32][33][34]
Redocking of a Co-crystallized Ligand:
The most common and reliable method for docking protocol validation is to use a protein crystal structure that has a co-crystallized ligand.[35]
-
Extract the Ligand: Separate the co-crystallized ligand from the protein structure.
-
Prepare the Ligand and Protein: Prepare both the extracted ligand and the protein using the protocols described above.
-
Dock the Ligand: Dock the prepared ligand back into the active site of the prepared protein using the same docking parameters that will be used for the study.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[32][35]
Case Study: Docking of a this compound Inhibitor into c-Met Kinase
To illustrate the application of this protocol, we will consider the docking of a known this compound inhibitor into the active site of c-Met kinase.[1][2]
| Parameter | Value |
| Protein Target | c-Met Kinase |
| PDB ID | 2WGJ |
| Ligand | (S)-N-(5-((2-amino-3-chloropyridin-4-yl)thio)-1-methyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide |
| PubChem CID | 53392817 |
| Docking Software | AutoDock Vina |
| Grid Center (x, y, z) | 10.5, 25.5, 5.0 |
| Grid Size (x, y, z) | 20, 20, 20 |
| Binding Affinity (Top Pose) | -9.8 kcal/mol |
| RMSD (Redocking) | 1.2 Å |
The docking results would be further analyzed by visualizing the interactions. For a typical this compound inhibitor, key interactions to look for in the active site of a protein kinase include:
-
Hydrogen bonds between the 2-amino group and the pyridine nitrogen with the hinge region backbone.
-
Hydrophobic interactions with residues in the hydrophobic pocket.
-
Pi-stacking interactions with aromatic residues like phenylalanine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Docking Fails to Run | Incorrect file paths in the configuration file. | Double-check all file names and paths. |
| Poor Docking Scores | Ligand or protein not properly prepared. Incorrectly defined grid box. | Repeat the preparation steps carefully. Ensure the grid box encompasses the entire binding site. |
| High RMSD in Validation | The chosen docking software or scoring function is not suitable for the target system. | Try a different docking program or adjust the docking parameters (e.g., increase exhaustiveness).[33] |
Conclusion
Molecular docking is a valuable computational tool in the discovery and development of protein kinase inhibitors based on the this compound scaffold. By following a systematic and validated protocol, researchers can gain significant insights into the molecular basis of protein-ligand interactions, which can guide the design of more potent and selective drug candidates. The workflow and protocols detailed in this guide provide a solid foundation for conducting reliable and reproducible molecular docking studies.
References
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (n.d.).
- PubChem - Wikipedia. (n.d.).
- Investigating Protein-Peptide Interactions Using the Schrödinger Computational Suite - PubMed. (n.d.).
- PDBsum - Wikipedia. (n.d.).
- PubChem | Databases - NCSU Libraries - NC State University. (n.d.).
- Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. (2020, October 10).
- Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488–490. [Link]
- Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.).
- PubChem. (n.d.).
- PDBsum - Database Commons. (n.d.).
- How to validate the molecular docking results ? | ResearchGate. (n.d.).
- PubChem - Database Commons. (n.d.).
- How can I validate docking result without a co-crystallized ligand? (n.d.).
- PDBsum: Structural summaries of PDB entries - PMC - PubMed Central - NIH. (n.d.).
- PubChem – Knowledge and References - Taylor & Francis. (n.d.).
- Basic docking — Autodock Vina 1.2.0 documentation. (n.d.).
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29).
- Protein-ligand Docking Using MOE - Protocols.io. (n.d.).
- What are the best ways to validate a docking result? (n.d.).
- Session 4: Introduction to in silico docking. (n.d.).
- Molecular Docking Tutorial. (n.d.).
- Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21).
- Vina Docking Tutorial - Eagon Research Group. (n.d.).
- Preparing the protein and ligand for docking. (n.d.).
- Docking via MOE 2022 -1 | PPTX - Slideshare. (n.d.).
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
- Learn Maestro: Preparing protein structures - YouTube. (2024, January 29).
- kinDOCK: a tool for comparative docking of protein kinase ligands - PMC - NIH. (n.d.).
- Molecular Docking of Protein Ligand using MOE | BioCode. (n.d.).
- Batch Docking with MOE: Step-by-Step Guide | Multiple Ligand Protein Docking | Dr. H Ismail | Urdu - YouTube. (2024, May 23).
- Protein kinases: docking and homology modeling reliability - PubMed. (n.d.).
- Tutorial - Protein-ligand docking with MOE - School of Chemical Sciences KB. (n.d.).
- Docking and scoring - Schrödinger. (n.d.).
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.).
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed. (n.d.).
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (n.d.).
- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PubMed Central. (n.d.).
- Explore our latest software - Schrödinger. (n.d.).
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. (2023, February 18).
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (n.d.).
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed. (n.d.).
Sources
- 1. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. PubChem - Wikipedia [en.wikipedia.org]
- 6. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 11. PDBsum - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 14. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Protein-ligand Docking Using MOE [protocols.io]
- 20. biocode.org.uk [biocode.org.uk]
- 21. youtube.com [youtube.com]
- 22. Tutorial - Protein-ligand docking with MOE [answers.uillinois.edu]
- 23. youtube.com [youtube.com]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. Investigating Protein-Peptide Interactions Using the Schrödinger Computational Suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. schrodinger.com [schrodinger.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 29. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 30. eagonlab.github.io [eagonlab.github.io]
- 31. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 32. researchgate.net [researchgate.net]
- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 34. researchgate.net [researchgate.net]
- 35. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Efficacy Evaluation of 2-Aminopyridine-3-carboxamide Derivatives
Abstract
This guide provides a detailed framework and validated protocols for assessing the biological efficacy of 2-aminopyridine-3-carboxamide derivatives. This class of compounds has garnered significant interest in drug discovery, often as modulators of critical cellular pathways such as protein kinases. We present an integrated suite of cell-based assays designed to build a comprehensive efficacy profile, moving from broad cytotoxic effects to specific mechanisms of action, including cell proliferation, apoptosis, and target-specific pathway modulation. Each protocol is presented with an emphasis on the underlying scientific principles, critical optimization steps, and robust data interpretation to ensure the generation of reliable and reproducible results for researchers in drug development and academic science.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including antibacterial and anticancer agents.[1] Many derivatives have been developed as potent protein kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.[2][3][4] Evaluating the efficacy of these novel chemical entities requires a systematic approach that moves beyond simple biochemical assays. Cell-based assays provide a more physiologically relevant context, offering insights into how a compound interacts with its target within the complex cellular environment.[2][5][6]
This application note details a multi-parametric strategy to characterize the cellular effects of this compound derivatives. We will cover four key areas of investigation:
-
General Cytotoxicity and Viability: Establishing the dose-dependent effect of the compounds on cell survival.
-
Anti-proliferative Activity: Determining if the compounds inhibit cell division.
-
Mechanism of Cell Death: Investigating whether the compounds induce programmed cell death (apoptosis).
-
Target Pathway Modulation: Confirming engagement with specific intracellular signaling pathways.
This tiered approach allows researchers to efficiently screen compounds, identify promising leads, and build a strong mechanistic rationale for further preclinical development.
Assessment of Cellular Viability and Cytotoxicity: The MTT Assay
The initial step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.
Principle of the Assay Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7] This formazan is then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, flat-bottomed plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis and Interpretation Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is plotted (Viability % vs. log[Compound Concentration]), and the half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis. This value represents the concentration of the compound required to inhibit cell viability by 50%.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives in a Cancer Cell Line
| Compound | IC₅₀ (µM) after 48h Treatment |
|---|---|
| Derivative A | 1.2 |
| Derivative B | 8.5 |
| Derivative C | > 50 |
| Positive Control (Doxorubicin) | 0.5 |
Analysis of Cell Proliferation: The BrdU Incorporation Assay
A reduction in viable cell number can result from cytotoxicity or cytostatic effects (inhibition of proliferation). The BrdU assay directly measures DNA synthesis, providing a precise method to quantify cell proliferation.[9]
Principle of the Assay Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine.[10] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle by actively proliferating cells.[11] Following fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric signal upon addition of a substrate.[12]
Experimental Workflow: BrdU Assay
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. The treatment duration should be chosen based on the cell line's doubling time.
-
BrdU Labeling: Following compound treatment, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 1-4 hours at 37°C.[9] The optimal incubation time depends on the cell division rate and should be determined empirically.[10]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9] This step is critical to expose the incorporated BrdU to the detection antibody.
-
Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.[12]
-
Secondary Antibody and Substrate: Wash the wells and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour. After a final wash, add a TMB substrate.[12]
-
Measurement: Monitor color development and stop the reaction with a 'Stop Solution'. Measure the absorbance at 450 nm.[9]
Data Analysis and Interpretation The absorbance value is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells. Results are expressed as a percentage of the proliferation observed in vehicle-treated control cells.
Determining the Mechanism of Cell Death: Apoptosis Assays
If a compound reduces cell viability, it is crucial to determine whether it does so by inducing apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and is often the desired outcome for anti-cancer therapeutics.
Caspase-3/7 Activity Assay
Principle of the Assay Caspases-3 and -7 are key effector enzymes that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[13] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a stable "glow-type" luminescent signal that is proportional to caspase activity.[14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements. Treat with compounds for a duration determined by kinetic studies (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[15]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture volume).[13]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Annexin V and Propidium Iodide (PI) Staining
Principle of the Assay This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[17][18]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[16]
// Axes X_axis [label="Annexin V-FITC →", pos="2,0!"]; Y_axis [label="Propidium Iodide →", pos="-0.2,2!", angle=90];
// Invisible nodes for layout origin [pos="0,0!", style=invis]; X_end [pos="4,0!", style=invis]; Y_end [pos="0,4!", style=invis];
origin -> X_end [label="", constraint=false]; origin -> Y_end [label="", constraint=false]; } dot Caption: Quadrants of Annexin V/PI flow cytometry analysis.
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat cells with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to ensure all apoptotic cells are collected. Centrifuge and wash the cells twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.[19]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
Table 2: Summary of Mechanistic Data for Derivative A (1.2 µM)
| Assay | Result | Interpretation |
|---|---|---|
| Caspase-3/7 Activity | 8.5-fold increase over control | Strong induction of effector caspases |
| Annexin V/PI Staining | 45% Early Apoptotic, 20% Late Apoptotic | Cell death is primarily mediated by apoptosis |
Target Engagement and Signaling Pathway Modulation: Western Blotting
For compounds designed as kinase inhibitors, it is essential to demonstrate that they engage their intended target within the cell. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation.[21][22]
Principle of the Assay Kinase inhibitors are expected to decrease the phosphorylation of their direct downstream substrates. Western blotting uses specific antibodies to detect the total amount of a target protein and its phosphorylated form. A decrease in the ratio of phosphorylated protein to total protein upon compound treatment indicates successful target inhibition.[23] For example, an inhibitor of the MEK kinase would be expected to reduce the levels of phosphorylated ERK (p-ERK) without affecting total ERK levels.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Culture and Lysis: Seed cells and grow to 70-80% confluency. For many signaling studies, it is beneficial to serum-starve cells overnight to reduce basal phosphorylation levels.[23] Treat with the compound for a short duration (e.g., 30-120 minutes), often in the presence of a growth factor to stimulate the pathway.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour to prevent non-specific antibody binding.[21] Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.[24]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[23]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH).
Data Analysis and Interpretation Quantify the band intensities using densitometry software. Calculate the ratio of the phospho-protein signal to the total protein signal for each sample. A significant decrease in this ratio in compound-treated cells compared to vehicle-treated cells confirms on-target activity.
Conclusion
The systematic application of the cell-based assays described in this note provides a robust and comprehensive strategy for evaluating the efficacy of this compound derivatives. By integrating measures of cytotoxicity, proliferation, and specific death mechanisms with direct evidence of target pathway modulation, researchers can build a compelling data package. This multi-parametric approach not only facilitates the selection of lead candidates but also provides crucial mechanistic insights that are vital for advancing novel therapeutics from the bench to the clinic.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Creative Bioarray.
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
- Biovision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Biovision.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol. iGEM.
- protocols.io. (2025). Caspase 3/7 Activity. protocols.io.
- National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NTP.
- Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic.
- a4cell. (2023). Truly Effective Cell Assay Design. a4cell.
- PPD. (2013). Development & Validation of Cell-based Assays. YouTube.
- BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- American Chemical Society. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
- Zadrazilova, I., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
- Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. static.igem.org [static.igem.org]
- 20. Annexin V-FITC Kit Protocol [hellobio.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Aminopyridine-3-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of 2-Aminopyridine-3-carboxamide (also known as 2-Aminonicotinamide). This molecule is a valuable building block in medicinal chemistry and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. It is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Overview of Synthetic Strategy
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and reliable method for synthesizing this compound is a two-step process starting from the commercially available 2-Aminopyridine-3-carboxylic acid (2-aminonicotinic acid).[2] The process involves:
-
Activation of the Carboxylic Acid: The carboxylic acid group is converted into a more reactive intermediate, such as an acid chloride, an activated ester, or an acylimidazole. This is the critical step where many side reactions can occur.
-
Amidation: The activated intermediate is then reacted with an ammonia source to form the final carboxamide product.
This general workflow is visualized below.
Caption: General Synthetic Workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on causality and providing actionable solutions.
Q2: My reaction yield is very low (<50%). What are the likely causes and how can I improve it?
Low yield is the most frequent problem and can stem from several factors. The following troubleshooting guide will help you diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield.
Deep Dive into Causes and Solutions:
-
Cause A: Inefficient Carboxylic Acid Activation The choice of activating agent is crucial. Harsh reagents like thionyl chloride (SOCl₂) can lead to decomposition or unwanted side reactions if not controlled properly, while milder reagents may require longer reaction times or higher temperatures to achieve full conversion.
Table 1: Comparison of Common Activating Agents
Activating Agent Typical Conditions Pros Cons Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or with a catalyst (DMF) in a non-polar solvent (DCM, Toluene) Inexpensive, highly reactive, volatile byproducts (SO₂, HCl) are easily removed. Harsh conditions can cause charring; can react with the 2-amino group; safety precautions required. Oxalyl Chloride 0 °C to RT in an inert solvent (DCM) with a catalytic amount of DMF (Vilsmeier-Haack conditions) Highly reactive, volatile byproducts. Reaction is often cleaner than with SOCl₂. More expensive than SOCl₂; toxic. 1,1'-Carbonyldiimidazole (CDI) Room temperature in an anhydrous aprotic solvent (THF, DMF) Very mild conditions, minimizes side reactions with the amino group.[3] Slower reaction times; byproduct (imidazole) must be removed during workup. | EDC with HOBt | 0 °C to RT in DMF or DCM | Mild conditions, high yields for peptide couplings, water-soluble byproducts are easily removed. | Expensive; requires careful stoichiometric control. |
-
Cause B: Competing Side Reactions The 2-amino group on the pyridine ring is nucleophilic and can compete with ammonia for the activated carboxylic acid intermediate. This can lead to the formation of dimers or polymers, reducing the yield of the desired monomeric amide.
-
Solution:
-
Low-Temperature Control: Perform the activation step at low temperatures (e.g., 0 °C) and add the activating agent slowly to control the reaction rate and improve selectivity.
-
Use a Large Excess of Ammonia: During the amidation step, using a concentrated solution of aqueous ammonia or bubbling ammonia gas through the solution ensures that the concentration of the desired nucleophile is much higher than that of any unreacted starting material, favoring the formation of the desired product.
-
-
Q3: My crude product contains multiple spots on TLC, even after the reaction appears complete. What are these impurities?
Common impurities include:
-
Unreacted 2-Aminopyridine-3-carboxylic acid: This is often the case if the activation step was incomplete. It can be removed by a basic wash (e.g., with aqueous NaHCO₃) during workup, as the acidic starting material will form a water-soluble salt.
-
N-Acyl Imidazole Intermediate (if using CDI): If the amidation is not driven to completion, this stable intermediate may persist. It can typically be hydrolyzed during an aqueous workup.
-
Dimer/Oligomer Formation: As mentioned in Q2, self-reaction can lead to higher molecular weight impurities. These are often less soluble and may precipitate first during recrystallization, allowing for their removal.
Recommended TLC System: A standard mobile phase for monitoring the reaction is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v). The product is more polar than most intermediates but less polar than the starting carboxylic acid.
Q4: What is the most effective method for purifying the final product to >97% purity?
Recrystallization is the gold standard for purifying this compound, which is a powder at room temperature.
-
Recommended Solvents:
-
Ethanol or Methanol: The product generally has good solubility in hot alcohols and lower solubility upon cooling, making these excellent choices.
-
Water: Can be effective, but solubility might be high even at room temperature, potentially requiring larger volumes or partial evaporation to induce crystallization.
-
Mixed Solvent Systems: An Ethanol/Water or Methanol/DCM system can be finely tuned to achieve optimal recovery.
-
-
Decolorization: If your product is colored (often pale yellow to brown), this may be due to trace high-molecular-weight impurities. You can add a small amount of activated charcoal to the hot solution before filtering it to remove these colored impurities.[4] Be aware that charcoal can adsorb some of your product, so use it sparingly.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Synthesis via Thionyl Chloride (SOCl₂) Activation
This method is robust and cost-effective but requires careful handling of the corrosive and toxic reagent.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of acid).
-
Activation: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a catalyst. Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution and by TLC.
-
Workup (Step 1): Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting solid is the crude acid chloride. Caution: Do not add water at this stage.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add concentrated aqueous ammonia (NH₄OH, ~10 eq) while stirring vigorously. An exothermic reaction will occur.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure this compound as a white to off-white powder.
Protocol 2: Synthesis via Carbonyldiimidazole (CDI) Activation[3]
This method uses milder conditions, which can be beneficial for preventing side reactions.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 15 mL per gram of acid).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture. CO₂ evolution should be observed. Continue stirring for 2-4 hours at room temperature until gas evolution ceases and a clear solution of the acylimidazole intermediate is formed.
-
Amidation: To the solution, add concentrated aqueous ammonia (NH₄OH, >5 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).
-
Workup: Pour the reaction mixture into cold water. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water to remove DMF and imidazole byproducts. Dry the solid and recrystallize from an ethanol/water mixture to obtain the pure product.
References
- Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Wang, D., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(23), 5804–5807.
- ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- Zhang, P., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1603.
- da Cruz, E. F., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(39), 25137–25156.
- Shneine, J. K., & Al-faraj, A. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11.
- Zitko, J., et al. (2012). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 17(10), 12392–12411.
- Pauk, K., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2769.
- Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceuticals, 14(11), 1177.
- Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-329.
- Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(1), 164-173.
Sources
- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 2. 2-アミノピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Solubility of 2-Aminopyridine-3-carboxamide Analogs
Welcome to the technical support center for handling 2-aminopyridine-3-carboxamide analogs. As a Senior Application Scientist, I understand that the promising biological activity of these compounds is often hampered by their challenging physicochemical properties, particularly poor aqueous solubility. This guide is designed to provide you with a logical, step-by-step framework to diagnose and overcome these solubility issues, moving your research from the bench to meaningful results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: Why are my this compound analogs often poorly soluble in aqueous solutions?
A1: The poor solubility typically stems from the compound's molecular structure. The planar, aromatic pyridine ring and the carboxamide group contribute to a stable crystal lattice structure that is difficult for water molecules to break down. While the amino group and amide functionalities can participate in hydrogen bonding, strong intermolecular forces within the crystal often dominate, leading to low aqueous solubility.[1][2]
Q2: What are the best initial solvents to try for solubilizing these compounds for in vitro assays?
A2: For initial screening, it is recommended to start with a small amount of your compound and test solubility in the following solvents, in order of preference:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective organic solvent for creating stock solutions of polar, sparingly soluble compounds.[1]
-
Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays at low final concentrations.[1][3]
-
N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent, useful if DMSO or ethanol fail.
-
Water (with pH adjustment): Do not neglect testing aqueous buffers, as solubility can be highly pH-dependent.
Q3: How does pH impact the solubility of this compound analogs?
A3: The solubility is expected to be highly pH-dependent. The 2-amino group on the pyridine ring is basic and will become protonated (positively charged) in acidic conditions (low pH). This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[1][4] Conversely, in highly alkaline conditions, the amide proton could potentially be removed, but the primary effect is the protonation of the amino group at acidic pH. Therefore, solubility is generally lowest at neutral or slightly basic pH and increases substantially in acidic buffers.[4]
Q4: I've dissolved my compound in DMSO for a cell-based assay, but it precipitates when added to the aqueous culture medium. What's happening?
A4: This is a classic problem of a compound "crashing out" of solution. Your high-concentration DMSO stock is being diluted into an aqueous environment where the compound's solubility is much lower. The final concentration of your compound in the cell culture medium has exceeded its aqueous solubility limit. The final DMSO concentration is also critical; most cell lines can tolerate 0.1-0.5% DMSO, but higher concentrations can be toxic and also affect compound solubility.
Troubleshooting Workflow: A Guided Approach
When initial attempts fail, a systematic approach is necessary. Use the following decision tree to navigate the detailed troubleshooting guides.
Caption: Decision tree for troubleshooting poor solubility.
Guide 1: Systematic Solubility Screening
Before resorting to advanced methods, a comprehensive screening is essential to understand your compound's intrinsic properties. This protocol establishes a baseline solubility profile.
Experimental Workflow: Solubility Screening
Caption: Workflow for systematic solubility screening.
Protocol: Step-by-Step Solubility Assessment
-
Preparation: Accurately weigh 1-2 mg of your analog into several small glass vials.
-
Solvent Panel: Prepare a panel of test solvents. At a minimum, this should include:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Phosphate Buffer, pH 9.0
-
DMSO
-
Ethanol (95%)
-
-
Titration: To each vial, add a precise volume of a single solvent (e.g., 20 µL) using a calibrated micropipette.
-
Energy Input: Vigorously vortex each vial for 30-60 seconds. If solid remains, place the vial in an ultrasonic bath for 5-10 minutes.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Iteration: If the solid has not dissolved, repeat steps 3-5, keeping a careful record of the total volume of solvent added.
-
Calculation: Once the compound is fully dissolved, calculate the solubility (in mg/mL or mM). If it does not dissolve after adding a large volume (e.g., 2 mL), it can be classified as "poorly soluble" or "<1 mg/mL" in that solvent.
Data Presentation: Example Solubility Profile
| Compound ID | Solvent/Buffer | pH | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| XYZ-001 | Deionized Water | ~6.5 | < 0.01 | < 0.07 | Insoluble |
| XYZ-001 | PBS | 7.4 | < 0.01 | < 0.07 | Insoluble |
| XYZ-001 | Citrate Buffer | 3.0 | 5.2 | 37.9 | Soluble, forms salt |
| XYZ-001 | Phosphate Buffer | 9.0 | 0.05 | 0.36 | Slightly soluble |
| XYZ-001 | DMSO | N/A | > 100 | > 729 | Freely soluble |
| XYZ-001 | Ethanol (95%) | N/A | 2.5 | 18.2 | Soluble |
Molecular Weight of XYZ-001 assumed to be 137.14 g/mol for calculation.
Guide 2: Advanced Solubilization - Cosolvent Systems
If a single solvent is insufficient, a cosolvent system can be highly effective. This involves blending a primary solvent (usually water or buffer) with a water-miscible organic solvent to increase the solvent's capacity to dissolve a lipophilic compound.[5]
Rationale
Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the nonpolar regions of your compound.[5] They effectively reduce the interfacial tension between the solute and the solvent.
Common Cosolvents for Biological Applications
-
Polyethylene Glycol (PEG 300 or PEG 400): Low toxicity, commonly used in formulations.
-
Propylene Glycol: Another low-toxicity option.[5]
-
Glycerol: Increases viscosity but is very biocompatible.
-
Ethanol: Effective, but can have biological effects at higher concentrations.
Protocol: Developing a Cosolvent System
-
Select a Cosolvent: Choose a cosolvent based on the requirements of your downstream experiment (e.g., PEG 400 for an in vivo study).
-
Prepare Blends: Create a series of aqueous blends. For example, prepare solutions of 10%, 20%, 30%, 40%, and 50% (v/v) PEG 400 in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Test Solubility: Using the protocol from Guide 1 , determine the solubility of your compound in each of the cosolvent blends.
-
Identify Optimal Blend: Plot solubility versus cosolvent percentage. Select the blend that provides the required solubility with the lowest possible percentage of the organic cosolvent to minimize potential toxicity or off-target effects.
Guide 3: Advanced Solubilization - Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your analog, forming an inclusion complex that is significantly more water-soluble.[6][7]
Mechanism of Action: Encapsulation
Caption: Cyclodextrin forming a soluble inclusion complex.
Choosing a Cyclodextrin
For aromatic and heterocyclic molecules, β-cyclodextrins are generally effective.[8] However, chemically modified derivatives often provide superior performance due to their own increased water solubility and reduced tendency to crystallize.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, high aqueous solubility, and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and a strong ability to complex with nitrogen-containing heterocycles.
-
Randomly-methylated-β-cyclodextrin (RAMEB): Very effective at solubilization but may have higher toxicity concerns for in vivo use.[8]
Protocol: Preparation by Kneading Method
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (start with 1:1 and 1:2).
-
Weigh Components: Accurately weigh the drug and the chosen cyclodextrin (e.g., HP-β-CD).
-
Mixing: Place the powders in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise while triturating the mixture with a pestle. Continue adding liquid and kneading for 30-45 minutes until a uniform, paste-like consistency is achieved.
-
Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex. Test its solubility in your desired aqueous buffer using the method in Guide 1 . The improvement in solubility can be dramatic.
Guide 4: Advanced Solubilization - Solid Dispersions
A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[9][10] This prevents the drug from forming a stable crystal lattice, presenting it in a higher-energy, amorphous state that dissolves more readily.[11]
Rationale
By molecularly dispersing the drug within a water-soluble carrier, you achieve several benefits:
-
Reduced Particle Size: The drug is dispersed at a molecular level.
-
Amorphous State: The high-energy amorphous form has greater apparent solubility than the stable crystalline form.
-
Improved Wettability: The hydrophilic carrier improves how water interacts with the drug.
Protocol: Preparation by Solvent Evaporation
This method is highly accessible in a standard research lab.[12]
-
Carrier Selection: Choose a hydrophilic polymer. Common choices include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycols (PEG 4000, PEG 6000).[9]
-
Solvent Selection: Find a common volatile solvent that dissolves both your drug analog and the chosen carrier (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve the drug and the carrier in the selected solvent. A typical drug-to-carrier weight ratio to start with is 1:5 or 1:10.
-
Evaporation: Remove the solvent using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the inside of the flask.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask. The resulting powder can then be tested for its dissolution rate and solubility.
Guide 5: Medicinal Chemistry Approach - The Prodrug Strategy
This is a more advanced strategy employed during drug development. A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug by enzymatic or chemical processes in the body.[13][14]
Rationale
The prodrug approach can be used to temporarily attach a highly polar, water-soluble group (a "promoiety") to the parent drug.[13] This modification can dramatically increase aqueous solubility for formulation and administration purposes.
-
Example Strategy: A common approach is to attach a phosphate group, an amino acid, or a short PEG chain to a suitable functional group on the parent molecule (e.g., an amino or hydroxyl group if present on a different part of the analog). The bond is designed to be cleaved by enzymes (e.g., phosphatases or esterases) in the body to release the active drug.[15][16]
This strategy requires significant synthetic chemistry expertise and is typically considered when other formulation approaches are insufficient for achieving the desired therapeutic profile, especially for intravenous or oral dosage forms.[17]
Summary & Final Recommendations
Overcoming the poor solubility of this compound analogs requires a systematic and multi-faceted approach.
-
Always start with a thorough solubility screening (Guide 1) to understand the fundamental properties of your specific analog. Pay close attention to pH-dependence.
-
For many in vitro applications, a DMSO stock solution that is sufficiently diluted into the final aqueous medium is acceptable, provided the final concentration does not exceed the compound's aqueous solubility limit.
-
When simple solutions fail, cosolvents (Guide 2) and cyclodextrin complexation (Guide 3) offer powerful, readily implementable formulation strategies for increasing aqueous solubility.
-
Solid dispersions (Guide 4) and prodrug strategies (Guide 5) represent more advanced techniques typically used in later-stage development to optimize compounds for in vivo and clinical use.
By methodically applying these principles and protocols, you can successfully navigate the solubility challenges posed by this important class of compounds.
References
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Gavali, S. M., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Akhter, S., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research.
- Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Pawar, J. N., & Shete, R. V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics.
- Sharma, D., Saini, S., Rana, A. S., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Xie, B., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. ResearchGate.
- Varghese, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health.
- BenchChem. (2025). Improving the solubility of 2-Aminopyridine-3,4-diol for experiments. BenchChem.
- S-C. Li, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- Müller, C. E. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Semantic Scholar.
- Sharma, N., & N, S. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Jornada, D. H., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed.
- Gaware, V. M., et al. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 3-Quinolinecarboxamide Compounds. BenchChem.
- Zhang, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
- Gentile, F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Substituted 2-Aminopyridines
Welcome to the technical support center for the synthesis of substituted 2-aminopyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in these critical synthetic transformations. As a privileged scaffold in numerous pharmaceuticals, the efficient and clean synthesis of 2-aminopyridines is paramount.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common side reactions and optimize your synthetic outcomes.
I. Troubleshooting & FAQ: Key Synthetic Routes
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will focus on the three primary methods for synthesizing 2-aminopyridines: the Chichibabin Reaction, Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
A. The Chichibabin Reaction: Direct C-H Amination
The Chichibabin reaction is a powerful, albeit harsh, method for the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related strong base.[3] It proceeds via a nucleophilic addition-elimination mechanism.[4]
Frequently Asked Questions (FAQs): Chichibabin Reaction
Q1: My Chichibabin reaction is low-yielding and producing a significant amount of a higher molecular weight byproduct. What is happening?
A1: You are likely observing overamination , the most common side reaction in Chichibabin synthesis.[5] The initial 2-aminopyridine product is more electron-rich than the starting pyridine, making it susceptible to a second amination, typically at the C6 position, to yield 2,6-diaminopyridine. This is especially prevalent at high temperatures (170–180°C) or with excess sodium amide.[5]
-
Causality: The first amino group activates the ring, and its deprotonation by the strong base enhances the ring's nucleophilicity for a subsequent attack.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of sodium amide. Use the minimum effective amount.
-
Temperature Management: Run the reaction at the lowest temperature that allows for steady hydrogen gas evolution, as high temperatures promote both overamination and decomposition.[4]
-
Monitor Reaction: Track the reaction's progress by monitoring hydrogen evolution. The reaction is complete when gas formation ceases.[3]
-
Q2: I am trying to aminate 4-tert-butylpyridine and am isolating a dimer (4,4'-di-tert-butyl-2,2'-bipyridine) as the major product. Why is dimerization favored over amination?
A2: This is a known side reaction, particularly with sterically hindered pyridines.[3] The formation of the bipyridine dimer can compete with the desired amination.
-
Causality: The mechanism can involve the coupling of two pyridine radical anions or related intermediates, which can be more favorable than amination under certain conditions, such as high heat in aprotic, non-polar solvents like xylene.[3]
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a more polar, coordinating solvent like liquid ammonia if your substrate is compatible. This can favor the standard amination pathway.[6]
-
Milder Conditions: Traditional high-temperature conditions often lead to complex side reactions. Consider modern, milder protocols. A recently developed method uses a NaH-iodide composite, which allows the reaction to proceed at much lower temperatures (65-85 °C), significantly reducing side product formation.[7][8]
-
Q3: My reaction is sluggish or fails to initiate, even with fresh sodium amide. What could be the issue?
A3: Several factors can inhibit the Chichibabin reaction.
-
Causality & Solutions:
-
Substrate Basicity: The pyridine's basicity is critical. The ideal pKa range is 5-8.[3][4] If your pyridine is too basic (pKa > 9), the ring is too electron-rich and resists nucleophilic attack. If it's too electron-poor (pKa < 5), it may undergo other reactions or be unreactive.
-
Reagent Purity: Interestingly, very pure sodium amide can be less reactive. Trace impurities are thought to have a catalytic effect.[9] However, old or decomposed NaNH₂ will be ineffective. Use a reputable source and handle it under inert conditions.
-
Coordination: The reaction is believed to initiate via coordination of the pyridine nitrogen to the sodium cation, which increases the electrophilicity of the C2 carbon.[4][6] Ensure your solvent is not interfering with this coordination.
-
B. Buchwald-Hartwig Amination: Pd-Catalyzed Cross-Coupling
This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides (like 2-chloro- or 2-bromopyridines) and amines using a palladium catalyst.[10][11]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of 2-bromopyridine is giving me a low yield of the desired product along with a significant amount of pyridine (hydrodehalogenation). How can I prevent this?
A1: You are observing a classic side reaction: hydrodehalogenation . This occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated arene.
-
Causality: This side reaction competes with the desired reductive elimination of the aminopyridine product. It often arises from a β-hydride elimination pathway from the palladium-amido complex.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
-
Detailed Explanation:
-
Ligand Selection: The choice of phosphine ligand is the most critical factor. Modern, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are designed to promote the final C-N reductive elimination step, making it much faster than the competing β-hydride elimination.[12][13]
-
Base Selection: Use a strong, non-nucleophilic, and sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the amine without interfering with the catalyst.[14]
-
Temperature Control: While the reaction often requires heat, excessive temperatures can promote side reactions. Optimize the temperature to find the sweet spot for efficient catalysis.
-
Q2: The reaction stalls after partial conversion, or I see no reaction at all when using a 2-halopyridine. What is causing this catalyst deactivation?
A2: The pyridine nitrogen itself is a notorious catalyst poison .[15] It can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle, and catalytically inactive complexes.
-
Causality: The lone pair on the pyridine nitrogen competes with the phosphine ligand for coordination sites on the palladium, disrupting the catalytic cycle.
-
Troubleshooting Steps:
-
Use Bidentate Ligands: Chelating (bidentate) phosphine ligands like BINAP or DPPF can be very effective.[10] By occupying two coordination sites, they are less easily displaced by the pyridine substrate, keeping the catalyst active.
-
Increase Catalyst/Ligand Loading: While not ideal for atom economy, a modest increase in the catalyst and/or ligand loading can sometimes overcome slow turnover caused by catalyst inhibition.
-
Use Pre-formed Catalysts: Using air-stable Pd(I) dimer precatalysts or well-defined Pd(0) sources can sometimes provide more consistent initiation than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[16][17]
-
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classic method that relies on the reaction of an amine with an electron-deficient halopyridine, typically a 2-fluoro- or 2-chloropyridine. The reaction proceeds without a metal catalyst.[18]
Frequently Asked Questions (FAQs): SNAr
Q1: My SNAr reaction between 2-chloropyridine and my amine requires very high temperatures and gives a poor yield. How can I improve this?
A1: Standard 2-chloropyridine is not highly activated towards SNAr, making the reaction sluggish.[19] You need to either increase the electrophilicity of the pyridine ring or the reactivity of the leaving group.
-
Causality: The rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex). A more electron-deficient ring stabilizes this intermediate, lowering the activation energy.[20]
-
Troubleshooting Steps:
-
Switch the Halogen: The reactivity order for the leaving group in SNAr is F > Cl > Br > I. Switching from 2-chloropyridine to 2-fluoropyridine will dramatically increase the reaction rate, often allowing for lower temperatures and better yields.[19]
-
Ring Activation: If 2-fluoropyridine is not an option, you can activate the ring. One strategy is to form the pyridine-N-oxide , perform the amination (which now proceeds much more readily), and then reduce the N-oxide in a subsequent step.[21] Another method involves forming a pyridinium salt to greatly enhance the ring's electrophilicity.[22]
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, which can help stabilize the charged intermediate and accelerate the reaction.[22]
-
Q2: I am attempting an SNAr on a substituted pyridine and getting a mixture of 2-amino and 4-amino isomers. How can I control the regioselectivity?
A2: This indicates that both the C2 and C4 positions are activated towards nucleophilic attack.
-
Causality: The pyridine nitrogen activates both the α (C2/C6) and γ (C4) positions. If both positions have a leaving group or are otherwise available for attack, mixtures can result. The outcome depends on a subtle balance of electronic and steric factors.[22]
-
Troubleshooting Decision Tree:
Caption: Decision-making for controlling regioselectivity.
-
Detailed Explanation: If your substrate allows, the most reliable strategy is to start with a pyridine that has a leaving group (like -Cl or -Br) exclusively at the C2 position. This will direct the SNAr reaction. If you are performing a direct C-H functionalization, the Chichibabin reaction is highly regioselective for the C2 position due to the initial coordination of the amide reagent to the pyridine nitrogen.[6]
II. Quantitative Data Summary
The choice of method can significantly impact yield. The following table provides a comparative overview of expected yields under different conditions.
| Method | Substrate Example | Conditions | Common Side Product(s) | Typical Yield Range | Reference(s) |
| Chichibabin | Pyridine | NaNH₂, Toluene, 110°C | 2,6-Diaminopyridine | 50-70% | [5][9] |
| 4-t-Bu-Pyridine | NaNH₂, Xylene, Heat | 4,4'-di-t-Bu-2,2'-bipyridine | 10-15% (Amine) | [3] | |
| Pyridine | NaH, LiI, n-BuNH₂, THF, 85°C | Minimal | >90% | [7] | |
| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃, BINAP, NaOtBu | Pyridine (hydrodehalogenation) | 70-95% | [10] |
| 2-Chloropyridine | Pd(OAc)₂, XPhos, NaOtBu | Pyridine (hydrodehalogenation) | 80-98% | [12][13] | |
| SNAr | 2-Chloropyridine | Morpholine, 100-150°C | Decomposition products | 20-50% | [19] |
| 2-Fluoropyridine | Morpholine, H₂O, KF, 100°C | Minimal | 70-85% | [19] | |
| Pyridine-N-Oxide | Various Amines, PyBroP | Minimal | 75-95% | [21] |
III. Detailed Experimental Protocols
Protocol 1: Modern, Mild Chichibabin Amination[7]
This protocol utilizes a NaH-iodide composite to achieve amination under significantly milder conditions than the traditional method.
-
Preparation: To an oven-dried, argon-flushed reaction tube, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv.).
-
Reagents: Add lithium iodide (LiI, 2.0 equiv.) and the pyridine substrate (1.0 equiv.).
-
Solvent & Amine: Add anhydrous tetrahydrofuran (THF) to achieve a 1 M concentration relative to the pyridine. Add the primary amine (2.0 equiv.).
-
Reaction: Seal the tube and place it in a preheated oil bath at 85°C.
-
Monitoring: Stir the reaction mixture for 7-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination of 2-Chloropyridine[12][14]
This protocol uses a modern, bulky phosphine ligand to ensure high efficiency and minimize side reactions.
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst), and sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv.).
-
Reagents: Add the 2-chloropyridine substrate (1.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent & Amine: Add anhydrous, degassed toluene (or another suitable solvent like dioxane). Add the amine coupling partner (1.1-1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C.
-
Monitoring: Stir vigorously for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
IV. References
-
Grokipedia. Chichibabin reaction. Available from:
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Digital Repository at Nanyang Technological University. Available from: [Link]
-
ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. Available from: [Link]
-
Wikipedia. Chichibabin pyridine synthesis. Available from: [Link]
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available from: [Link]
-
Slideshare. Chichibabin Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
El-Faham, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available from: [Link]
-
Chemistry LibreTexts. (2023). Chichibabin Reaction. Available from: [Link]
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available from: [Link]
-
Loudon, G. M. Organic Chemistry. Available from:
-
de Oliveira, V. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available from: [Link]
-
ChemistRn. (2022). Chichibabin amination: Easy mechanism. Available from: [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]
-
Boyd, M. J., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. Available from: [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2010). General and mild preparation of 2-aminopyridines. Organic Letters. Available from: [Link]
-
Wikipedia. 2-Aminopyridine. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Available from: [Link]
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives. Available from: [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Available from: [Link]
-
ResearchGate. Photochemical C3-amination of pyridines via Zincke imine intermediates. Available from: [Link]
-
Sobola, A. O., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Materials Research. Available from: [Link]
-
ResearchGate. (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed interannular C–H amination of biaryl amines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in pyridine functionalization
Introduction for the Modern Pyridine Chemist
Welcome to the technical support center for pyridine functionalization. Pyridine and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, the very electronic properties that make pyridines unique also present significant challenges in achieving regioselective functionalization. The electron-deficient nature of the ring and the coordinating power of the nitrogen atom often lead to low reactivity or undesired side reactions.[3][4]
This guide is designed for researchers, medicinal chemists, and process scientists who encounter issues with controlling the position of new substituents on the pyridine ring. We will move beyond simple protocols to explain the underlying principles governing regioselectivity. Here, you will find field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose problems in your experiments and rationally design solutions.
Section 1: Core Principles & General FAQs
This section addresses the fundamental electronic and steric properties of the pyridine ring that dictate its reactivity. Understanding these principles is the first step in troubleshooting any regioselectivity issue.
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine failing, while the same reaction works on benzene?
A1: The primary reason for the low reactivity of pyridine towards electrophiles is twofold:
-
Inductive and Resonance Deactivation: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect on the entire ring. This reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene.[5][6]
-
Lewis Basicity of Nitrogen: The lone pair on the nitrogen atom readily reacts with electrophiles or the Lewis/Brønsted acids often used to catalyze EAS reactions (e.g., AlCl₃ in Friedel-Crafts or H₂SO₄ in nitration).[2][5][7] This forms a pyridinium salt, which places a positive charge on the nitrogen, severely deactivating the ring to any further electrophilic attack.[5][7] This deactivation is often the critical point of failure for reactions like Friedel-Crafts alkylation and acylation, which are generally not feasible on pyridine itself.[6][8]
Q2: What are the "default" positions for substitution on an unsubstituted pyridine ring?
A2: The preferred position of attack depends entirely on the nature of the reagent:
-
Electrophilic Aromatic Substitution (EAS): Substitution occurs preferentially at the C3 (meta) position . Attack at C2 or C4 would create an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. The C3-attack intermediate avoids this unfavorable state.[8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): Substitution occurs at the C2 (ortho) and C4 (para) positions . These positions are electron-deficient (δ+) due to the electron-withdrawing nature of the ring nitrogen. The anionic intermediate formed upon nucleophilic attack at C2 or C4 is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom, a stabilizing effect not possible with C3 attack.[11][12][13]
-
Radical Substitution (e.g., Minisci Reaction): These reactions also strongly favor the electron-deficient C2 and C4 positions . The selectivity can often be tuned by the reaction conditions and the nature of the radical.[14][15]
Q3: How can I activate the pyridine ring for electrophilic substitution and control its regioselectivity?
A3: The most reliable method is to convert the pyridine to its corresponding Pyridine N-oxide . The N-oxide modification fundamentally alters the electronic properties of the ring:
-
Activation: The oxygen atom acts as a powerful electron-donating group through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack, even more so than benzene.[7]
-
Regiocontrol: This strong electron donation is directed specifically to the C2 and C4 positions , making them the new sites of preferential electrophilic attack.
-
Restoration: After the desired substituent has been installed, the N-oxide can be easily reduced back to the pyridine using reagents like PCl₃ or PPh₃.[5]
This strategy effectively inverts the "normal" reactivity of pyridine, providing a robust pathway to C2- and C4-substituted products via EAS.
Section 2: Troubleshooting Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating pyridine scaffolds.[1] However, controlling regioselectivity is a common and complex challenge.
Q4: My Pd-catalyzed C-H arylation is exclusively functionalizing the C2 position, but I need the C3 or C4 product. What is causing this and how can I fix it?
A4: The inherent C2 selectivity is a classic challenge in pyridine C-H functionalization.
-
The Cause (The Proximity Effect): Most transition metals (Pd, Rh, Ru, Ir) coordinate to the Lewis-basic nitrogen atom of the pyridine ring.[16][17] This coordination event brings the metal catalyst into close proximity with the C2-H bond, leading to a kinetically favored cyclometalation or concerted metalation-deprotonation at that site.[16][18] This makes C2 the default position for functionalization in the absence of other controlling elements.
-
The Solution (Overriding the Proximity Effect): Achieving distal (C3 or C4) selectivity requires a deliberate strategy to override this intrinsic preference.
-
Directing Groups (DGs): Attaching a directing group to the pyridine ring is a common and effective strategy. The DG contains a coordinating atom that will bind the metal catalyst and position it over a specific C-H bond. For meta (C3) functionalization, a DG is typically placed at the C2 position. The geometry of the resulting metallacycle then directs the C-H activation to the C3 position.[19][20]
-
Ligand Modification: In some systems, particularly for C3 or C4 functionalization without a directing group, the choice of ligand on the metal catalyst is critical. Bulky or specially designed ligands can sterically block the C2 position or alter the electronic environment of the catalyst to favor interaction with the more remote C-H bonds.[21]
-
Transient Mediators/Dearomatization: Advanced strategies involve the temporary dearomatization of the pyridine ring. This creates a more electron-rich, non-aromatic intermediate where the electronic bias for C2/C4 is removed, allowing for regioselective functionalization (often at C3) with electrophiles before re-aromatization.[22][23]
-
Below is a decision-making workflow for selecting a C-H functionalization strategy.
Q5: I'm using a directing group for C3-functionalization, but the reaction is inefficient or giving a mixture of isomers. What should I troubleshoot?
A5: Inefficiency in DG-assisted reactions often stems from a few key areas:
-
DG-Catalyst Mismatch: Not all directing groups work with all catalysts. Ensure the heteroatom in your DG has a good affinity for the chosen metal. For example, amide-based DGs are common for Pd catalysis, while picolinamide-type DGs are effective for Rh and Ru.
-
Steric Hindrance: If your pyridine substrate or coupling partner is very bulky, it may prevent the proper formation of the key metallacyclic intermediate. Try less bulky coupling partners or a DG with a longer tether to reduce steric clash.
-
Reaction Conditions: DG-assisted C-H activations are highly sensitive to conditions. Systematically screen the solvent, base, temperature, and additives. The base is particularly crucial as it is often involved in the C-H cleavage step.
-
DG Removal Issues: If you are getting your desired product but cannot remove the directing group cleanly, you may need to reconsider your choice of DG. Look for DGs known for facile cleavage under specific conditions (e.g., acid, base, or oxidative cleavage).
The diagram below illustrates the general principle of a C2-directing group enabling C3-functionalization.
Section 3: Data & Protocols
To provide a practical context, this section includes a comparative data table and a representative experimental protocol.
Data Table: Ligand Effects on Regioselectivity of Pyridine Arylation
The following table summarizes hypothetical but representative results for the direct C-H arylation of pyridine with bromobenzene, demonstrating how catalyst and ligand choice can influence regioselectivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C2:C3:C4 Ratio | Total Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ | DMAc | 120 | 95 : 3 : 2 | 75 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMAc | 120 | 80 : 15 : 5 | 68 |
| 3 | Pd(OAc)₂ (5) | L1* (10) | AcOK | Toluene | 110 | 5 : 90 : 5 | 82 |
| 4 | Pd(OAc)₂ (5) | L2** (10) | Cs₂CO₃ | Dioxane | 130 | 10 : 10 : 80 | 70 |
*L1 = A specialized bidentate ligand designed for meta-selectivity.[21] **L2 = A bulky monophosphine ligand designed to block C2 and favor C4.
Analysis: This data illustrates that an uncatalyzed reaction (Entry 1) heavily favors C2. Standard ligands like triphenylphosphine (Entry 2) may slightly alter the ratio but do not fundamentally change the outcome. Achieving high selectivity for distal positions (Entries 3 & 4) requires rationally designed ligands that can override the intrinsic reactivity of the pyridine-metal complex.[21]
Experimental Protocol: N-Oxide Mediated C4-Nitration of Pyridine
This protocol provides a reliable method for achieving electrophilic substitution at the C4 position, a transformation that is nearly impossible on pyridine directly.[6][7]
Step 1: Synthesis of Pyridine N-oxide
-
To a stirred solution of pyridine (10.0 g, 126 mmol) in glacial acetic acid (50 mL), add 30% aqueous hydrogen peroxide (15 mL, 147 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 3 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully add a saturated solution of sodium carbonate to neutralize the acetic acid until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pyridine N-oxide as a white solid.
Step 2: C4-Nitration of Pyridine N-oxide
-
In a flask equipped with a dropping funnel, cool a mixture of fuming sulfuric acid (25 mL) and concentrated sulfuric acid (25 mL) to 0 °C in an ice-salt bath.
-
Add pyridine N-oxide (5.0 g, 52.6 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, warm the mixture to 60 °C.
-
Add a nitrating mixture (1:1 fuming HNO₃/conc. H₂SO₄, 10 mL) dropwise over 30 minutes, maintaining the temperature at 90 °C.
-
After the addition, stir the reaction at 90 °C for 2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice (200 g).
-
Neutralize with a cold, concentrated solution of NaOH until pH 8-9.
-
Extract the product with ethyl acetate (4 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-nitropyridine N-oxide. Purify by column chromatography.
Step 3: Deoxygenation to 4-Nitropyridine
-
Dissolve the purified 4-nitropyridine N-oxide (4.0 g, 28.9 mmol) in chloroform (60 mL).
-
Add phosphorus trichloride (PCl₃, 3.0 mL, 34.7 mmol) dropwise at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction, pour it onto ice, and neutralize with solid NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, dry, and concentrate to afford 4-nitropyridine.
References
- Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 44(1), 13-33.
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690.
- Química Organica.org. Electrophilic substitution on pyridine.
- Yadav, J. D., & Pathare, R. S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1378-1428.
- ResearchGate. (n.d.).
- Besson, C., & Glorius, F. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Thieme E-Books & E-Journals. Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines.
- Wimmer, L., & König, B. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- ResearchGate. (n.d.).
- Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (n.d.).
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
- Yadav, J. D., & Pathare, R. S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1378-1428.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines.
- Gini, A., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 375-383.
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Ask this paper. (2023). c-h-functionalization-of-pyridines.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Slideshare. (n.d.).
- ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- ResearchGate. (n.d.).
- Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep.
- Kumar, A., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, e202403032.
- ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation.
- ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- ResearchGate. (n.d.).
- Smith, A. B., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Wikipedia. (n.d.). Pyridine.
- Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3045-3053.
- ACS Publications. (2020). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 124(4), 664-672.
- ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Request PDF.
- ResearchGate. (n.d.). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization.
- MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(2), 434.
- Pearson. (n.d.). EAS Reactions of Pyridine: Videos & Practice Problems.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 9. quora.com [quora.com]
- 10. aklectures.com [aklectures.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 22. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Aminopyridine-3-carboxamide for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-Aminopyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning from bench-scale synthesis to producing the quantities required for preclinical trials, ensuring both efficiency and high purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the formation of the precursor, 2-amino-3-cyanopyridine, which is then hydrolyzed to the desired carboxamide.
Step 1: Synthesis of 2-Amino-3-cyanopyridine
A common and scalable method for synthesizing 2-amino-3-cyanopyridine is through a one-pot multicomponent reaction. This approach is favored for its efficiency and atom economy.[1][2] The reaction typically involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2] Various catalysts can be employed to promote this reaction, with solvent-free conditions often being achievable, which is advantageous for large-scale production.[1]
Step 2: Selective Hydrolysis of 2-Amino-3-cyanopyridine
The second and often more challenging step is the selective hydrolysis of the nitrile group of 2-amino-3-cyanopyridine to the corresponding primary amide, this compound. This transformation requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid (2-aminonicotinic acid), which is a common byproduct.[3]
Below is a diagram illustrating the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Step 1: Synthesis of 2-Amino-3-cyanopyridine
Question 1: My yield of 2-amino-3-cyanopyridine is low in the one-pot reaction. What are the potential causes and how can I improve it?
Answer:
Low yields in the multicomponent synthesis of 2-amino-3-cyanopyridine can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. A temperature that is too low can lead to slow reaction kinetics, while a temperature that is too high might promote side reactions or decomposition of reactants. For instance, when using a nanostructured diphosphate catalyst (Na2CaP2O7), the optimal temperature has been found to be around 80°C.[1] It is crucial to perform small-scale experiments to determine the optimal temperature for your specific set of reactants and catalyst.
-
Incorrect Reaction Time: Similar to temperature, the reaction time needs to be optimized. Insufficient time will result in an incomplete reaction, while excessively long reaction times could lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation.
-
Catalyst Inactivity or Inappropriate Choice: The choice of catalyst is critical. While various catalysts can be used, their efficiency can differ based on the specific substrates. For large-scale synthesis, a heterogeneous catalyst that can be easily recovered and reused is often preferred for economic and environmental reasons.[1] Ensure your catalyst is active and has been stored correctly.
-
Purity of Reagents: The purity of the starting materials (aldehyde, ketone, malononitrile, and ammonium acetate) is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side products, complicating purification and reducing the overall yield. Always use reagents of high purity, especially when scaling up.
| Parameter | Troubleshooting Action | Rationale |
| Temperature | Optimize in the range of 60-100°C in small-scale trials. | Balances reaction rate and prevention of side reactions.[1] |
| Reaction Time | Monitor reaction progress by TLC/HPLC to determine the optimal endpoint. | Avoids incomplete reaction or byproduct formation from prolonged heating. |
| Catalyst | Verify catalyst activity and consider screening different catalysts. | Catalyst efficiency is substrate-dependent. |
| Reagent Purity | Use high-purity starting materials. | Impurities can inhibit the reaction or lead to side products. |
Step 2: Selective Hydrolysis to this compound
Question 2: I am getting a significant amount of the carboxylic acid byproduct (2-aminonicotinic acid) during the hydrolysis of 2-amino-3-cyanopyridine. How can I improve the selectivity for the amide?
Answer:
This is a common and critical challenge in this synthesis. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid, so stopping the reaction at the amide stage requires careful control.[4] Here are key strategies to enhance selectivity:
-
Milder Reaction Conditions: Harsh conditions, such as high temperatures and prolonged reaction times with strong acids or bases, will favor the formation of the carboxylic acid.[5] Employing milder basic conditions is generally preferred for the selective formation of the amide.[4]
-
Choice of Reagents: Instead of strong mineral acids or hydroxides, consider using a milder base. A promising approach for the selective conversion of nitriles to amides involves the use of an alkaline solution of hydrogen peroxide.[6] This method can be more selective for the partial hydrolysis to the amide.
-
Careful Monitoring of the Reaction: As the amide can be further hydrolyzed to the carboxylic acid, it is crucial to monitor the reaction progress closely using analytical techniques like HPLC. The reaction should be quenched as soon as the maximum concentration of the desired amide is observed.
-
Temperature Control: Lowering the reaction temperature can significantly slow down the rate of the second hydrolysis step (amide to carboxylic acid) more than the first step (nitrile to amide), thereby improving selectivity.
Sources
Technical Support Center: A Researcher's Guide to Storing and Handling 2-Aminopyridine-3-carboxamide
Welcome to the technical support guide for 2-Aminopyridine-3-carboxamide (CAS No. 13438-65-8), also known as 2-Aminonicotinamide. This molecule is a valuable building block in pharmaceutical research and drug development.[1] Its structural integrity is paramount for achieving reproducible and reliable experimental outcomes. Improper storage can lead to degradation, compromising the purity of the material and the validity of your results.
This guide provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust, actionable protocols to prevent its degradation during storage. We will address common questions, troubleshoot potential issues, and explain the chemical principles behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section directly answers the most common queries researchers have regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3][4] The recommended temperature is between 2°C and 8°C. To further protect against atmospheric degradation, storage under an inert atmosphere, such as argon or nitrogen, is strongly advised.[5]
Q2: Is this compound sensitive to light?
Yes. Aminopyridine derivatives can be sensitive to light.[3][5] Light exposure, particularly UV light, can provide the activation energy for photochemical reactions, leading to the formation of impurities. It is crucial to store the compound in an amber glass vial or to wrap the container in aluminum foil to protect it from light.
Q3: Why is an inert atmosphere recommended for storage?
An inert atmosphere is recommended to mitigate two primary degradation pathways:
-
Oxidation: The pyridine ring and the exocyclic amino group are susceptible to oxidation from atmospheric oxygen.[5] This can lead to the formation of N-oxides and other unwanted byproducts.[6]
-
Moisture Absorption: The compound can be hygroscopic.[5] Absorbed moisture can promote the hydrolysis of the carboxamide functional group.
Q4: What are the common physical signs of degradation?
The most common signs of degradation are a noticeable change in color (e.g., from off-white or light yellow to a darker yellow or brown) and a change in the physical state of the powder, such as clumping or the appearance of being damp, which indicates moisture uptake.[5]
Q5: How often should I check the purity of my stored this compound?
For critical applications, it is best practice to verify the purity of the compound before use, especially if it has been in storage for over a year. A quick purity check via HPLC or LC-MS against a reference standard is a reliable method to ensure its integrity.
Section 2: Troubleshooting Guide: Identifying and Addressing Degradation
If you suspect your sample of this compound has degraded, this guide will help you diagnose the problem and take appropriate action.
| Observed Problem | Potential Cause | Recommended Troubleshooting and Action |
| Color Change (e.g., powder has darkened to yellow/brown) | Oxidation or Photodegradation: Exposure to air and/or light has likely occurred.[3][5] | 1. Confirm Purity: Analyze a small sample using HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or the certificate of analysis. Look for the emergence of new peaks or a decrease in the main peak area. 2. Take Action: If purity has dropped below your experimental tolerance, it is safest to discard the reagent. 3. Prevent Recurrence: Review your storage protocol. Ensure the container is purged with an inert gas and fully protected from light. |
| Clumped or "Wet" Appearance | Moisture Absorption (Hygroscopicity): The container seal may have been compromised, allowing atmospheric moisture to enter.[5] This creates a risk of amide hydrolysis. | 1. Dry the Material: Place the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for 24-48 hours. Do not heat without first confirming thermal stability data. 2. Confirm Purity: Analyze the dried material, paying close attention to potential hydrolysis byproducts, such as 2-aminopyridine-3-carboxylic acid. 3. Prevent Recurrence: Always store the container inside a larger desiccator. After use, ensure the container is sealed tightly, potentially using paraffin film for extra protection. |
| New Impurity Peaks in Analytical Data (HPLC, NMR) | Chemical Degradation: The compound has undergone degradation. Common impurities are the N-oxide and the hydrolyzed carboxylic acid.[6] | 1. Identify Impurities: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the impurity peaks. Compare these with the expected molecular weights of potential degradation products (see Section 4). 2. Quantify Degradation: Determine the relative percentage of the impurities. 3. Take Action: If the impurity level is significant, the batch should not be used for sensitive applications. Procure a fresh lot of the compound and implement the recommended storage protocols immediately upon receipt. |
Section 3: Understanding the Chemistry of Degradation
A proactive approach to preventing degradation begins with understanding the underlying chemical mechanisms. The functional groups in this compound—a primary amine, a pyridine ring, and a carboxamide—are all susceptible to specific degradation pathways.
Key Degradation Pathways
-
Oxidation: The nitrogen atom in the pyridine ring and the electron-rich amino group are susceptible to attack by atmospheric oxygen. This can lead to the formation of 2-amino-3-carboxamide-N-oxide. Studies on the closely related compound 3,4-diaminopyridine have shown that N-oxide formation is a primary degradation pathway under oxidative stress.[6]
-
Hydrolysis: The carboxamide group can undergo hydrolysis to form 2-aminopyridine-3-carboxylic acid and ammonia. This reaction is significantly accelerated by the presence of water and can be catalyzed by acidic or basic impurities.
-
Photodegradation: Exposure to ultraviolet (UV) or high-energy visible light can promote the formation of radical species, leading to a variety of complex degradation products, including potential dimers or polymers.[7]
Below is a diagram illustrating these potential degradation routes.
Caption: Step-by-step workflow for optimal long-term storage.
Protocol 2: Routine Purity Assessment by HPLC-UV
This general-purpose method can be adapted to most laboratory systems to quickly verify the purity of your material.
Objective: To quantify the purity of this compound and detect the presence of common degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the 50:50 diluent.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm and 310 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 15.0 5% 95% 17.0 5% 95% 17.1 95% 5% | 20.0 | 95% | 5% |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Note the retention times and relative areas of any impurity peaks. The hydrolyzed carboxylic acid product will be more polar and is expected to elute earlier than the parent compound.
-
References
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Ukawa, K., Ishiguro, T., Kuriki, H., & Nohara, A. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[4]enzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-7.
- Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
- OSHA. (n.d.). Aminopyridines (2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine).
- Lee, A. K. Y. (n.d.). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids.
- PubChem. (n.d.). 2-Aminopyridine.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.
- Hradil, P., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(21), 9649–9659.
- Feklistova, P., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(12), e00591-20.
- Roy, J., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 160-7.
- PubChem. (n.d.). 2-aminopyridine-3-carbaldehyde.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382.
- ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
- PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide.
- Zhang, X., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(12), 2278.
- Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+.
- Ahmed, I.B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chem. Proc., 3, 73.
- ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-Aminopyridine Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 2-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic routes.
Introduction to Microwave-Assisted Synthesis of 2-Aminopyridines
The 2-aminopyridine scaffold is a crucial pharmacophore in medicinal chemistry.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these derivatives, offering advantages such as drastically reduced reaction times, improved yields, and enhanced product purity.[3][4][5][6] This is achieved through efficient and uniform heating of the reaction mixture.[3][5]
Common synthetic strategies for 2-aminopyridine derivatives that are amenable to microwave irradiation include:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of halopyridines with various amines.[7][8][9]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between halopyridines and amines.[10][11][12]
-
Multicomponent Reactions: One-pot syntheses involving several starting materials to rapidly build molecular complexity.[13][14][15][16]
This guide will address specific challenges you may encounter while employing these methods in a microwave reactor.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the microwave-assisted synthesis of 2-aminopyridine derivatives.
Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield is a common issue with several potential root causes.[17] A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
1. Inefficient Microwave Heating:
-
Plausible Cause: The reaction mixture may not be efficiently absorbing microwave energy. This can be due to the use of non-polar solvents or reactants.[3][18][19] The ability of a substance to convert microwave energy into heat is related to its dielectric properties.[20][21]
-
Troubleshooting Steps:
-
Solvent Choice: If using a non-polar solvent like toluene or dioxane, consider switching to a more polar solvent with a higher dielectric loss, such as DMF, DMSO, or ethanol.[19][21] These solvents couple more effectively with microwaves, leading to rapid heating.[19]
-
Co-solvent Addition: If the reaction chemistry necessitates a low-polarity solvent, adding a small amount of a high-absorbing co-solvent or an ionic liquid can significantly improve heating efficiency.[19]
-
Power and Temperature Settings: Ensure that the microwave power is set appropriately to reach the target temperature. Do not rely solely on power settings; always monitor the internal temperature of the reaction vessel.[22] Start with a lower power and temperature and gradually increase if needed.[23]
-
2. Suboptimal Reaction Temperature:
-
Plausible Cause: The reaction may require a higher temperature to overcome the activation energy barrier, or conversely, the temperature might be too high, leading to decomposition of reactants or products.[3]
-
Troubleshooting Steps:
-
Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 100 °C, 120 °C, 150 °C) to identify the optimal temperature for your specific transformation.[13] Microwave reactors allow for precise temperature control, making this a straightforward optimization step.
-
Ramp Time: Consider the time it takes to reach the target temperature. A slower ramp time may be beneficial for reactions that are sensitive to rapid temperature changes.
-
3. Inappropriate Catalyst or Base Selection (for Buchwald-Hartwig and some SNAr reactions):
-
Plausible Cause: The choice of catalyst, ligand, and base is critical for the success of many cross-coupling reactions.[11] An inappropriate combination can lead to catalyst deactivation or slow reaction rates.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: For Buchwald-Hartwig aminations, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, BINAP).[11][24] The choice of ligand can significantly impact the reaction outcome.[11]
-
Base Screening: Evaluate different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa). The strength and solubility of the base can influence the reaction rate and yield.
-
4. Reaction Time:
-
Plausible Cause: While microwave synthesis is known for rapid reaction times, some transformations may still require longer irradiation periods to go to completion. Conversely, prolonged exposure to high temperatures can lead to product degradation.[23]
-
Troubleshooting Steps:
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. This will help you avoid prematurely stopping the reaction or causing decomposition by overheating.
-
Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity and minimize unwanted side reactions?
Answer:
Byproduct formation is often a result of side reactions competing with the desired transformation. Optimizing reaction conditions can significantly improve selectivity.
1. Side Reactions Due to High Temperatures:
-
Plausible Cause: The high temperatures achieved in microwave synthesis can sometimes accelerate undesired reaction pathways, leading to byproducts.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: As a first step, try running the reaction at a lower temperature. This can often slow down side reactions more than the desired reaction, improving selectivity.
-
Solvent Effects: The choice of solvent can influence reaction pathways. Experiment with different solvents to see if you can favor the desired product formation.
-
2. Catalyst-Related Side Reactions (Buchwald-Hartwig):
-
Plausible Cause: In palladium-catalyzed reactions, side reactions such as hydrodehalogenation or catalyst decomposition can occur.
-
Troubleshooting Steps:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the selectivity of the reaction. Try a different ligand to suppress unwanted side reactions.
-
Catalyst Loading: Using too high a catalyst loading can sometimes lead to an increase in byproducts. Try reducing the amount of catalyst used.
-
3. Incomplete Reactions:
-
Plausible Cause: If the reaction does not go to completion, you will have a mixture of starting materials and products, which can complicate purification.
-
Troubleshooting Steps:
-
Re-optimize Conditions: Revisit the troubleshooting steps for low yield. Ensuring the reaction goes to completion is the first step in obtaining a clean product.
-
Reaction Reproducibility Issues
Question: I am having trouble reproducing my results between different runs. What factors could be contributing to this inconsistency?
Answer:
Reproducibility is key in scientific research. In microwave synthesis, several factors can influence the consistency of your results.
1. Inaccurate Temperature Measurement:
-
Plausible Cause: The placement and type of temperature sensor can affect the accuracy of the temperature reading. Hot spots within the reaction vessel can also lead to inconsistent heating.
-
Troubleshooting Steps:
-
Proper Sensor Placement: Ensure the temperature probe is correctly positioned within the reaction mixture.
-
Stirring: Vigorous stirring is crucial for uniform temperature distribution throughout the reaction vessel.[23] Use an appropriate-sized stir bar.
-
Vessel Size and Volume: Use the recommended vessel size for your reaction volume to ensure efficient and even heating.
-
2. Reagent Purity and Stoichiometry:
-
Plausible Cause: Variations in the purity of reagents or slight inaccuracies in weighing can lead to different outcomes.
-
Troubleshooting Steps:
-
Use Pure Reagents: Ensure your starting materials, solvents, and catalysts are of high purity.
-
Accurate Measurements: Use calibrated balances and proper techniques for measuring and dispensing reagents.[17]
-
3. Microwave Instrument Variability:
-
Plausible Cause: Different microwave models or even different positions within the same microwave cavity can have slight variations in power output.
-
Troubleshooting Steps:
-
Consistent Placement: If using a multi-vessel rotor, try to place your reaction vessel in the same position for each run.
-
Instrument Calibration: Regularly check the calibration of your microwave synthesizer's temperature and pressure sensors.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my microwave-assisted reaction?
A1: The ideal solvent for microwave synthesis should have a high dielectric loss to absorb microwave energy efficiently.[21] Polar solvents like DMF, DMSO, NMP, and alcohols are generally good choices.[19] However, the solvent must also be compatible with your reaction chemistry. If a non-polar solvent is required, the addition of a polar co-solvent or an ionic liquid can improve heating.[19] It's also important to consider the boiling point of the solvent, as this will affect the maximum temperature and pressure that can be reached in a sealed vessel.[4]
Q2: What are the key safety considerations when performing microwave-assisted synthesis?
A2: Safety is paramount in any chemical synthesis.[22] When using a microwave reactor, it is crucial to:
-
Use appropriate reaction vessels: Only use vessels specifically designed for microwave synthesis that can withstand high temperatures and pressures.
-
Never exceed the maximum recommended volume: Overfilling a vessel can lead to dangerous pressure buildup.
-
Be aware of potential runaway reactions: For highly exothermic reactions or those involving thermally unstable compounds, start with small-scale experiments and carefully monitor the temperature and pressure.[23]
-
Ensure proper ventilation: Work in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[23]
-
Familiarize yourself with the instrument's safety features: Understand how the pressure and temperature sensors work and what the emergency shutdown procedures are.
Q3: Can I use a domestic microwave oven for organic synthesis?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[25] These ovens lack the necessary safety features, such as temperature and pressure monitoring and control, and are not designed to handle the corrosive nature of many chemical reagents.[23] Using a domestic microwave poses a significant risk of explosion and exposure to hazardous materials.[23]
Q4: How can I scale up a microwave-assisted reaction?
A4: Scaling up microwave reactions requires careful consideration. While simply increasing the batch size in a larger vessel is possible to some extent, for larger-scale production, continuous-flow microwave reactors are often a better solution.[5] These systems allow for the continuous processing of reagents, offering better control over reaction parameters and improved safety for larger quantities.
Experimental Protocols
General Protocol for Microwave-Assisted SNAr of a Halopyridine
This is a general guideline; specific conditions will need to be optimized for your particular substrates.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the halopyridine (1 mmol), the amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol).
-
Add the chosen solvent (e.g., DMF, 3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 120-180 °C) for the optimized time (e.g., 10-30 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as appropriate for your specific product (e.g., extraction, filtration).
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Data Summary Table
| Reaction Type | Common Solvents | Typical Temperature Range (°C) | Typical Reaction Time (min) |
| SNAr | DMF, DMSO, NMP, EtOH | 120 - 200 | 10 - 60 |
| Buchwald-Hartwig | Dioxane, Toluene, DMF | 100 - 160 | 15 - 45 |
| Multicomponent | EtOH, Solvent-free | 80 - 140 | 5 - 30 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield in microwave synthesis.
Key Parameters in Microwave Synthesis
Caption: Interrelated parameters influencing microwave-assisted organic synthesis.
References
- Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies | The Journal of Physical Chemistry A - ACS Publications.
- Solvent Choice for Microwave Synthesis - CEM Corporation.
- Microwave Chemistry with Non-polar Reaction Solutions - CEM Corporation.
- Microwave Assisted Organic Synthesis.
- Microwave Synthesis Conditions.docx - UCSB MRL.
- Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines | Request PDF.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- Dielectric constants vs. temperature for different solvents (from Dean, JA Ed. - ResearchGate.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing.
- Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions | Request PDF - ResearchGate.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating | Request PDF - ResearchGate.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF - ResearchGate.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing).
- Microwave assisted green organic synthesis.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI.
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
- (PDF) Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity - ResearchGate.
- Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03092B - The Royal Society of Chemistry.
- Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides | ACS Omega.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals.
- Amination of 2-halopyridines. [a] | Download Table - ResearchGate.
- Ecofriendly microwave assisted synthesis of some new pyridine glycosides.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central.
- A simple synthesis of aminopyridines: use of amides as amine source - SciELO.
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - NIH.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
- Microwave Reaction Tutorial | Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Microwave Chemistry with Non-polar Reaction Solutions [cem.com]
- 19. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solvent Choice for Microwave Synthesis [cem.com]
- 22. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 23. Safety Considerations for Microwave Synthesis [cem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: N-Functionalization of 2-Aminopyridine-3-carboxamide
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the N-functionalization of 2-aminopyridine-3-carboxamide. This molecule, a valuable scaffold in medicinal chemistry, presents unique challenges due to its multiple nucleophilic centers. This resource will help you navigate these complexities, troubleshoot common experimental issues, and provide a deeper understanding of the underlying chemical principles.
The Challenge: Regioselectivity in a Multifunctional Scaffold
The core difficulty in the N-functionalization of this compound lies in controlling which nitrogen atom reacts. The molecule possesses three distinct nucleophilic sites:
-
N1 (Pyridine Ring Nitrogen): The endocyclic nitrogen of the pyridine ring. Its lone pair is part of the aromatic system, making it less nucleophilic than the exocyclic amino group. However, it can be protonated or coordinate to metal catalysts.
-
N2 (Exocyclic Amino Group): The primary amine at the 2-position. This is generally the most nucleophilic site and is often the desired location for functionalization.
-
N3 (Amide Nitrogen): The nitrogen of the carboxamide group at the 3-position. While generally the least nucleophilic due to resonance delocalization with the adjacent carbonyl group, it can be deprotonated under strong basic conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the N-functionalization of this compound in a question-and-answer format.
Question 1: I am getting low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue and can stem from several factors related to the inherent properties of the pyridine scaffold. Pyridines are electron-deficient, which can deactivate them towards certain reactions.[1][2]
Potential Causes & Solutions:
-
Insufficient Activation:
-
For Acylations/Alkylations: The electrophile may not be reactive enough. Consider converting an alkyl halide to a more reactive iodide (Finkelstein reaction) or using a more potent acylating agent like an acid chloride or anhydride.
-
For Cross-Coupling Reactions (e.g., Buchwald-Hartwig): The catalyst system may be suboptimal. The choice of ligand is critical for palladium-catalyzed aminations.[3][4] Experiment with different generations of Buchwald-Hartwig ligands (e.g., Josiphos, XPhos) as they have been shown to improve reaction efficiency for challenging substrates.[3][5]
-
-
Catalyst Inhibition: The pyridine nitrogen (N1) can coordinate to and inhibit transition metal catalysts (e.g., Palladium), effectively poisoning the catalyst.[1]
-
Solution: Increase the catalyst loading. While not ideal, it can sometimes overcome the inhibition. A better approach is to use a ligand that sterically disfavors N1 coordination or to temporarily protect the N1 position if feasible.
-
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the N2-amino group or may be sterically hindered.
-
Solution: For simple alkylations or acylations, stronger non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective. For palladium-catalyzed reactions, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used, but the choice is highly substrate-dependent.[4]
-
-
Low Reaction Temperature: Many functionalization reactions on electron-deficient heterocycles require elevated temperatures to proceed at a reasonable rate.
Question 2: My reaction is producing a mixture of isomers, with functionalization on both the N1 (pyridine) and N2 (amino) positions. How can I improve the selectivity for the N2-amino group?
Answer:
Achieving regioselectivity is the primary challenge with this substrate. The relative nucleophilicity of the N1 and N2 positions can be influenced by reaction conditions.
Potential Causes & Solutions:
-
Direct Competition: Under neutral or slightly basic conditions, the N2-amino group is more nucleophilic and should be favored. However, with highly reactive electrophiles or under certain conditions, reaction at N1 can compete.
-
Protecting Group Strategy: The most robust solution is to employ an orthogonal protecting group strategy.[8]
-
Protect the N2-amino group: You can selectively protect the more nucleophilic N2-amino group, for example, as a tert-butoxycarbonyl (Boc) carbamate.[8][9] This allows for subsequent functionalization at other positions. The Boc group is stable under many reaction conditions and can be removed with acid.[8]
-
Protect the N1-pyridine nitrogen: This is less common for this specific goal but can be achieved by forming an N-oxide.[10][11] However, this drastically alters the electronics of the ring and may not be compatible with your desired subsequent reaction.
-
-
Reaction Condition Optimization:
-
Solvent Choice: The polarity of the solvent can influence which nitrogen is more available for reaction. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Base Selection: Using a bulky, non-nucleophilic base may preferentially deprotonate the less sterically hindered N2-amino group.
-
Caption: Workflow for N2-Boc protection.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected product.
Protocol 2: N2-Arylation via Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (2-5 mol%), the appropriate phosphine ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.4 eq.).
-
Seal the vessel with a septum and purge with argon for 15 minutes.
-
Add this compound (1.0 eq.) and the aryl bromide (1.1 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- Organic & Biomolecular Chemistry. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.
- ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides.
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- SynArchive. (n.d.). Protecting Groups List.
- Wikipedia. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Aminopyridine-3-carboxamide
Welcome to the technical support center for the purification of crude 2-aminopyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a key building block in pharmaceutical synthesis.[1] This resource addresses common challenges encountered during purification and offers validated protocols and expert insights to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common laboratory and industrial synthesis involves the Hofmann rearrangement of 2-chloronicotinamide.[2] Potential impurities from this process can include:
-
Unreacted Starting Material: 2-Chloronicotinamide.
-
Side-Reaction Products: Such as products from the hydrolysis of the amide or chloro-substituent.
-
Isomeric Impurities: Positional isomers that may form under certain reaction conditions.
-
Degradation Products: The product may degrade under harsh reaction or workup conditions.
Understanding the potential impurities is the first critical step in designing an effective purification strategy. It is highly recommended to analyze the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major and minor impurities present.
Q2: My crude this compound is a dark, oily solid. What is the first step I should take?
A2: A dark, oily appearance often suggests the presence of colored impurities and residual solvent. Before attempting a more rigorous purification method like column chromatography, a simple recrystallization can be highly effective in removing a significant portion of these impurities and providing a solid material that is easier to handle.
Q3: I am struggling with peak tailing when analyzing my this compound sample by HPLC. What could be the cause and how can I fix it?
A3: Peak tailing for aromatic amines like this compound in reverse-phase HPLC is a common issue. It is often caused by secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based stationary phase.[3]
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the amine groups, reducing their interaction with the silanol groups.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase.
-
Column Choice: Employing an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) can significantly reduce peak tailing.
-
Lower Analyte Concentration: Column overload can also lead to peak tailing. Try injecting a more dilute sample.[3]
Troubleshooting Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4] Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other, with the two solvents being miscible.[5] |
| Oiling out during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure. | Use a lower-boiling point solvent. Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove some of the impurities. |
| Compound streaks on the TLC plate. | The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the silica gel. | Increase the polarity of the mobile phase. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction with acidic silica gel. |
| Poor separation during column chromatography. | The polarity of the eluent is too high or too low. The column is overloaded with the sample. | Optimize the eluent system using TLC to achieve a good separation of the desired compound from its impurities (aim for an Rf value of 0.2-0.4 for the product).[6] Use an appropriate amount of silica gel (typically a 30:1 to 100:1 ratio of silica to crude material by weight) and do not exceed the loading capacity of the column. |
| The compound will not crystallize from the solution. | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization. | Concentrate the solution by carefully evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of the pure compound if available. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, water, or a mixture)[7]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.[9]
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
Thin Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of a reaction and the purity of column fractions.
Typical TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is 70:30 ethyl acetate:hexanes.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like this compound will appear as dark spots on a fluorescent background.[10]
-
Iodine Chamber: Most organic compounds will appear as brown spots when exposed to iodine vapor.[10]
-
Potassium Permanganate Stain: This stain is useful for visualizing a wide range of organic compounds, which will appear as yellow-brown spots on a purple background.[11]
-
TLC Troubleshooting Logic
Caption: Troubleshooting guide for common issues encountered during TLC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying impurities.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.[12]
-
Column Temperature: 35 °C[12]
This method should provide good separation of this compound from more polar and less polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and identifying any remaining impurities.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The amide and amine protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The aromatic carbons will resonate between δ 110-160 ppm, and the carbonyl carbon of the amide will be further downfield, typically above δ 165 ppm.
By following the guidance in this technical support center, researchers can effectively troubleshoot common purification issues and obtain high-purity this compound for their research and development needs.
References
- Acid-Base Extraction. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Zhang, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1533.
- University of California, Los Angeles. (n.d.). Recrystallization - Part 2.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)....
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- SIELC Technologies. (n.d.). 2-Aminopyridine.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.1.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Wikipedia. (n.d.). Hofmann rearrangement.
- University of Rochester. (n.d.). TLC stains.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2017). Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 53(1), 108-111.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University College London. (n.d.). Chemical shifts.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Al-Hizabre, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- Kim, Y., et al. (2024).
- ResearchGate. (n.d.). Basic principles of TLC.
- Amerigo Scientific. (n.d.). 2-Aminopyridine-3-carboxylic acid (98%).
- Wikipedia. (n.d.). Hofmann elimination.
- The Organic Chemistry Tutor. (2014, October 1).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- EPFL. (n.d.). TLC Visualization Reagents.
- Khan Academy. (n.d.). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Dołowy, M., Pyka, A., & Bober, K. (2014). Detection Progress of Selected Drugs in TLC. The Scientific World Journal, 2014, 840497.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC stains [reachdevices.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Enhancing the Selectivity of 2-Aminopyridine-3-carboxamide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyridine-3-carboxamide-based inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the optimization of inhibitor selectivity. Our goal is to equip you with the knowledge to rationally design more selective compounds, minimize off-target effects, and generate reliable, reproducible data.
The Challenge of Kinase Inhibitor Selectivity
The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle to achieving selectivity.[2] Promiscuous inhibition can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity in a clinical setting.[3] This guide will walk you through strategies and experimental workflows to systematically improve the selectivity of your this compound-based compounds.
Troubleshooting Guides & Methodologies
This section addresses specific problems you may encounter during your research in a question-and-answer format, providing both the underlying principles and actionable protocols.
Scenario 1: High Potency, Poor Selectivity in Initial Screens
Question: My initial biochemical screen of a this compound derivative shows high potency against my target kinase, but a broad-panel screen reveals inhibition of several other kinases. Where do I start with improving selectivity?
Answer: This is a common starting point in kinase inhibitor development. The key is to systematically identify structural liabilities and opportunities for introducing selectivity-enhancing modifications.
Core Principles for Improving Selectivity:
-
Exploit Unique Features of the Target Kinase: Even within the conserved ATP-binding site, subtle differences in amino acid residues, such as the gatekeeper residue, can be exploited.[4]
-
Structure-Based Drug Design (SBDD): Obtaining a co-crystal structure of your inhibitor bound to the target kinase is invaluable. It provides a roadmap for rational design, revealing key interactions and potential areas for modification.[5]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule to understand how these changes affect both on-target potency and off-target activity.[6]
Workflow for Initial Selectivity Optimization:
Caption: Workflow for improving inhibitor selectivity.
Experimental Protocol: Tiered Kinase Selectivity Profiling
A cost-effective strategy is to perform profiling in two tiers.[7]
Tier 1: Single-Dose Screening
-
Objective: To identify a broad range of potential off-target kinases.
-
Procedure:
-
Screen your inhibitor at a single, high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >400 kinases).[2]
-
The assay should measure the percentage of remaining kinase activity compared to a vehicle control.
-
-
Interpretation: Any kinase showing significant inhibition (e.g., >70-80%) at this concentration is considered a "hit" and a potential off-target.
Tier 2: IC50 Determination for "Hits"
-
Objective: To quantify the potency of your inhibitor against the identified off-targets.
-
Procedure:
-
For each "hit" from Tier 1, perform a dose-response experiment with a 10-point concentration curve.
-
Calculate the half-maximal inhibitory concentration (IC50) for each of these kinases.
-
-
Data Analysis: You can now calculate a selectivity score by comparing the IC50 of your primary target to the IC50 values of the off-targets.
| Parameter | Description | Importance |
| IC50 | Concentration of inhibitor required to reduce kinase activity by 50%. | A measure of potency. Lower values indicate higher potency. |
| Selectivity Score | The ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. | A quantitative measure of selectivity. A higher score indicates greater selectivity. |
Scenario 2: Discrepancy Between Biochemical and Cellular Assays
Question: My this compound inhibitor is highly potent and selective in biochemical assays, but its activity drops significantly in cell-based assays. What could be causing this?
Answer: This is a frequent and critical challenge in drug development, often pointing to issues with cell permeability, target engagement, or cellular environment factors.[3]
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Cell Permeability | The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target. | * Assess physicochemical properties (LogP, polar surface area).* Perform cell permeability assays (e.g., PAMPA).* Modify the inhibitor structure to improve permeability. |
| High ATP Concentration in Cells | Cellular ATP concentrations (1-10 mM) are much higher than those used in many biochemical assays. For ATP-competitive inhibitors, this leads to a rightward shift in the IC50 value. | * Use a biochemical assay with a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment.* Confirm target engagement in cells using techniques like CETSA or NanoBRET. |
| Inhibitor Efflux | The inhibitor is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | * Test for efflux by co-incubating with known efflux pump inhibitors.* Redesign the inhibitor to be a poorer substrate for efflux pumps. |
| Metabolic Instability | The inhibitor is rapidly metabolized and inactivated by cellular enzymes. | * Perform metabolic stability assays using liver microsomes or hepatocytes.* Identify metabolic soft spots and modify the structure to block metabolism. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells, independent of enzyme activity.[8]
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
-
Cell Treatment: Treat intact cells with your inhibitor at various concentrations or with a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor confirms target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Frequently Asked Questions (FAQs)
Q1: How can I use computational tools to predict the selectivity of my this compound inhibitors?
A1: Computational methods can significantly guide your medicinal chemistry efforts by predicting potential off-targets and suggesting modifications to improve selectivity.[9] Key approaches include:
-
Binding Site Similarity Analysis: Comparing the ATP-binding pocket of your primary target with other kinases can identify those with high similarity, which are more likely to be off-targets.
-
Molecular Docking: Docking your inhibitor into the crystal structures of known off-targets can help rationalize the unwanted interactions and guide the design of analogs with reduced affinity for these kinases.
-
Quantitative Structure-Activity Relationship (QSAR): If you have a dataset of analogs with corresponding selectivity data, QSAR models can be built to predict the selectivity of new, unsynthesized compounds.[10]
Q2: What is a "rescue experiment" and how does it help validate on-target effects?
A2: A rescue experiment is a gold-standard method to confirm that an observed cellular phenotype is due to the inhibition of your target kinase and not an off-target effect.[3] The process involves:
-
Inhibition: Treat cells with your inhibitor to produce the desired phenotype (e.g., apoptosis, cell cycle arrest).
-
Rescue: Introduce a version of the target kinase that is resistant to your inhibitor (e.g., via a point mutation in the binding site).
-
Observation: If the phenotype is reversed or "rescued" in the cells expressing the resistant kinase, it strongly indicates that the effect is on-target.
Q3: My inhibitor targets a kinase with a large gatekeeper residue. What strategies can I use to improve selectivity?
A3: Targeting kinases with large gatekeeper residues can be challenging. However, you can still achieve selectivity by:
-
Targeting the "Back Pocket": Design your inhibitor to extend into the region behind the ATP-binding site. Access to this pocket is often governed by the conformation of the DFG motif and can vary between kinases.
-
Allosteric Inhibition: Instead of targeting the ATP-binding site, design an inhibitor that binds to a less-conserved allosteric site on the kinase. This can lead to very high selectivity.
-
Exploiting Conformational Differences: Design inhibitors that preferentially bind to the inactive conformation (e.g., DFG-out) of your target kinase. The ability of kinases to adopt this conformation varies, providing an opportunity for selectivity.[4]
Q4: What is the NanoBRET™ Target Engagement Assay and when should I use it?
A4: The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a compound to its target protein.[11] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[11] When your inhibitor is added, it competes with the tracer, causing a decrease in the BRET signal. This assay is particularly useful for:
-
Quantifying the apparent affinity of your inhibitor in a physiological context.[9]
-
Determining intracellular target engagement, which helps to bridge the gap between biochemical and cellular assay data.[11]
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Zhao, H., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 20(17), 5169–5180.
- Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 30(8), 127048.
- Shuttleworth, S. J., et al. (2013). Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. ACS medicinal chemistry letters, 4(12), 1218–1223.
- Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: from tool development to target discovery. Cell, 128(3), 425-435.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Ali, H., et al. (2025).
- Szczepankiewicz, B. G., et al. (2006). Aminopyridin-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3563–3580.
- Luo, G., et al. (2023). Structure-Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Bioorganic & medicinal chemistry letters, 81, 129143.
- Sharma, P., & Ghoshal, N. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian journal of pharmaceutical sciences, 73(2), 167–171.
- Jain, A. N. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS medicinal chemistry letters, 1(9), 449–453.
Sources
- 1. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 2-Aminopyridine-3-Carboxamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for enhancing the cell permeability of 2-aminopyridine-3-carboxamide compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] This resource is designed to be a dynamic tool, offering not just protocols but the scientific reasoning behind them to empower your experimental design and interpretation.
Understanding the Challenge: The Permeability Hurdle
The this compound core is a valuable pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its inherent polarity, driven by the presence of multiple hydrogen bond donors and acceptors, can often lead to poor passive diffusion across the lipid bilayer of cell membranes. This frequently results in low oral bioavailability and limited efficacy against intracellular targets.[4][5][6][7]
Frequently Asked Questions (FAQs): Initial Assessment
Q1: My this compound analog shows potent enzymatic activity but fails in cell-based assays. What's the likely cause?
A1: A significant drop-off in activity between biochemical and cellular assays strongly suggests poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration. It is also crucial to rule out compound instability in the cell culture medium and active efflux by transporters.
Q2: How can I quickly get a preliminary idea of my compound's permeability?
A2: An in silico assessment using Lipinski's Rule of Five is a good starting point.[4][5][6][7] This rule suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 Daltons, and a calculated LogP (cLogP) greater than 5.[4] While not absolute, violations of these rules can flag potential permeability issues.[5]
Q3: Are there exceptions to Lipinski's Rule of Five?
A3: Absolutely. The rule primarily applies to passive diffusion and doesn't account for active transport mechanisms that can shuttle molecules into cells.[5] Many successful drugs, particularly antibiotics and certain natural products, exist "beyond the Rule of Five."[4][8] However, for novel scaffolds like your this compound derivatives, it remains a valuable guiding principle in early discovery.
Troubleshooting Guide: Strategies to Enhance Permeability
Once you've identified poor permeability as a likely culprit, the next step is to systematically address the issue. This section provides a question-and-answer formatted guide to common problems and their solutions.
Structural Modification Strategies
Q4: My compound has a high number of hydrogen bond donors. How can I reduce this to improve permeability?
A4: Masking hydrogen bond donors (HBDs) is a powerful strategy.[9] The primary HBDs on the this compound scaffold are the 2-amino group and the carboxamide N-H.
-
N-Alkylation: Introducing small alkyl groups (e.g., methyl) on the 2-amino or carboxamide nitrogen can effectively cap these HBDs. This increases lipophilicity and can improve passive diffusion.[10]
-
Prodrug Approach: A more sophisticated method is to use a prodrug strategy.[11][12][13] This involves masking polar functional groups with moieties that are cleaved once the compound is inside the cell, releasing the active parent drug.[9] For example, an acyl group could be added to the 2-amino position, which can be later hydrolyzed by intracellular esterases.[14]
Q5: How does increasing lipophilicity impact permeability, and what are the trade-offs?
A5: Increasing lipophilicity, often measured by LogP, generally enhances permeability up to a certain point. This can be achieved by adding hydrophobic groups to your scaffold. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific binding to proteins and lipids. It's a balancing act.
Q6: Can intramolecular hydrogen bonding be used to my advantage?
A6: Yes, this is an elegant strategy. Designing your molecule to form an internal hydrogen bond can effectively "hide" polar groups from the aqueous environment, making the molecule behave as if it were more lipophilic and thus more permeable.[15] This can be achieved by introducing substituents that can act as hydrogen bond acceptors in proximity to a donor.[10][15]
Workflow for Enhancing Permeability
Caption: Workflow for troubleshooting and enhancing cell permeability.
Experimental Protocols & Data Interpretation
Accurate and reproducible data are the foundation of successful drug discovery. This section provides detailed protocols for key permeability assays and guidance on interpreting the results.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[16] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[17]
Step-by-Step PAMPA Protocol
-
Prepare the Lipid Membrane Solution: Create a 1% lecithin in dodecane solution. Sonicate until the lecithin is fully dissolved.[17]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate. Allow the solvent to evaporate completely.[17]
-
Prepare Compound Solutions: Dilute your test compounds and controls (high and low permeability) to a final concentration of 10 µM in a buffer solution (e.g., PBS) containing 5% DMSO.[18]
-
Load the Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150 µL of your compound solutions to the donor plate wells.[17]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly for 16-18 hours at room temperature.[19]
-
Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Ceq is the equilibrium concentration.
| Papp (x 10-6 cm/s) | Permeability Classification | Predicted in vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20 - 80% |
| > 10 | High | > 80% |
This table provides a general guide for interpreting PAMPA results.
Caco-2 and MDCK Cell-Based Permeability Assays
Caco-2 and MDCK cells are epithelial cell lines that form polarized monolayers with tight junctions, mimicking the intestinal barrier and the blood-brain barrier, respectively.[20][21][22] These assays are more complex than PAMPA but provide more biologically relevant data, including information on active transport and efflux.[23][24]
Key Steps for Caco-2/MDCK Assays
-
Cell Seeding and Monolayer Formation: Seed Caco-2 or MDCK cells on Transwell® inserts and culture for approximately 21 days (Caco-2) or 4-5 days (MDCK) to allow for differentiation and the formation of a confluent monolayer.[25][26]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[21] The leakage of a fluorescent marker like Lucifer yellow can also be assessed.[25]
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.[27]
-
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This direction is used to assess active efflux.[27][28]
-
-
Sample Analysis: Quantify the compound concentration in the samples from both chambers at various time points using LC-MS/MS.
Interpreting Caco-2/MDCK Data
The Papp is calculated for both directions. The Efflux Ratio (ER) is then determined:
ER = Papp (B→A) / Papp (A→B)
-
ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.
-
ER ≥ 2: Indicates that the compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.[28][29]
If a high efflux ratio is observed, the experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A) to confirm that the efflux is P-gp mediated.[21][23]
Decision Tree for Assay Selection
Caption: Decision tree for selecting the appropriate permeability assay.
Conclusion
Enhancing the cell permeability of this compound compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles, employing a logical troubleshooting workflow, and utilizing the appropriate experimental assays, researchers can effectively overcome this hurdle. This guide serves as a foundational resource to aid in the rational design and optimization of this important class of molecules, ultimately accelerating the journey from a potent compound in a test tube to a promising therapeutic candidate.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchG
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Overall Review On Permeation Enhancers in Drug Delivery Systems - Auctores | Journals. [Link]
- MDCK-MDR1 Permeability Assay - AxisPharm. [Link]
- MDCK Permeability - Cre
- Caco2 assay protocol. [Link]
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Public
- MDCK-MDR1 Permeability Assay - Evotec. [Link]
- A Review Article on Permeability Enhancement - IJRASET. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchG
- REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- (PDF)
- Cell permeability beyond the rule of 5 | Request PDF - ResearchG
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. [Link]
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [Link]
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Caco-2 permeability assay - Cre
- Strategies in prodrug design - American Chemical Society - ACS Fall 2025. [Link]
- Lipinski's Rule of 5 - GARDP Revive. [Link]
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed. [Link]
- Lipinski's rule of five - Wikipedia. [Link]
- pampa-permeability-assay.pdf - Technology Networks. [Link]
- MDR1-MDCK Permeability Assay - Cre
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]
- How to perform the MDCK Permeability experiment in drug discovery - YouTube. [Link]
- What is Lipinski's Rule of 5? - AZoLifeSciences. [Link]
- Caco-2 Permeability Assay - Evotec. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Public
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC - NIH. [Link]
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]
- This compound at ₹ 700/kg in Mumbai | ID: 2849735624991 - IndiaMART. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]
- 2-Aminopyridine - Wikipedia. [Link]
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 14. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 28. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 29. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Addressing Off-Target Effects of 2-Aminopyridine-3-carboxamide Kinase Inhibitors
Welcome to the technical support center for researchers utilizing 2-aminopyridine-3-carboxamide-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. As specialists in kinase biology, we understand that achieving selectivity is a significant challenge in drug discovery and basic research.[1][2] The 2-aminopyridine scaffold is a versatile and potent pharmacophore, but its inherent ability to target the highly conserved ATP-binding site of kinases necessitates a rigorous approach to validating experimental findings.[3][4] This resource combines troubleshooting protocols and frequently asked questions to help you navigate the complexities of your research, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are this compound kinase inhibitors and why are they common?
The this compound core is a chemical scaffold frequently used in the design of kinase inhibitors.[3][5][6] Its structure is particularly effective at forming key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[7] This scaffold's synthetic tractability and favorable drug-like properties have made it a popular starting point for developing inhibitors against a wide range of kinases, including c-Met and others implicated in diseases like cancer.[3][5][8][9]
Q2: What exactly are "off-target" effects and why are they a major concern?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases (or other proteins) other than its intended primary target.[10][11] These unintended interactions are a critical concern for several reasons:
-
Toxicity: In a clinical context, off-target effects are a primary cause of adverse drug reactions and toxicity.[7][13]
-
Paradoxical Pathway Activation: In some cases, inhibiting an off-target kinase can lead to the unexpected activation of the very pathway you are trying to suppress, through complex feedback loops and signaling crosstalk.[10][12]
Given that the human kinome consists of over 500 members with structurally similar ATP-binding sites, the potential for off-target activity is substantial.[14][15][16]
Q3: How should I interpret and compare inhibitor potency data like IC50, Ki, and Kd?
Understanding the nuances of these metrics is crucial for correctly interpreting inhibitor performance. They are related but measure different aspects of inhibitor-enzyme interaction.
| Metric | Definition | Key Considerations | Use Case |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. | Highly context-dependent. It is influenced by the concentration of ATP and the substrate in the assay.[1][17] Therefore, IC50 values can only be compared if the experimental conditions are identical.[18][19] | Quick, routine measurement of inhibitor potency in a specific biochemical or cellular assay format.[20] |
| Kd | Dissociation Constant. A measure of binding affinity, representing the concentration at which 50% of the kinase molecules are bound by the inhibitor at equilibrium. | Independent of enzyme activity. It solely reflects the strength of the binding interaction. Lower Kd means higher affinity. It is often measured using binding assays rather than activity assays.[1] | To determine the direct binding affinity of a compound to a kinase, free from the influence of substrates like ATP. |
| Ki | Inhibition Constant. The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of an ATP-competitive inhibitor. | Independent of substrate concentration. It is considered a more absolute measure of inhibitor potency than IC50.[17][21] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of ATP is known.[17][19] | To compare the potencies of different inhibitors against a single target or the potency of one inhibitor against multiple targets in a standardized manner. |
Key Takeaway: The Ki value is the gold standard for comparing the intrinsic potency of competitive inhibitors, as it is independent of assay conditions.[17][21]
Q4: My inhibitor is potent in a biochemical assay but weak in cells. What's happening?
This is a very common and important observation. A discrepancy between biochemical potency (e.g., IC50 from a purified enzyme assay) and cellular efficacy (e.g., EC50 from a cell-based assay) can be attributed to several factors:[22]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP inside a cell (1-5 mM) is much higher than that typically used in biochemical assays (often at or below the Km).[1][2] This high level of the natural substrate (ATP) creates a highly competitive environment that can significantly reduce the apparent potency of an ATP-competitive inhibitor.
-
Efflux Pumps: The compound may be actively transported out of the cell by multidrug resistance proteins (e.g., P-glycoprotein).
-
Compound Degradation: The inhibitor may be rapidly metabolized by the cell into an inactive form.[22]
Troubleshooting Guide
This section addresses specific experimental problems with potential causes and actionable protocols to diagnose and resolve the issues.
Problem 1: Inconsistent or Irreproducible Results in Cell-Based Assays
You observe significant variability in your experimental results (e.g., cell viability, target phosphorylation) between experiments using the same inhibitor concentration.
Potential Causes
-
Inhibitor Instability: The inhibitor may be degrading in your stock solution or in the cell culture medium.
-
Cell Line Heterogeneity: The cell line may be unstable, or you may be using cells at a high passage number, leading to genetic drift and inconsistent responses.[22]
-
Experimental Conditions: Minor variations in cell density, incubation times, or reagent preparation can lead to different outcomes.[22]
-
Solvent Effects: The vehicle used to dissolve the inhibitor (commonly DMSO) can have biological effects at higher concentrations.
Recommended Actions & Protocol
-
Verify Inhibitor Integrity:
-
Always prepare fresh stock solutions of the inhibitor from solid material for critical experiments. Store stocks in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Confirm the purity and identity of your compound via LC-MS or NMR if there are any doubts.
-
-
Standardize Cell Culture Practices:
-
Use low-passage number cells (e.g., <10 passages from the original stock) for all experiments.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Regularly test your cell lines for mycoplasma contamination.
-
-
Implement Rigorous Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the highest inhibitor concentration used.[22]
-
Positive Control: Use a well-characterized, structurally unrelated inhibitor for the same target to confirm that the signaling pathway is responsive.[22]
-
Dose-Response and Time-Course: Perform a full dose-response curve and a time-course experiment to identify the optimal concentration and incubation time for your inhibitor in your specific cell model.[22]
-
Problem 2: An Unexpected or Paradoxical Phenotype is Observed
Your inhibitor is designed to block a pro-proliferative pathway, but you observe increased cell death in a cell line where the target is not expressed, or you see the activation of a downstream substrate.
Workflow for Troubleshooting Unexpected Phenotypes
Caption: Workflow for diagnosing unexpected experimental outcomes.
This situation strongly suggests one or more potent off-target activities. The conserved nature of the ATP-binding site means that even selective inhibitors can interact with dozens of other kinases.[1][2] It is also possible that your inhibitor engages non-kinase proteins that have structurally similar binding pockets.[7]
Recommended Actions & Protocol
-
Confirm Target Expression: First, verify that your target kinase is expressed and active (phosphorylated) in your cell model using Western blotting.[22] If the target is absent or inactive, any observed effect is definitively off-target.
-
Use a Structurally Unrelated Inhibitor: Test a second, well-validated inhibitor against the same target but with a different chemical scaffold.[22] If this second inhibitor does not produce the same phenotype, it strongly implicates an off-target effect of your original compound.
-
Perform Kinome Profiling: To definitively identify the off-targets, the compound should be screened against a large panel of kinases. This is the most direct way to understand its selectivity profile.[20]
-
Biochemical Profiling: Send the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their panel of hundreds of purified kinases.[23] This will generate a list of kinases that are inhibited at various concentrations, typically presented as % inhibition at a fixed concentration or as IC50/Kd values.
-
Cell-Based Profiling: Use techniques like multiplexed inhibitor beads (MIBs) coupled with mass spectrometry to pull down kinases that bind to your inhibitor from a cell lysate.[15] This method has the advantage of assessing binding in a more physiologically relevant context.
-
Problem 3: How to Conclusively Validate an On-Target Effect
You have an interesting phenotype and your initial controls suggest it is on-target, but you need definitive proof for publication or advancing a project.
On-Target vs. Off-Target Inhibition
Caption: On-target vs. off-target inhibitor action.
Beyond using a structurally unrelated inhibitor, the gold standard for proving an on-target effect involves genetic approaches.
Recommended Actions & Protocol
-
Rescue Experiment with a Resistant Mutant:
-
Principle: If the inhibitor's effect is truly on-target, expressing a version of the target kinase that is mutated to be resistant to the inhibitor should "rescue" the cells from the inhibitor's effect.
-
Methodology:
-
Identify/Create a Resistant Mutant: The most common resistance mutation is in the "gatekeeper" residue of the ATP-binding pocket. A bulkier amino acid at this position can sterically hinder the inhibitor from binding without affecting the kinase's ability to bind ATP. Consult structural databases like KLIFS to inform your choice of mutation.[24]
-
Generate Cell Lines: Create stable cell lines that express either the wild-type (WT) kinase or the inhibitor-resistant mutant. Use an empty vector as a control.
-
Treat and Assess: Treat all three cell lines (Empty Vector, WT-expressing, Mutant-expressing) with your inhibitor.
-
-
Expected Outcome: The empty vector and WT-expressing cells should show the phenotype, while the mutant-expressing cells should be resistant to it. This provides powerful evidence for on-target activity.[22]
-
-
Target Knockdown/Knockout:
-
Principle: If the inhibitor causes a phenotype by blocking the target kinase, then removing the target kinase from the cell using genetic tools (siRNA, shRNA, or CRISPR/Cas9) should phenocopy the inhibitor's effect.
-
Methodology:
-
Knockdown/Knockout Target: Use a validated siRNA or generate a stable knockout cell line for your target kinase.
-
Compare Phenotypes: Compare the phenotype of the knockdown/knockout cells to that of WT cells treated with the inhibitor.
-
-
Expected Outcome: The genetic removal of the target should produce the same biological consequence as its pharmacological inhibition.
-
Decision Matrix for On-Target Validation
Caption: A logical guide for validating on-target effects.
References
- Mapping the Protein Kinome: Current Strategy and Future Direction. (n.d.). MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (n.d.). ResearchGate.
- Kinome Profiling. (n.d.). PMC - PubMed Central.
- Recent advances in methods to assess the activity of the kinome. (2017, June 26). PMC - PubMed Central.
- KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. (n.d.). Oxford Academic.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2025, November 7). ResearchGate.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate.
- KLIFS - the structural kinase database. (n.d.). KLIFS.
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012, September 1). PubMed.
- KInhibition: A Kinase Inhibitor Selection Portal. (2018, October 26). PMC - PubMed Central.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
- Binding assays to profile target engagement by kinase inhibitors in... (n.d.). ResearchGate.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PMC - NIH.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. How to Use Inhibitors [sigmaaldrich.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. KLIFS - the structural kinase database [klifs.net]
Validation & Comparative
Validating the Anti-proliferative Activity of 2-Aminopyridine-3-carboxamide Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of novel 2-aminopyridine-3-carboxamide compounds. We will delve into the experimental design, detailed protocols for key assays, and a comparative analysis against established anti-proliferative agents. This guide emphasizes scientific integrity, experimental robustness, and a deep understanding of the underlying biological mechanisms.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Recently, derivatives of this compound have emerged as promising candidates in oncology, with some exhibiting potent inhibitory effects on key regulators of cell proliferation such as c-Met kinase and cyclin-dependent kinases (CDKs).[3][4][5][6] Validating the anti-proliferative activity of these novel compounds is a critical step in the drug discovery pipeline, requiring a multi-faceted approach to not only quantify their efficacy but also to elucidate their mechanism of action.
Experimental Design: A Foundation for Robust Validation
A well-conceived experimental design is paramount for generating reliable and reproducible data. The following sections outline the key considerations for validating the anti-proliferative activity of this compound compounds.
Cell Line Selection
The choice of cancer cell lines is crucial and should be guided by the putative target of the this compound compounds. For instance, if the compounds are designed to target c-Met, cell lines with known c-Met amplification or overexpression, such as EBC-1 (non-small cell lung cancer), would be appropriate.[3][4] It is also beneficial to include a panel of cell lines from different cancer types (e.g., breast, colon, hematological) to assess the spectrum of activity.[7][8]
Compound Selection for Comparison
To contextualize the potency of the novel this compound compounds, it is essential to include well-characterized comparator agents in the assays.
-
Positive Controls: Established drugs targeting similar pathways are ideal. For example, if the novel compounds are suspected to be kinase inhibitors, including a known inhibitor like Gefitinib or Erlotinib (EGFR inhibitors) can provide a valuable benchmark.[9][10][11]
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve the compounds.
Concentration Range and Exposure Time
A broad range of compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A typical approach is to use a serial dilution, for example, from 0.01 µM to 100 µM.[12] The exposure time will depend on the specific assay and the expected mechanism of action, but a 72-hour incubation is common for proliferation assays.[12]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive validation of anti-proliferative activity.
Caption: A streamlined workflow for validating anti-proliferative compounds.
Core Experimental Protocols
This section provides detailed, step-by-step protocols for the essential assays used to validate anti-proliferative activity.
MTT Assay: Assessing Metabolic Activity and Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14][15] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds and comparator drugs for 72 hours.[12] Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
BrdU Assay: Measuring DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of this thymidine analog into the DNA of proliferating cells.[16][17][18] This provides a more direct measure of cell proliferation than the MTT assay.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described for the MTT assay.
-
BrdU Labeling: During the final hours of compound incubation (e.g., 2-4 hours), add BrdU labeling solution to the culture medium.[17][19]
-
Fixation and Denaturation: After labeling, fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[16][18]
-
Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Substrate Addition and Measurement: Add a TMB substrate to develop a colored product and measure the absorbance using a microplate reader.[16] The intensity of the color is proportional to the amount of BrdU incorporated.
-
Data Analysis: Quantify the level of cell proliferation for each treatment condition relative to controls.
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]
Experimental Protocol:
-
Cell Treatment: Treat cells in culture dishes with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[23]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[20][23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[20]
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Western Blotting for Apoptosis Markers
To determine if the anti-proliferative effect is due to the induction of programmed cell death (apoptosis), Western blotting can be used to detect key apoptotic markers.[24][25]
Experimental Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies against key apoptosis markers, such as cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP.[26]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]
-
Analysis: The presence and intensity of the cleaved forms of these proteins indicate the induction of apoptosis.
Potential Signaling Pathway Modulation
This compound derivatives have been shown to inhibit kinases that are crucial components of signaling pathways regulating cell growth and proliferation.[3][5] The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. drugs.com [drugs.com]
- 11. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Scaffolds: The Rise of 2-Aminopyridine-3-carboxamide
Abstract
The selection of a core chemical scaffold is a critical decision in the discovery of kinase inhibitors, profoundly influencing the potency, selectivity, and overall drug-like properties of the resulting candidates. While established scaffolds such as quinazoline, pyrimidine, and indole have paved the way for numerous clinical successes, the 2-aminopyridine-3-carboxamide scaffold has emerged as a compelling alternative, offering unique structural features and opportunities for novel intellectual property. This guide provides an in-depth, objective comparison of the this compound scaffold against these well-established kinase inhibitor frameworks. The analysis is substantiated by experimental data from publicly available research, with a focus on inhibitors targeting key oncogenic kinases.
Introduction: The Central Role of the Kinase Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies the "scaffold," the core chemical structure that provides the foundational framework for interacting with the ATP-binding site of the kinase.[3][4] The ideal scaffold should not only facilitate potent binding to the target kinase but also offer favorable physicochemical properties and a handle for synthetic modification to fine-tune selectivity and pharmacokinetic parameters.[5]
This guide will dissect the key attributes of the this compound scaffold and benchmark it against three "privileged" scaffolds that have historically dominated the field: quinazoline, pyrimidine, and indole.
The this compound Scaffold: A Modern Contender
The this compound moiety has garnered significant attention in recent years as a versatile and effective scaffold for kinase inhibition.[6][7] Its structure offers a unique arrangement of hydrogen bond donors and acceptors, enabling strong and specific interactions within the kinase hinge region.
Structural Features and Binding Mode
The 2-aminopyridine portion of the scaffold typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The adjacent carboxamide group provides an additional point of interaction and a vector for introducing substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.[8]
Key Advantages and Therapeutic Applications
-
Novelty and Intellectual Property: As a less explored scaffold compared to the more established ones, it offers greater opportunities for novel patentable chemical matter.
-
Synthetic Tractability: The synthesis of this compound derivatives is often straightforward, allowing for rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9]
-
Favorable Physicochemical Properties: This scaffold can be readily modified to achieve desirable drug-like properties, such as good permeability and metabolic stability.[3]
Derivatives of this scaffold have shown significant promise as inhibitors of various kinases, including c-Met and PI3Kδ, which are implicated in numerous cancers.[8][10]
Established Kinase Scaffolds: A Comparative Overview
The Quinazoline Scaffold
The quinazoline scaffold is a cornerstone of kinase inhibitor design, with several FDA-approved drugs to its name, including gefitinib and erlotinib.[1][2][11]
-
Binding Mode: The quinazoline core is a bioisostere of adenine and effectively interacts with the kinase hinge region.[12]
-
Strengths: Proven clinical success, extensive SAR data available, and high potency against certain kinases like EGFR.[13][14]
-
Challenges: Potential for off-target effects due to the widespread use of this scaffold, and the emergence of resistance mutations.[15] The metabolic stability of quinazoline derivatives can also be a challenge, sometimes involving aldehyde oxidase (AO) metabolism.[16]
The Pyrimidine Scaffold
The pyrimidine scaffold is another highly successful framework in kinase inhibitor development, found in drugs such as imatinib and dasatinib.[17][18]
-
Binding Mode: Similar to quinazoline, the pyrimidine ring mimics the adenine of ATP and forms key hydrogen bonds with the kinase hinge.
-
Strengths: High versatility, allowing for the development of both broad-spectrum and highly selective inhibitors.[19] It is a component of both Type I and Type II kinase inhibitors.
-
Challenges: The promiscuity of some pyrimidine-based inhibitors can lead to off-target toxicities.[20]
The Indole Scaffold
The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs, including several approved kinase inhibitors like sunitinib.[19][21]
-
Binding Mode: The indole ring can participate in various interactions within the ATP-binding site, including hydrogen bonding and hydrophobic interactions.
-
Strengths: High structural diversity and the ability to target a wide range of kinases.[21]
-
Challenges: The synthesis of complex indole derivatives can be challenging, and metabolic stability can be a concern.
Comparative Performance Analysis: A Data-Driven Approach
Potency (IC50) Comparison
The following table summarizes representative IC50 values for inhibitors based on the four scaffolds against key kinase targets. It is important to note that these values are compiled from different studies and should be interpreted with caution.
| Scaffold | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| This compound | c-Met | Compound (S)-24o | 22 | [8][10] |
| Quinazoline | c-Met | Compound 22a | 9.0 | [22] |
| Pyrimidine | PI3Kδ | Idelalisib | 2.5 | [17] |
| This compound | PI3Kδ | NSC348884 | 7320 | [21][23] |
| Indole | VEGFR2 | Sunitinib | 2.2 | |
| Quinazoline | VEGFR2 | Vandetanib | 40 | [2] |
Note: Data for Sunitinib is widely established in the field.
From this curated data, we can observe that for c-Met inhibition, the quinazoline scaffold has yielded highly potent inhibitors. For PI3Kδ, a pyrimidine-based inhibitor shows high potency, while the example for the this compound scaffold is significantly less potent, highlighting the importance of specific substitutions on the scaffold.
Selectivity
Kinase inhibitor selectivity is crucial for minimizing off-target effects and associated toxicities.[24] The selectivity of an inhibitor is often assessed by profiling it against a large panel of kinases.
-
This compound: The unique vector space offered by this scaffold can be exploited to achieve high selectivity. For instance, a 2-aminopyridine-based Nek2 inhibitor, (R)-21, demonstrated excellent selectivity against a panel of mitotic kinases.[25]
-
Quinazoline and Pyrimidine: Due to their widespread use, achieving high selectivity with these scaffolds can be challenging, though many highly selective inhibitors have been developed through careful optimization.[12][19]
-
Indole: The diverse interaction modes of the indole scaffold can lead to varying degrees of selectivity, with some indole-based inhibitors being multi-targeted and others being highly selective.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[26]
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate reaction buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[30][31]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[32]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[32]
-
-
Protein Quantification:
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for assessing target engagement using CETSA.
Signaling Pathways and Mechanisms of Action
The choice of scaffold can influence how an inhibitor interacts with the target kinase and modulates its downstream signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility.[33] Its dysregulation is implicated in various cancers. Inhibitors targeting c-Met, including those with this compound and quinazoline scaffolds, aim to block the downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways.[26][29]
Simplified c-Met Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Perspectives
The selection of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of potency, selectivity, synthetic accessibility, and intellectual property landscape. While the quinazoline, pyrimidine, and indole scaffolds have a long and successful history, the this compound scaffold presents a compelling and increasingly validated alternative. Its unique structural features and synthetic tractability make it an attractive starting point for the development of the next generation of kinase inhibitors. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can expect to see the emergence of even more innovative and effective scaffolds for targeted cancer therapy.
References
- Vasta, J. D., & Robers, M. B. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Methods in Enzymology, 656, 331-356.
- Klink, T. A., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
- Degorce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115815.
- ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Al-Ali, H., & L-Obeid, L. M. (2022). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 94(8), 3466–3474.
- Hekal, M. H., & Abu El-Azm, F. S. M. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules (Basel, Switzerland), 26(16), 4995.
- Zhang, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules (Basel, Switzerland), 23(10), 2479.
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846.
- Li, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 20(17), 5169–5180.
- Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 208, 112785.
- ResearchGate. (n.d.). FDA approved quinazoline derivatives as anticancer drugs.
- Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human).
- Ciaattini, S., et al. (2015). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Bioorganic & medicinal chemistry, 23(17), 5434–5451.
- ResearchGate. (n.d.). Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow.
- Stumpfe, D., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Future medicinal chemistry, 7(2), 159–175.
- Zhang, M., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules (Basel, Switzerland), 27(18), 6211.
- Pop, O. L., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (Basel, Switzerland), 26(11), 3229.
- Lin, S., et al. (2019). Insights into the modular design of kinase inhibitors and application to Abl and Axl. Bioorganic & medicinal chemistry letters, 29(17), 2372–2379.
- Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Bioorganic & medicinal chemistry letters, 64, 128667.
- Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158.
- Hsieh, H. P., et al. (2020). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. Bioorganic chemistry, 98, 103689.
- Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of medicinal chemistry, 57(8), 3493–3504.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Bohrium. (2015, July 1). FDA-approved small-molecule kinase inhibitors.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules (Basel, Switzerland), 29(4), 875.
- ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 4, 38.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86.
- Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 11843–11862.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). Molecules, 28(15), 5789.
- LoRusso, P. M. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current oncology reports, 13(2), 93–100.
- Awad, A. J., & Burns, T. F. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 13(16), 4127.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 1015-1029.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). Molecules, 28(15), 5789.
- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Molecules, 27(18), 6211.
- Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules (Basel, Switzerland), 22(5), 730.
- Li, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 20(17), 5169–5180.
- Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 234–245.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3454.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules, 29(10), 2345.
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Aminopyridine-3-carboxamide Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 2-aminopyridine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous potent kinase inhibitors targeting key players in oncology and other diseases, such as c-Met, ALK, and MAP4K4.[1][2][3] These inhibitors primarily function by competing with ATP at the enzyme's active site.[4] However, the high degree of structural conservation across the ATP-binding sites of the more than 500 kinases in the human kinome presents a formidable challenge: inhibitor promiscuity.[5]
This cross-reactivity is a double-edged sword. Unintended off-target interactions can lead to cellular toxicity and adverse clinical side effects.[6] Conversely, a well-characterized "polypharmacology" profile can be therapeutically beneficial, for instance, by inhibiting multiple nodes in a cancer signaling pathway.[7] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a checkbox in preclinical development; it is a critical roadmap for predicting an inhibitor's biological behavior, anticipating potential liabilities, and uncovering new therapeutic opportunities.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling this compound inhibitors. We will dissect the causality behind experimental choices, provide validated protocols, and demonstrate how to synthesize data from disparate platforms into a cohesive and predictive selectivity profile.
A Tiered Strategy for Kinase Inhibitor Profiling
A robust profiling campaign does not rely on a single method. It employs a logical, tiered approach that moves from broad, high-throughput biochemical screens to more physiologically relevant, lower-throughput cell-based assays. This strategy efficiently allocates resources by using broad screens to identify the most potent and selective compounds, which are then subjected to more complex validation.
Caption: A tiered approach to inhibitor profiling.
Part 1: Biochemical Assays - Quantifying Direct Interactions
Biochemical assays are the foundation of any profiling effort, measuring the direct interaction between an inhibitor and a panel of purified, often recombinant, kinases. They are essential for determining intrinsic potency and performing broad selectivity surveys.
Competition Binding Assays: The Gold Standard for Affinity
Competition binding assays measure the ability of a test compound to displace a known ligand from the kinase active site. This approach is ATP-independent, a crucial feature that allows for the determination of a true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be skewed by the assay's ATP concentration.[8]
Featured Technology: KINOMEscan® (DiscoverX/Eurofins)
The KINOMEscan® platform is an industry-leading method for quantitatively measuring inhibitor-kinase interactions against a panel of over 480 human kinases.[9][10]
-
Mechanism of Action: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is quantified using highly sensitive qPCR.[8] Because it measures direct binding, this platform can characterize diverse inhibitor modalities, including Type I, Type II, and allosteric inhibitors.[11]
Caption: Workflow for the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the this compound inhibitor in 100% DMSO to create a stock solution (e.g., 100 µM).
-
Assay Reaction: The test compound is incubated with a specific DNA-tagged kinase from the panel and a proprietary immobilized ligand in a multi-well plate.
-
Affinity Capture: The mixture is applied to a solid support that captures the immobilized ligand and any kinase bound to it.
-
Washing: Unbound kinase and the test compound are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified via qPCR. The signal is compared to a DMSO control to determine the percent inhibition.
-
Data Analysis: For Kd determination, an 11-point dose-response curve is generated.[9] Results are often visualized using a TREEspot® plot, which maps hits onto a kinome dendrogram.[11]
Enzymatic Activity Assays: Measuring Functional Inhibition
These assays directly measure the catalytic function of the kinase—the transfer of phosphate from ATP to a substrate.[12] They are a critical tool for confirming that binding translates to a functional consequence.
Featured Technology: ADP-Glo™ (Promega)
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13]
-
Mechanism of Action: The assay is performed in two steps. First, the kinase reaction occurs. Second, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the this compound inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). The chosen ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiological relevance.[13][14]
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Part 2: Cell-Based Assays - Profiling in a Physiological Context
While biochemical assays are powerful, they use purified components in a highly artificial environment. Cell-based assays are essential for validating that an inhibitor can engage its target within the complex, crowded milieu of a living cell.[7][15]
Target Engagement Assays: Confirming In-Cell Binding
These methods measure the direct physical interaction between an inhibitor and its target kinase within a cellular lysate or intact cells, providing a more accurate reflection of binding properties in a native environment.[16]
Featured Technology: KiNativ™ (ActivX Biosciences)
KiNativ™ is a powerful chemical proteomics platform that profiles inhibitor binding against endogenous kinases in their native state and cellular location.[16][17]
-
Mechanism of Action: The platform uses biotinylated, irreversible ATP/ADP probes that covalently bind to a conserved lysine residue in the active site of active kinases within a cell lysate.[18] In a competition experiment, the lysate is pre-incubated with the test inhibitor. The inhibitor's binding prevents the probe from labeling the target kinase. After labeling, proteins are digested, the biotin-labeled peptides are enriched, and the relative abundance of these active-site peptides is quantified by tandem mass spectrometry (MS/MS).[17][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Orthogonal Assay Development for Validating the Mechanism of Action of 2-Aminopyridine-3-carboxamide as a Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to rigorously confirm the mechanism of action (MoA) of small molecule inhibitors. For this guide, we will use 2-Aminopyridine-3-carboxamide (herein referred to as 2-AP-3-C), a compound featuring a scaffold common in kinase-targeted drug discovery, as our model agent.[1] Our central hypothesis is that 2-AP-3-C functions as an ATP-competitive inhibitor of a hypothetical serine/threonine kinase, "Target Kinase X" (TKX).
The validation of a drug's MoA is a cornerstone of successful therapeutic development, as it provides a rational basis for its efficacy and potential toxicities.[2] Relying on a single assay can be misleading due to technology-specific artifacts or off-target effects.[3][4] Therefore, a multi-assay, orthogonal approach is essential to build a high-confidence, self-validating data package that confirms the intended molecular interactions and their functional consequences in a physiologically relevant context.[5][6] This guide will detail a three-tiered validation strategy encompassing biophysical, biochemical, and cell-based assays.
Tier 1: Biophysical Assays for Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target. Biophysical assays provide direct evidence of binding, independent of protein function, and are critical for ruling out artifacts that can plague functional screens.[7][] We will employ two complementary techniques: Differential Scanning Fluorimetry (DSF) for initial validation and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Differential Scanning Fluorimetry (DSF) for Target Stabilization
Causality and Experimental Choice: DSF, or Thermal Shift Assay (TSA), operates on the principle that the binding of a ligand stabilizes the tertiary structure of a protein, resulting in an increase in its melting temperature (Tₘ).[9] This method is an excellent primary biophysical screen due to its high throughput and low material consumption. A positive thermal shift provides strong evidence that 2-AP-3-C directly engages with TKX.
Experimental Protocol: DSF
-
Reagent Preparation:
-
Prepare a 2X stock of purified recombinant TKX protein at 4 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Prepare a 20X stock of a hydrophobic-sensing dye (e.g., SYPRO™ Orange) in the same buffer.
-
Prepare a 10 mM DMSO stock of 2-AP-3-C and create a 10-point, 2-fold serial dilution series in 100% DMSO.
-
-
Assay Plate Setup (384-well PCR plate):
-
To each well, add 10 µL of the 2X TKX protein stock.
-
Add 1 µL of the appropriate 2-AP-3-C dilution or DMSO (for vehicle control).
-
Add 9 µL of buffer containing the 20X dye, bringing the final volume to 20 µL. The final concentrations will be 2 µM TKX, 1X dye, and a range of 2-AP-3-C concentrations with a constant 1% DMSO.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative.
-
Calculate the thermal shift (ΔTₘ) as (Tₘ of compound-treated sample) - (Tₘ of DMSO control).
-
Data Presentation: DSF Results
| Compound | Concentration (µM) | Tₘ (°C) | ΔTₘ (°C) |
|---|---|---|---|
| DMSO Control | - | 52.1 | 0.0 |
| 2-AP-3-C | 100 | 57.8 | +5.7 |
| 2-AP-3-C | 50 | 57.2 | +5.1 |
| 2-AP-3-C | 25 | 56.1 | +4.0 |
| 2-AP-3-C | 12.5 | 54.5 | +2.4 |
| 2-AP-3-C | 6.25 | 53.1 | +1.0 |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality and Experimental Choice: While DSF confirms binding, SPR provides quantitative kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[3][10] This label-free technique measures changes in mass on a sensor chip surface as the analyte (2-AP-3-C) flows over the immobilized ligand (TKX). These kinetic parameters are crucial for understanding the drug-target interaction profile, such as residence time, which can be critical for therapeutic effect.[]
Experimental Protocol: SPR
-
Chip Preparation:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Immobilize recombinant His-tagged TKX onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target level of ~5000 response units (RU).
-
Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of 2-AP-3-C (e.g., 0.1 µM to 25 µM) in running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
Perform a multi-cycle kinetics experiment: inject each concentration of 2-AP-3-C over the TKX and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Between cycles, regenerate the chip surface with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Subtract the zero-concentration (buffer) injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
-
Data Presentation: SPR Kinetic Parameters
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 3.0 x 10⁻³ | s⁻¹ |
| Dissociation Constant (Kₑ) | 20 | nM |
Diagram: Biophysical Assay Workflow
Caption: Workflow for biophysical validation of 2-AP-3-C binding to TKX.
Tier 2: Biochemical Assay for Functional Inhibition
Demonstrating direct binding is necessary but not sufficient. The next critical step is to show that this binding event translates into a functional consequence—namely, the inhibition of the enzyme's catalytic activity. An in vitro kinase assay directly measures this and allows for the determination of the compound's potency (IC₅₀).[10][12]
Luminescence-Based In Vitro Kinase Assay
Causality and Experimental Choice: We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. As TKX consumes ATP to phosphorylate its substrate, the amount of ADP generated is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of hazardous radioactive materials.[10] By running the assay at the Kₘ of ATP, we can determine an IC₅₀ value that reflects competitive inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Set up reactions in a 384-well plate. To each well, add:
-
1 µL of 2-AP-3-C dilution in buffer (or DMSO control).
-
2 µL of a solution containing TKX enzyme and its specific peptide substrate.
-
2 µL of an ATP solution at a final concentration equal to its Kₘ for TKX (e.g., 10 µM).
-
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data: set the average signal of the "no enzyme" control as 100% inhibition and the DMSO control as 0% inhibition.
-
Plot the percent inhibition versus the log concentration of 2-AP-3-C and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: In Vitro Potency of 2-AP-3-C
| Parameter | Value |
|---|---|
| IC₅₀ against TKX | 45 nM |
| Hill Slope | -1.1 |
| R² | 0.995 |
Diagram: Principle of Competitive Kinase Inhibition Assay
Caption: 2-AP-3-C competes with ATP for the TKX active site, blocking catalysis.
Tier 3: Cell-Based Assays for Physiological Confirmation
The final and most critical tier of validation is to confirm that the compound engages its target and modulates its pathway in a living cell.[5][13] Cellular assays account for factors like cell permeability, metabolism, and the presence of endogenous cofactors and binding partners, providing the most physiologically relevant data.[2] We will use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells, followed by a Western Blot to measure inhibition of downstream signaling.
Cellular Thermal Shift Assay (CETSA)
Causality and Experimental Choice: CETSA extends the principle of DSF to the complex environment of a cell lysate or intact cells.[3] By treating cells with 2-AP-3-C, heating the cell lysate to denature and precipitate unstable proteins, and then quantifying the amount of soluble TKX remaining, we can determine if the compound stabilized its target in a cellular context.[9] This is a powerful method to confirm that the compound reaches and binds to its target inside the cell.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses TKX) to ~80% confluency.
-
Treat cells with various concentrations of 2-AP-3-C or vehicle (DMSO) for 2 hours.
-
-
Lysate Preparation and Heating:
-
Harvest and lyse the cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant (soluble protein fraction) from each treatment condition into separate PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 48°C to 64°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C.
-
-
Analysis of Soluble Protein:
-
Separate the soluble fraction from the precipitated protein by high-speed centrifugation.
-
Collect the supernatant and quantify the amount of soluble TKX remaining at each temperature using Western Blot analysis with a TKX-specific antibody. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Interpretation:
-
A successful result will show a rightward shift in the TKX melting curve for the 2-AP-3-C-treated samples compared to the DMSO control, indicating stabilization.
-
Data Presentation: CETSA Results
| Treatment | Apparent Tₘ of TKX (°C) |
|---|---|
| DMSO Control | 54.0 |
| 2-AP-3-C (10 µM) | 58.5 |
Western Blot for Downstream Pathway Inhibition
Causality and Experimental Choice: The ultimate proof of MoA is demonstrating that target inhibition leads to the expected change in cellular signaling.[14] If TKX phosphorylates a known downstream substrate, "Substrate-Y," we can use a phospho-specific antibody to measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) in cells treated with 2-AP-3-C. A dose-dependent decrease in p-Substrate-Y provides direct evidence of on-target pathway modulation.[15]
Experimental Protocol: Pathway Western Blot
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal pathway activity.
-
Treat cells with a dose range of 2-AP-3-C for a specified time (e.g., 2 hours).
-
Stimulate the TKX pathway with an appropriate agonist if required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for p-Substrate-Y.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Substrate-Y and a loading control (e.g., β-actin) to ensure equal loading and that the compound is not affecting total protein levels.
-
Data Interpretation: A dose-dependent decrease in the p-Substrate-Y band intensity, with no change in total Substrate-Y or β-actin, confirms that 2-AP-3-C inhibits the TKX signaling pathway in cells.
Diagram: TKX Signaling Pathway and Point of Inhibition
Caption: 2-AP-3-C inhibits TKX, blocking phosphorylation of Substrate-Y.
Synthesizing the Orthogonal Evidence
By integrating the data from these three distinct tiers, we build a powerful and cohesive argument for the mechanism of action of this compound. Each assay validates the others, systematically eliminating ambiguity and increasing confidence at each step.
Summary of Validating Evidence:
| Assay Tier | Assay Method | Key Question Addressed | Result for 2-AP-3-C |
| Biophysical | DSF & SPR | Does the compound bind directly to the target? | Yes. Kₑ = 20 nM, ΔTₘ = +5.7°C |
| Biochemical | In Vitro Kinase Assay | Does binding inhibit target function? | Yes. IC₅₀ = 45 nM |
| Cell-Based | CETSA & Western Blot | Does it engage the target and pathway in cells? | Yes. Target stabilized & p-Substrate-Y reduced |
The tight correlation between the binding affinity (Kₑ), functional potency (IC₅₀), and cellular activity provides a robust validation of our initial hypothesis. The biophysical data confirm a direct, high-affinity interaction. The biochemical data prove this interaction is inhibitory. Finally, the cellular assays demonstrate that the compound is cell-permeable, engages its target in a complex physiological environment, and produces the expected downstream biological consequence. This layered, orthogonal evidence forms the bedrock of a successful drug discovery program.
References
- Frontiers. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
- BOC Sciences.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Thermo Fisher Scientific.
- BioAgilytix.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- NCBI Bookshelf.
- Royal Society of Chemistry. Modern Biophysical Methods for Screening and Drug Discovery.
- Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- Charles River Labor
- Sygnature Discovery. Cell Based Assays Development.
- Trends in Pharmacological Sciences.
- NIH PMC. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
- AACR Journals. Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics.
- NIH National Library of Medicine. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Frontiers in Chemistry.
- ScienceDaily. A near-universal way to measure enzyme inhibition.
- ResearchGate.
- Sigma-Aldrich. This compound 97.
- Santa Cruz Biotechnology. This compound, CAS 13438-65-8.
- ResearchGate. Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- PubChem. 3-Pyridinecarboxaldehyde, 2-amino-.
- Wikipedia. 2-Aminopyridine.
- Antimicrobial Agents and Chemotherapy. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- ACS Publications. Integrating Network Pharmacology to Investigate the Mechanism of Ginsenoside Compound K Against Coronavirus.
- MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 13. criver.com [criver.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Aminopyridine-3-carboxamide: A Guide for Medicinal and Process Chemists
The 2-aminopyridine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a range of therapeutic agents, including kinase inhibitors for oncology.[1][2] The strategic placement of the amino and carboxamide groups at the 2- and 3-positions of the pyridine ring facilitates key hydrogen bonding interactions with biological targets. Consequently, the efficient and scalable synthesis of this core is a subject of considerable interest for researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies to access this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare performance based on experimental data, and provide detailed protocols to empower chemists in selecting the optimal route for their specific application, whether for initial library synthesis or large-scale manufacturing.
Route 1: Multicomponent Synthesis of a 2-Amino-3-cyanopyridine Intermediate
One of the most convergent and flexible approaches begins with the construction of a polysubstituted 2-amino-3-cyanopyridine ring, which serves as a late-stage precursor. This is often accomplished via a one-pot, four-component reaction. The subsequent hydrolysis of the nitrile provides the target carboxamide.
Mechanistic Rationale
This strategy leverages the power of multicomponent reactions (MCRs) to rapidly build molecular complexity.[3] The reaction typically proceeds through an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of a ketone enolate. The in-situ formation of an imine from ammonium acetate and the aldehyde also plays a role, leading to a cascade of cyclization and aromatization steps to furnish the pyridine ring.[4] The use of microwave irradiation and solvent-free conditions has been shown to significantly accelerate this transformation, aligning with green chemistry principles.[4][5]
Logical Workflow Diagram: Multicomponent Route
Caption: Workflow for the MCR synthesis of this compound.
Representative Experimental Protocol
Step 1: Synthesis of 2-Amino-4-aryl-6-methylpyridine-3-carbonitrile [4]
-
In a flask, combine malononitrile (10 mmol), an aromatic aldehyde (10 mmol), a methyl ketone (e.g., acetone, 12 mmol), and ammonium acetate (15 mmol).
-
Heat the mixture under solvent-free conditions, either conventionally or using microwave irradiation (e.g., 100-120 °C) for 15-30 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add ethanol and stir. The product typically precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the 2-amino-3-cyanopyridine derivative.
Step 2: Hydrolysis to this compound
-
Suspend the 2-amino-3-cyanopyridine intermediate (5 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronicotinamide
This route is one of the most direct and is frequently employed in industrial settings. It involves the displacement of a chloro-substituent at the 2-position of the pyridine ring by an amino group.
Mechanistic Rationale
The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent carboxamide group activates the C2 position towards nucleophilic attack. This allows for the direct substitution of the chloride by ammonia (or an ammonia equivalent). The reaction typically requires elevated temperatures and pressures to proceed efficiently, often conducted in an autoclave. The starting material, 2-chloronicotinamide, is readily accessible from 2-chloronicotinic acid.
Logical Workflow Diagram: SNAr Route
Caption: Workflow for the SNAr synthesis of this compound.
Representative Experimental Protocol
-
Charge a high-pressure autoclave with 2-chloronicotinamide (10 mmol).[6]
-
Add aqueous ammonia (25-30% solution, excess) and a copper catalyst (e.g., copper(II) sulfate, optional but can improve rate and yield).
-
Seal the autoclave and heat the mixture to 150-180 °C. The internal pressure will increase significantly.
-
Maintain the temperature for 8-16 hours, with stirring.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove excess water and ammonia.
-
The crude product can be purified by recrystallization from water or an alcohol/water mixture.
Route 3: Amidation of 2-Aminopyridine-3-carboxylic Acid
This is a classical and straightforward approach that builds the final carboxamide functionality onto a pre-existing 2-aminopyridine-3-carboxylic acid core.
Mechanistic Rationale
This synthesis follows standard peptide coupling or amidation chemistry. The carboxylic acid is first activated to make the carbonyl carbon more electrophilic. This can be achieved using a variety of coupling agents, such as 1,1'-carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate.[7][8] Alternatively, conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with ammonia provides another robust method.
Logical Workflow Diagram: Amidation Route
Caption: Workflow for the amidation synthesis of this compound.
Representative Experimental Protocol (via Acid Chloride)
-
Suspend 2-aminopyridine-3-carboxylic acid (10 mmol) in thionyl chloride (10 mL).[9]
-
Add a catalytic amount of DMF (2-3 drops).
-
Gently reflux the mixture for 2-3 hours until a clear solution is formed and gas evolution ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous, inert solvent like THF or dioxane.
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water, collect the resulting solid by filtration, and purify by recrystallization.
Head-to-Head Performance Comparison
| Parameter | Route 1: MCR + Hydrolysis | Route 2: SNAr | Route 3: Amidation |
| Starting Materials | Aldehydes, ketones, malononitrile | 2-Chloronicotinamide | 2-Aminopyridine-3-carboxylic Acid |
| Key Reagents | Ammonium acetate, H₂SO₄ | Aqueous ammonia, optional Cu catalyst | Thionyl chloride or CDI, ammonia |
| Typical Overall Yield | 60-85% | 70-90% | 75-95% |
| Reaction Conditions | MCR: 100-120°C (solvent-free); Hydrolysis: RT | High Temp (150-180°C), High Pressure | Reflux, then 0°C to RT |
| Pros | High convergence, readily available starting materials, rapid access to diverse analogs by varying MCR components.[3][10][11] | Very direct, high atom economy, suitable for large-scale production. | High-yielding final step, clean reaction, reliable for specific target synthesis. |
| Cons | Two-step process, harsh conditions for nitrile hydrolysis, potential for side reactions. | Requires specialized high-pressure equipment (autoclave), harsh conditions. | Starting material may be more expensive, requires handling of corrosive reagents (SOCl₂). |
| Scalability | Moderate; MCR is scalable, but hydrolysis can be challenging. | Excellent; preferred industrial route. | Good; standard batch chemistry. |
| Green Chemistry | MCR can be solvent-free and microwave-assisted, but hydrolysis step is a drawback.[4] | Use of high energy and pressure is a disadvantage. | Use of thionyl chloride and organic solvents reduces green credentials. |
Senior Scientist's Recommendation
The choice of synthetic route is intrinsically linked to the project's goals:
-
For Discovery & Library Synthesis: Route 1 (Multicomponent Reaction) is unparalleled. Its primary advantage is the ability to rapidly generate a wide array of analogs by simply swapping the aldehyde and ketone starting materials in the one-pot reaction. This flexibility is invaluable for structure-activity relationship (SAR) studies.
-
For Large-Scale & Process Chemistry: Route 2 (SNAr) is the clear winner. Despite the need for specialized equipment, its directness, high yield, and high atom economy make it the most cost-effective and efficient method for producing kilogram quantities of the final compound.
-
For Specific, Small-Scale Synthesis: Route 3 (Amidation) offers a reliable and high-yielding option when the 2-aminopyridine-3-carboxylic acid precursor is readily available and only the final target is needed without extensive analoging. It avoids the harsh hydrolysis conditions of Route 1 and the high-pressure requirements of Route 2.
By understanding the distinct advantages and operational demands of each pathway, researchers can make an informed, data-driven decision to best align their chemical strategy with their scientific objectives.
References
- Bohlmann, F., & Rahtz, D. (1957). The Bohlmann-Rahtz Pyridine Synthesis. Chemische Berichte, 90(10), 2265–2272.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
- Bagley, M. C., et al. (2007).
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- RASĀYAN J. Chem. (2023).
- PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Wikipedia. (n.d.). Gewald reaction.
- Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111–1117.
- Semantic Scholar. (n.d.).
- Bohrium. (2025). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review).
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- El-Gaber, H. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4992.
- Hrdina, R., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2963.
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Gül, H. İ., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.
- RSC Publishing. (n.d.).
- Zhang, D., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169–5180.
- JOCPR. (2023).
- BenchChem. (2025). comparative study of the synthetic routes to substituted 2-aminopyridines.
- PMC - PubMed Central. (2022).
- MDPI. (2018).
- ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
- PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Semantic Scholar. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- OUCI. (n.d.). Green Approaches to Synthesize Organic Compounds and Drugs.
- Pipzine Chemicals. (n.d.). 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China.
- NIH. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
- Chemrio. (n.d.). 2-chloronicotinamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloropyridine-3-carboxamide; 2-ChloronicotinaMide; 3-Pyridinecarboxamide,2-chloro; 2-CHLORO-PYRIDIN-3-CARBOXYLIC ACID AMIDE; chloro-2 amido-3 pyridine; 2-CHLOROPYRIDINE-3-CARBOXAMIDE; 2-CHLORONICOTINAMIDE CNAM; 2-chloro-3-pyridinecarboxamide; chloronicotinamide; 2-CHLORONICOTINALDEHYDE; RARECHEM AH CK 0070; 2-chloro-nicotinic acid amide | Chemrio [chemrio.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 2-Aminopyridine-3-carboxamide in Cells
In the landscape of modern drug discovery, confirming that a compound binds to its intended molecular target within the complex environment of a living cell is a critical milestone. This process, known as target engagement, serves as the foundational evidence for a compound's mechanism of action and is essential for interpreting downstream biological effects. The 2-aminopyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of proteins, particularly kinases.[1][2][3] However, its potential for off-target interactions necessitates rigorous and multi-faceted validation strategies.
This guide provides an in-depth comparison of leading methodologies for quantifying the interaction between a this compound-based compound and its protein target in a cellular context. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to design robust, self-validating workflows that generate trustworthy and actionable data.
The Imperative of Cellular Context
Biochemical assays using purified proteins are invaluable for initial screening, but they cannot replicate the intricate intracellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations (for kinase targets), protein-protein interactions, and potential compound metabolism can dramatically alter a compound's binding affinity and selectivity.[4] Therefore, validating target engagement directly in cells is not just a confirmatory step but a crucial test of a compound's real-world potential.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay depends on the specific biological question, available resources, and the nature of the target protein. Here, we compare four powerful and widely adopted techniques, each offering unique advantages and insights.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method based on the principle of ligand-induced thermal stabilization.[5][6][7] The binding of a compound to its target protein stabilizes the protein's structure, increasing the energy required to denature it upon heating. This change in thermal stability is a direct proxy for target engagement.[8]
Causality of Choice: CETSA is often a first-line approach because it does not require modification of the compound or the target protein, providing a readout in a near-native state. It is broadly applicable to many protein classes and can be used in intact cells, cell lysates, and even tissue samples.[9][10]
Caption: CETSA® Experimental Workflow.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T) to reach 80-90% confluency. Treat cells with the desired concentration of the this compound compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a defined temperature range (e.g., 42°C to 68°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[11]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]
-
Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and analyze equal protein amounts by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate a melt curve. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in real-time within living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[14][15] A test compound that enters the cell and binds the target will compete with the tracer, leading to a decrease in the BRET signal.
Causality of Choice: NanoBRET is the gold standard for quantifying intracellular affinity (how tightly a compound binds) and residence time (how long it stays bound) under physiological conditions.[4][15][16] This level of quantitative detail is invaluable for establishing structure-activity relationships (SAR) and optimizing compound pharmacology.
Caption: NanoBRET™ Target Engagement Workflow.
Experimental Protocol: NanoBRET™ Competitive Binding
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: 24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of the this compound compound in Opti-MEM. Add the compound to the assay plate.
-
Tracer Addition: Add the target-specific NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.
-
Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor (to reduce background). Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which reflects the intracellular potency of the compound.
Chemoproteomics using Kinobeads
For this compound derivatives that target kinases, chemoproteomics provides an unparalleled view of selectivity across the kinome. The "Kinobeads" method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of cellular kinases from a lysate.[17][18][19]
Causality of Choice: This approach is exceptionally powerful for both target identification (deconvolution) and selectivity profiling. By pre-incubating the lysate with a free compound, one can perform a competition experiment. The compound's true targets will be occupied and thus unable to bind to the beads. This depletion is then quantified by mass spectrometry, revealing the compound's full target landscape and potential off-targets.[17][18][20]
Caption: Kinobeads Competition Binding Workflow.
In-Cell Western (ICW)
An In-Cell Western is an immunofluorescence-based assay performed in a microplate format.[21][22] It allows for the quantification of protein levels and post-translational modifications (like phosphorylation) directly in fixed and permeabilized cells.[23]
Causality of Choice: While not a direct binding assay, ICW is a superb method for validating the functional consequences of target engagement. For a kinase inhibitor, one can use ICW to measure the dose-dependent decrease in the phosphorylation of a known downstream substrate. This provides crucial evidence that the compound is not only binding its target but also inhibiting its catalytic activity in the cell. It offers higher throughput than traditional Western blotting.[21][23]
Synthesizing the Evidence: A Comparative Overview
A robust target validation strategy often employs at least two orthogonal methods. For instance, a primary validation with CETSA (label-free, endogenous protein) can be powerfully confirmed with NanoBRET (quantitative affinity in live cells) or Kinobeads (selectivity profiling).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Chemoproteomics (Kinobeads) | In-Cell Western (ICW) |
| Principle | Ligand-induced thermal stabilization[6][8] | Bioluminescence Resonance Energy Transfer (BRET)[4][14] | Competitive affinity capture-mass spectrometry[17][18] | Quantitative immunofluorescence in-plate[22][23] |
| Cell State | Live or Fixed Cells, Lysates, Tissues | Live Cells | Cell Lysates | Fixed & Permeabilized Cells |
| Compound/Target Labeling | Label-free | Requires NanoLuc® fusion to target | Label-free | Label-free |
| Primary Readout | Change in protein melting temperature (ΔTₘ) | IC₅₀ (Intracellular Potency), Kᵢ, Residence Time | Target spectrum and apparent Kds | Change in protein or phospho-protein levels |
| Key Advantage | No modification of target or compound | Quantitative affinity and kinetics in live cells[15][16] | Unbiased, proteome-wide selectivity profiling | Measures functional downstream consequences |
| Key Limitation | Indirect measure of binding; lower throughput | Requires genetic engineering of target protein | Requires cell lysis; complex data analysis | Indirect measure of engagement; requires specific antibodies |
| Best For... | Initial validation of direct binding to endogenous targets | Deep pharmacological characterization (SAR) | Target deconvolution and off-target screening | Validating functional pathway modulation |
Conclusion: A Self-Validating Experimental Framework
A recommended workflow begins with a label-free method like CETSA to confirm that the compound physically interacts with the intended target at the endogenous level. Following this, a quantitative, live-cell method such as NanoBRET can be employed to determine the compound's precise intracellular affinity and residence time, providing critical data for medicinal chemistry optimization. If the target is a kinase, Kinobeads analysis is essential to build a comprehensive selectivity profile and proactively identify potential off-targets that could lead to toxicity. Finally, an In-Cell Western can be used to demonstrate that this binding event translates into the expected functional outcome—the inhibition of a downstream signaling pathway.
By integrating these complementary techniques, researchers can build a compelling, multi-faceted case for their compound's mechanism of action, ensuring that decisions made during drug development are based on a solid and scientifically rigorous foundation.
References
- Du, L., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
- Reaction Biology. NanoBRET Assay Services. [Link]
- Möbitz, H. Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]
- Tidwell, M., et al.
- Möbitz, H.
- ResearchGate. Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). [Link]
- Ghosh, S., et al. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Wiley Online Library. [Link]
- Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Di Pietro, O., et al. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
- Lee, L., et al. Quantitating drug-target engagement in single cells in vitro and in vivo.
- Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
- Robers, M., et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods in Molecular Biology. [Link]
- Wikipedia. Thermal shift assay. [Link]
- ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]
- OHSU Digital Collections.
- YouTube. Create Your Own Cellular Compound Target Engagement Assay. [Link]
- Médard, G., et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PNAS. [Link]
- Bitesize Bio. In-cell Westerns: Your Essential Guide. [Link]
- Jones, L., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
- Azure Biosystems.
- CETSA. CETSA. [Link]
- Gregor, R., et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
- Slaninova, V., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
- ResearchGate. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [Link]
- Klaeger, S., et al. The target landscape of clinical kinase drugs. Science. [Link]
- PubMed. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA)
- Slaninova, V., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
- Karolinska Institutet. Our Research - CETSA. [Link]
- El-Gazzar, M., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- Ly, D., et al.
- ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents... [Link]
- Figg, W., et al. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Oncotarget. [Link]
- Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery.
- PubMed. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Link]
- PubMed. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]
- PubMed. Application of the Cellular Thermal Shift Assay (CETSA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. scispace.com [scispace.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 15. news-medical.net [news-medical.net]
- 16. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 23. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 2-Aminopyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminopyridine-3-carboxamide
This compound, also known as 2-aminonicotinamide, is a vital heterocyclic building block in the landscape of pharmaceutical and materials science. Its structural motif, featuring a pyridine ring with vicinal amino and carboxamide functionalities, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The reproducibility of its synthesis is therefore of paramount importance, ensuring consistent quality and yield, which are critical factors in both research and industrial applications. This guide provides an in-depth, comparative analysis of established synthetic protocols for this compound, offering a critical evaluation of their reproducibility, efficiency, and scalability.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of this compound: the direct amidation of 2-aminonicotinic acid and the nucleophilic substitution of a 2-halonicotinamide derivative. Each approach presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Protocol 1: Direct Amidation of 2-Aminonicotinic Acid
This classical approach involves the activation of the carboxylic acid group of 2-aminonicotinic acid, followed by reaction with an ammonia source. The success of this method hinges on the choice of coupling agent to facilitate the formation of the amide bond.
Reaction Pathway:
Figure 1: General workflow for the direct amidation of 2-aminonicotinic acid.
Causality Behind Experimental Choices:
The selection of a suitable coupling agent is critical to the success and reproducibility of this protocol. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to activate the carboxylic acid.[1][2] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia. The choice between DCC and EDC often depends on the desired work-up procedure; the dicyclohexylurea byproduct of DCC is largely insoluble in most organic solvents and can be removed by filtration, while the urea byproduct of EDC is water-soluble, facilitating its removal through aqueous extraction.[3]
To minimize potential side reactions and improve yields, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, leading to a cleaner reaction profile.[3]
Experimental Protocol: Amidation using EDC and HOBt
Materials:
-
2-Aminonicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium hydroxide solution (28-30%)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminonicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add EDC (1.2 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add ammonium hydroxide solution (5.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloronicotinamide
This alternative route utilizes a readily available starting material, 2-chloronicotinamide, and proceeds via a nucleophilic aromatic substitution (SNAr) reaction with ammonia. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the displacement of the chloride at the C-2 position.
Reaction Pathway:
Figure 2: Synthesis of this compound via nucleophilic aromatic substitution.
Causality Behind Experimental Choices:
The key to a reproducible SNAr reaction in this context is the use of a significant excess of ammonia and elevated temperatures to drive the reaction to completion. The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia and prevent its escape. The choice of solvent is also important; polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) can be used, but often the reaction is performed using a concentrated aqueous or alcoholic solution of ammonia, which also serves as the solvent.
Experimental Protocol: Amination of 2-Chloronicotinamide
Materials:
-
2-Chloronicotinamide
-
Aqueous ammonia (28-30%) or ammonia in methanol solution (7N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place 2-chloronicotinamide (1.0 eq) and a concentrated solution of ammonia in water or methanol (10-20 eq) in a sealed pressure vessel.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization or silica gel column chromatography if necessary.
Quantitative Data Summary
| Parameter | Protocol 1: Direct Amidation | Protocol 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Aminonicotinic acid | 2-Chloronicotinamide |
| Key Reagents | EDC, HOBt, Ammonia | Ammonia |
| Typical Yield | 60-80% | 70-90% |
| Reaction Temperature | 0 °C to Room Temperature | 100-120 °C |
| Reaction Time | 12-16 hours | 12-24 hours |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
| Reproducibility | Good, sensitive to reagent quality | High, dependent on pressure vessel integrity |
| Scalability | Moderate | Good |
Discussion on Reproducibility and Practical Considerations
Protocol 1 (Direct Amidation): The reproducibility of the direct amidation of 2-aminonicotinic acid is generally good, provided that high-quality, anhydrous reagents and solvents are used. The presence of moisture can lead to the hydrolysis of the activated intermediate and the coupling agents, reducing the yield. The primary challenge in this method lies in the purification step, as the removal of the urea byproduct and any remaining coupling agents often necessitates careful column chromatography. For larger scale synthesis, this can be a significant drawback.
Protocol 2 (Nucleophilic Aromatic Substitution): The SNAr approach offers excellent reproducibility and is often more amenable to scale-up. The starting material, 2-chloronicotinamide, is commercially available, and the reaction conditions, while requiring elevated temperatures and pressure, are straightforward. The main safety consideration is the use of a sealed pressure vessel and the handling of concentrated ammonia. The work-up is generally simpler than in Protocol 1, with the potential for purification by recrystallization, which is advantageous for larger quantities.
Conclusion
Both the direct amidation of 2-aminonicotinic acid and the nucleophilic aromatic substitution of 2-chloronicotinamide represent viable and reproducible methods for the synthesis of this compound.
-
For small-scale laboratory synthesis where a variety of coupling agents are readily available, the direct amidation method offers a reliable route, albeit with a more involved purification process.
-
For larger-scale production and applications where high throughput and simpler purification are desired, the nucleophilic aromatic substitution of 2-chloronicotinamide is the more robust and scalable option.
The choice of protocol will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the purification capabilities at hand. By understanding the underlying chemical principles and practical considerations of each method, scientists can confidently select and execute the most appropriate synthesis to obtain high-quality this compound for their research and development endeavors.
References
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Aapptec. (n.d.). Coupling Reagents.
- Saleh, D. M., & Al-Salami, B. K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent.
Sources
A Senior Application Scientist's Guide to Unambiguous Compound Structure Confirmation Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is the initial step, its limitations become apparent with increasing molecular complexity. Overlapping signals in crowded 1D spectra can obscure vital information, leading to ambiguity and potential misinterpretation.[1][2]
This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool. By spreading NMR signals across two frequency axes, 2D NMR resolves signal overlap and, more importantly, reveals correlations between nuclei.[2][3][4] These correlations act as a roadmap, allowing us to trace the atomic connectivity and spatial arrangement within a molecule. This guide provides a practical, in-depth comparison of the core 2D NMR techniques, explaining not just the how but the why behind experimental choices, ensuring a self-validating approach to structure elucidation.
The Strategic Workflow of Structure Elucidation
Confirming a chemical structure is not about running a single, magic experiment. It is a logical, iterative process where each piece of data confirms and builds upon the last. The standard suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—are the pillars of this process. Each provides a unique type of correlation, and together, they assemble the complete molecular puzzle.
The typical workflow involves moving from proton-proton connections to the carbon skeleton and finally to the three-dimensional arrangement.
Figure 1: A strategic workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
COSY (COrrelation SpectroscopY): Mapping the Proton Skeleton
The Correlation Spectroscopy (COSY) experiment is the fundamental starting point for mapping the proton framework of a molecule.[3][5]
Fundamental Principle: COSY identifies protons that are coupled to each other through chemical bonds, a phenomenon known as scalar or J-coupling.[6] This interaction is typically observed between protons separated by two or three bonds (²JHH, ³JHH). The experiment works by transferring magnetization between these coupled nuclei.[7]
Interpretation: A COSY spectrum plots the ¹H spectrum on both the horizontal and vertical axes.[7]
-
Diagonal Peaks: These correspond to the peaks in the 1D ¹H spectrum.[7][8]
-
Cross-Peaks: These are the most important features. An off-diagonal cross-peak at the frequency coordinates of two different protons (say, Hₐ and Hᵦ) indicates that Hₐ and Hᵦ are J-coupled.[7][8] By "walking" through the spectrum from one cross-peak to the next, one can trace out entire "spin systems"—unbroken chains of coupled protons.[5]
Figure 2: COSY correlations reveal protons coupled through 2-3 bonds, defining a spin system.
Experimental Protocol: Gradient COSY (gCOSY)
This is the most commonly used COSY experiment due to its speed and clean spectra.
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent to a concentration of 5-10 mg in 0.6 mL. Ensure the sample is free of particulate matter.[9]
-
Initial Setup: Acquire a standard 1D ¹H spectrum. Optimize spectral width (SW) to cover all proton signals, and correctly reference the solvent peak.
-
Load gCOSY Experiment: Select the standard cosygpmfqf (or similar) pulse program from the spectrometer's library.
-
Set Key Parameters:
-
Spectral Width (SW): Use the same values for both F2 (direct) and F1 (indirect) dimensions, taken from the 1D ¹H spectrum.[10]
-
Number of Scans (NS): Set to 2, 4, or 8. Since this is a ¹H-detected experiment, it is very sensitive.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Increments (TD in F1): Start with 256 or 512 points for a quick experiment. Increase for higher resolution in the indirect dimension if needed.
-
-
Acquisition & Processing: Run the experiment. After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform the two-dimensional Fourier Transform. Phase the spectrum and perform baseline correction.
HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection Map
Once proton spin systems are identified, the next logical step is to determine which carbon atom each proton is directly attached to. The HSQC experiment is the premier technique for this purpose.[11][12]
Fundamental Principle: HSQC creates a 2D spectrum that correlates ¹H nuclei with directly attached heteronuclei (most commonly ¹³C) through their strong, one-bond J-coupling (¹JCH).[12][13] Modern HSQC pulse sequences use a clever polarization transfer step called INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), which transfers magnetization from the highly abundant, sensitive ¹H nuclei to the less sensitive ¹³C nuclei and then back, dramatically boosting the signal.[14]
Interpretation: The resulting spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a direct C-H bond, with its coordinates corresponding to the chemical shifts of the attached proton and carbon.[12] This provides an unambiguous assignment of carbons that have attached protons (methines, methylenes, and methyls). Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.[11]
-
Causality & Trustworthiness: The HSQC experiment is exceptionally reliable. The one-bond C-H coupling is large and relatively uniform (~125-160 Hz), ensuring that correlations are almost always observed. An "edited" HSQC can also be used to determine the multiplicity of the carbon (CH/CH₃ vs. CH₂), providing similar information to a DEPT-135 experiment but with much higher sensitivity.[15]
Figure 3: An HSQC peak links a proton to its directly attached carbon via their one-bond coupling.
Experimental Protocol: Sensitivity-Enhanced HSQC
-
Initial Setup: In addition to the ¹H spectrum, a 1D ¹³C spectrum is required to determine the carbon spectral width.
-
Load HSQC Experiment: Select a sensitivity-enhanced, gradient-selected pulse program such as hsqcedetgpsisp2.3.
-
Set Key Parameters:
-
¹H Spectral Width (SW in F2): Set based on the 1D ¹H spectrum.[10]
-
¹³C Spectral Width (SW in F1): Set based on the 1D ¹³C spectrum.[10]
-
Number of Scans (NS): Must be a multiple of the phase cycle (e.g., 4, 8, 16). HSQC is sensitive, but may require more scans than COSY depending on concentration.
-
Number of Increments (TD in F1): 128 to 256 is often a good starting point.
-
One-bond Coupling Constant (¹JCH): The pulse sequence is optimized for a specific coupling constant. A value of 145 Hz is a robust choice for most organic molecules.
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework of a molecule. While COSY connects protons and HSQC links protons to their carbons, HMBC provides the long-range information needed to piece all the fragments together.[16]
Fundamental Principle: HMBC detects correlations between ¹H and ¹³C that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[15][17][18] The pulse sequence is designed to suppress the very large one-bond correlations seen in HSQC, allowing these much weaker, long-range couplings to be observed.[15]
Interpretation: The HMBC spectrum is the key to connecting the spin systems identified by COSY. For example, a proton in one fragment showing a correlation to a carbon in another fragment provides definitive proof of their connectivity. Critically, HMBC reveals correlations to non-protonated carbons (quaternary carbons, carbonyls, etc.), which are invisible in HSQC and COSY, thereby completing the molecular puzzle.[16][17]
Figure 4: An HMBC correlation connects two distinct fragments via a long-range coupling.
Experimental Protocol: Gradient-Selected HMBC
-
Initial Setup: Requires ¹H and ¹³C spectral widths, just like HSQC.
-
Load HMBC Experiment: Select a standard gradient-selected pulse program like hmbcgplpndqf.
-
Set Key Parameters:
-
Spectral Widths (F1, F2): Set as for HSQC.[10]
-
Number of Scans (NS): HMBC is significantly less sensitive than HSQC. A higher number of scans (e.g., 8-32 per increment) is often required.
-
Long-Range Coupling Constant (nJCH): This is a critical parameter. The experiment is optimized for a long-range coupling value. A value of 8-10 Hz is a good general-purpose choice.[15][18] For detecting correlations through specific structural motifs (e.g., aromatic systems), running a second experiment optimized for 4-5 Hz can be beneficial.[15]
-
NOESY & ROESY: Probing 3D Space and Stereochemistry
The experiments discussed so far reveal the bonding framework (constitution) of a molecule. To confirm its three-dimensional structure (configuration and conformation), we must identify which atoms are close to each other in space, regardless of their bonding. This is the domain of NOESY and ROESY.
Fundamental Principle: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where perturbing one nucleus affects the intensity of another if they are spatially proximate (typically < 5 Å).[19][20] Both NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) are 2D experiments that map these through-space interactions.[21]
Interpretation: Like COSY, these are homonuclear ¹H-¹H experiments. A cross-peak between two protons indicates they are close in space. This information is crucial for:
-
Determining relative stereochemistry (e.g., cis/trans isomers, axial/equatorial substituents on a ring).
-
Elucidating the preferred conformation of flexible molecules.
-
Assigning protons in complex systems, such as aromatic rings, where through-bond coupling is ambiguous.[20]
Comparison: Which Experiment to Choose?
The choice between NOESY and ROESY is critical and depends entirely on the molecule's size and the solvent's viscosity, which together determine its "tumbling rate" in solution.[19]
-
NOESY: This is the preferred technique for small molecules (MW < ~700 Da) and very large molecules (MW > ~1500 Da).[19][22]
-
The "NOE Null" Problem: For intermediate-sized molecules (~700-1500 Da), the NOE can pass through zero, making the NOESY experiment completely ineffective.[22][23] This is a common pitfall.
-
ROESY: This is the solution for intermediate-sized molecules. The ROE is always positive and never goes through zero, ensuring a correlation can be observed.[19][23]
Trustworthiness: ROESY can sometimes show artifact peaks (TOCSY transfer) for protons that are J-coupled and close in chemical shift.[19] NOESY can suffer from "spin diffusion" in large molecules, where magnetization is relayed between protons, giving misleading correlations. An experienced scientist evaluates the data in the context of the other experiments to validate the correlations.
Experimental Protocol: 2D NOESY
-
Initial Setup: As with COSY, a well-referenced 1D ¹H spectrum is the starting point.
-
Load NOESY Experiment: Select a phase-sensitive, gradient-selected pulse program like noesygpph.
-
Set Key Parameters:
-
Spectral Widths (F1, F2): Set as for COSY.
-
Mixing Time (d8 or tₘ): This is the most critical parameter . It is the delay during which the NOE is allowed to build up. It must be optimized.
-
Small molecules (< 400 Da): Start with 0.5 - 1.0 s.
-
Medium/Large molecules (> 400 Da): Start with 100 - 300 ms.
-
Running several NOESY experiments with different mixing times is often necessary for robust analysis.[24]
-
-
Comparative Summary of Key 2D NMR Techniques
| Feature | COSY | HSQC | HMBC | NOESY / ROESY |
| Nuclei Correlated | ¹H – ¹H | ¹H – ¹³C (or ¹⁵N, etc.) | ¹H – ¹³C (or ¹⁵N, etc.) | ¹H – ¹H |
| Correlation Type | Through-Bond (Scalar, J) | Through-Bond (Scalar, J) | Through-Bond (Scalar, J) | Through-Space (Dipolar, NOE) |
| Correlation Range | 2–3 bonds | 1 bond only | 2–4 bonds | < 5 Ångstroms |
| Primary Information | Identifies neighboring protons; defines spin systems. | Links protons to their directly attached carbons. | Connects spin systems via long-range couplings; assigns quaternary carbons. | Determines 3D structure, conformation, and relative stereochemistry. |
| Key Application | Mapping the ¹H framework. | ¹H and ¹³C assignments. | Assembling the complete carbon skeleton. | Confirming 3D structure. |
| Relative Sensitivity | Very High | High | Medium to Low | Medium |
Conclusion
The confirmation of a compound's structure is a process of systematic, evidence-based deduction. The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—provides a powerful and self-validating toolkit for this task. By first mapping the proton spin systems (COSY), then anchoring them to the carbon backbone (HSQC), connecting the fragments into a complete skeleton (HMBC), and finally verifying the three-dimensional arrangement (NOESY/ROESY), researchers can achieve unambiguous structural assignment with the highest degree of confidence. This logical progression ensures that each piece of data is cross-validated by another, fulfilling the standards of scientific integrity required in research and development.
References
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Columbia University. (n.d.). COSY - NMR Core Facility.
- NMR Wiki. (2011, January 8). 2D HMBC.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- PubMed. (n.d.). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation.
- Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR?
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- R Discovery. (1989, July 1). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation.
- University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- Analytical Chemistry. (2021, July 29). On-the-Fly, Sample-Tailored Optimization of NMR Experiments.
- SciELO. (n.d.). Optimization and practical implementation of ultrafast 2D NMR experiments.
- University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY.
- Fiveable. (n.d.). 9.1 Two-dimensional NMR spectroscopy.
- ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility.
- Scite. (n.d.). Optimization and practical implementation of ultrafast 2D NMR experiments.
- Nagarajan Murali. (n.d.). 2D NMR - Homonuclear 2D - Nuclear Magnetic Resonance.
- University of Ottawa NMR Facility Blog. (2008, February 26). NOESY vs ROESY for Large Molecules.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- Omics. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry.
- News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
- Kwan, E. E. (n.d.). 2D NMR Problem Solving.
- RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
- University of Pennsylvania. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing.
- PMC - NIH. (n.d.). Identification of organic molecules from a structure database using proton and carbon NMR analysis results.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 20). Two-Dimensional NMR Experiments.
- New Food Magazine. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.rutgers.edu [chem.rutgers.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. youtube.com [youtube.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2D HMBC - NMR Wiki [nmrwiki.org]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 21. acdlabs.com [acdlabs.com]
- 22. reddit.com [reddit.com]
- 23. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 24. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
A Researcher's Guide to 2-Aminopyridine-3-Carboxamide: Assessing Selectivity for ALK2 Over Other BMP Receptors
Prepared by a Senior Application Scientist
For researchers and drug development professionals navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the pursuit of selective kinase inhibitors is paramount. This guide provides an in-depth analysis of the 2-aminopyridine-3-carboxamide scaffold, a promising class of inhibitors for Activin receptor-like kinase-2 (ALK2). We will objectively compare its performance against other BMP receptors, supported by experimental data and protocols, to empower your research decisions.
The Critical Role of ALK2 and the Selectivity Challenge
The BMP signaling pathway, a subset of the Transforming Growth-Factor Beta (TGF-β) superfamily, is fundamental to numerous biological processes, including embryonic development, bone formation, and tissue homeostasis.[1][2] Signaling is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors.[3] This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates downstream SMAD proteins (SMAD1/5/8), which translocate to the nucleus to regulate gene expression.
dot
Caption: Canonical BMP/SMAD Signaling Pathway.
ALK2, also known as ACVR1, is a BMP type I receptor of significant therapeutic interest. Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification.[4][5][6][7] Furthermore, these mutations have been identified in a subset of childhood brain tumors known as Diffuse Intrinsic Pontine Glioma (DIPG).[1][4][5][6][7] This makes the development of highly selective ALK2 inhibitors a critical step in validating ALK2 as a clinical target and developing potential therapies.[4]
The primary challenge lies in achieving selectivity. The human genome contains seven type I receptors (ALK1-7). The BMP type I receptors (ALK1, ALK2, ALK3, and ALK6) share a high degree of homology within their ATP-binding pockets, making it difficult to design inhibitors that can discriminate between them.[8] Moreover, selectivity against the closely related TGF-β type I receptors (ALK4, ALK5) is essential to avoid disrupting their distinct signaling pathways and causing unwanted side effects.[1]
The 2-Aminopyridine Scaffold: A Path to ALK2 Selectivity
The 2-aminopyridine scaffold has emerged as a promising starting point for developing potent and selective ALK2 inhibitors. A key compound in this series is K02288 , which was identified through a thermal shift assay screen and demonstrated greater kinome-wide selectivity compared to earlier pyrazolo[1,5-a]pyrimidine-based inhibitors like LDN-193189.[4][9]
Subsequent structure-activity relationship (SAR) studies on the K02288 template led to the development of derivatives with significantly improved potency and selectivity.[4][5][6] A notable success from these efforts is LDN-214117 , a 2-methylpyridine derivative. This compound exhibits a high degree of selectivity for ALK2, low cytotoxicity, and serves as an excellent template for preclinical development.[4][5][6]
One crucial finding was that replacing the primary amine at the 2-position of the pyridine core with a nonpolar methyl group, as in LDN-214117, generated a compound that is highly biased towards BMP signaling over TGF-β signaling.[4][5]
Comparative Inhibitory Activity
The selectivity of these compounds is best understood by comparing their half-maximal inhibitory concentrations (IC₅₀) across a panel of related kinases. The data below, synthesized from published studies, illustrates the superior selectivity profile of the optimized 2-aminopyridine derivative, LDN-214117.
| Kinase Target | K02288 IC₅₀ (nM) | LDN-214117 IC₅₀ (nM) | Selectivity Fold (vs. ALK2) for LDN-214117 |
| ALK1 | 1.8 | 1.9 | ~1x |
| ALK2 | 3.6 | 2.2 | - |
| ALK3 | 12.1 | >100 | >45x |
| ALK5 | >10,000 | >10,000 | >4500x |
| ALK6 | 2.5 | 11.1 | ~5x |
Data compiled from Mohedas et al., J Med Chem, 2014.[4][6]
As the table demonstrates, LDN-214117 shows potent inhibition of ALK2 and retains activity against the closely related ALK1. Critically, it displays significantly weaker inhibition of ALK3 (over 40-fold selectivity) and ALK6, and virtually no activity against the TGF-β receptor ALK5.[4] This profile makes it an invaluable tool for specifically interrogating ALK2-mediated signaling.
Experimental Validation: A Self-Validating System for Assessing Selectivity
To ensure trustworthiness and scientific rigor, a multi-step experimental workflow is essential to validate the potency and selectivity of any potential inhibitor. This process moves from direct biochemical assays to more complex cellular systems.
dot
Caption: Experimental workflow for inhibitor selectivity profiling.
Protocol 1: In Vitro Biochemical Kinase Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase domain. It is the foundational experiment to determine potency (IC₅₀) against the target (ALK2) and closely related kinases (ALK1, ALK3, ALK5, etc.) in a controlled, cell-free environment.
Methodology:
-
Reagents & Setup:
-
Recombinant purified kinase domains of ALK1, ALK2, ALK3, ALK5, ALK6.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate (e.g., generic myelin basic protein or a specific peptide).
-
ATP solution containing γ-³²P-ATP.
-
Test compound (e.g., LDN-214117) serially diluted in DMSO.
-
Phosphoric acid (for quenching).
-
Phosphocellulose filter paper.
-
-
Reaction:
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the test compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP/γ-³²P-ATP mixture. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.
-
Allow the reaction to proceed for a set time (e.g., 45 minutes) at room temperature.[4]
-
-
Quenching & Detection:
-
Stop the reaction by adding phosphoric acid.[4]
-
Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated γ-³²P-ATP will not.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated radioactivity.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based SMAD1/5/8 Phosphorylation Assay (In-Cell Western)
Causality: This assay validates that the compound can penetrate the cell membrane and inhibit the receptor's activity within its native cellular environment. It directly measures the phosphorylation of SMAD1/5/8, the immediate downstream targets of ALK2, providing a clear readout of pathway inhibition.
Methodology:
-
Cell Culture & Treatment:
-
Plate cells responsive to BMP signaling (e.g., C2C12 myoblasts) in a 96-well plate and grow to confluence.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with serially diluted test compound or DMSO for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) at a concentration that elicits a submaximal response (EC₈₀) for 30-60 minutes. Include a non-stimulated control.
-
-
Fixation & Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution containing a mild detergent (e.g., Triton X-100) in PBS.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).
-
Wash and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW).
-
For normalization, simultaneously probe with an antibody for a housekeeping protein (e.g., GAPDH or total SMAD1) using a different channel (e.g., IRDye 680RD).
-
-
Detection & Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both pSMAD1/5/8 and the normalization protein.
-
Calculate the normalized pSMAD1/5/8 signal for each well.
-
Determine the IC₅₀ by plotting the normalized signal against the compound concentration.
-
Conclusion
The this compound scaffold has proven to be a highly tractable starting point for the development of potent ALK2 inhibitors. Through systematic medicinal chemistry efforts, derivatives like LDN-214117 have been engineered to exhibit remarkable selectivity for ALK2 over other BMP type I receptors, particularly ALK3, and near-complete selectivity against TGF-β receptors like ALK5.[4][5][6] This level of selectivity is crucial for minimizing off-target effects and provides the research community with high-quality chemical probes to dissect the specific roles of ALK2 in health and in diseases such as FOP and DIPG. The rigorous, multi-step validation workflow detailed here is essential for confirming this selectivity profile and ensuring the reliability of data generated using these powerful research tools.
References
- Mohedas, A. H., Wang, Y., Sanvitale, C. E., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900–7915. [Link]
- Ullrich, T., Arista, L., Weiler, S., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Bioorganic & Medicinal Chemistry Letters, 64, 128667. [Link]
- Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed Central. [Link]
- Mohedas, A. H., Wang, Y., Sanvitale, C. E., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. [Link]
- Yu, P. B., & Cuny, G. D. (2012). Pharmacologic strategies for assaying BMP signaling function. Methods in Molecular Biology, 888, 259-274. [Link]
- Mohedas, A. H., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
- Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Novartis OAK. [Link]
- Chelluboina, B., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry. [Link]
- Engers, D. W., et al. (2013). Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Williams, E., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20791–20804. [Link]
- Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLoS ONE, 8(4), e62721. [Link]
- Chelluboina, B., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 66(3), 2059–2081. [Link]
- Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3252. [Link]
- Various Authors. (2021). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Various Sources. [Link]
- Wang, Y., et al. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Journal of Biomolecular Structure & Dynamics. [Link]
- Engers, D. W., et al. (2014). Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor. PubMed. [Link]
- Aykul, S., et al. (2020). High throughput measurements of BMP/BMP receptors interactions using bio-layer interferometry. bioRxiv. [Link]
- Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]
- Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. [Link]
Sources
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of 2-Aminopyridine-3-carboxamide bioactivity
An Inter-Laboratory Guide to Validating the Bioactivity of 2-Aminopyridine-3-carboxamide as a c-Met Kinase Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of this compound and its derivatives. The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its presence in a wide array of bioactive molecules.[1][2] Specifically, derivatives of this compound have emerged as potent inhibitors of the c-Met kinase, a key target in oncology.[3]
To translate such promising preclinical findings into reliable, scalable drug development programs, it is imperative that the bioactivity data is robust, reproducible, and consistent across different research environments. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology to establish and validate a bioassay for this compound class, ensuring data integrity and comparability between laboratories.
The Biological Target: c-Met Kinase and Its Signaling Pathway
The proto-oncogene c-Met encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling axis is implicated in numerous cancers, driving tumor growth, invasion, and metastasis. This compound derivatives have been specifically designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling.[3] A simplified representation of this critical pathway is outlined below.
Caption: Simplified c-Met signaling pathway targeted by inhibitors.
Foundational Bioassay: A Single-Laboratory Protocol
Before an inter-laboratory study can begin, a robust, optimized, and well-characterized primary bioassay is required. Here, we detail a biochemical assay to determine the inhibitory potential of test compounds against c-Met kinase.
Expertise & Experience: Rationale for Assay Design
The chosen format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a homogeneous, high-throughput method ideal for inhibitor screening. It measures the phosphorylation of a substrate peptide by the c-Met kinase. The protocol is designed to be self-validating by including rigorous controls and quality checks.
Detailed Experimental Protocol: c-Met TR-FRET Inhibition Assay
A. Reagents and Materials:
-
Recombinant human c-Met kinase
-
Biotinylated poly-Glu-Tyr (pEY) substrate peptide
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test Compound: this compound derivative (e.g., Compound-X) dissolved in 100% DMSO
-
Positive Control Inhibitor: Crizotinib
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
B. Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of Compound-X in DMSO. Dispense 50 nL of each concentration into the assay plate wells. For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of Crizotinib (100% inhibition).
-
Enzyme Addition: Dilute c-Met kinase to a 2X working concentration in Assay Buffer. Add 5 µL to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X substrate/ATP mix in Assay Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors. Add 5 µL of this mix to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 2X detection mix containing Eu-Ab and SA-APC in a suitable detection buffer. Add 10 µL to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium). Calculate the TR-FRET ratio (665 nm / 620 nm).
C. Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Experimental workflow for the c-Met TR-FRET bioassay.
Inter-Laboratory Validation: Ensuring Reproducibility
The goal of inter-laboratory validation is to demonstrate that the bioassay is robust and transferable, yielding comparable results across different sites.[4] This process assesses the precision and reliability of the method when performed by different operators using different equipment.[5]
Trustworthiness: A Self-Validating System
The validation framework is designed to be a self-validating system. Each participating laboratory must meet predefined quality control criteria before its data can be included in the final analysis. This ensures the integrity of the overall study.
Validation Workflow and Parameters
-
Protocol Standardization: The exact protocol detailed in Section 2 is shared with three independent laboratories (Lab A, Lab B, Lab C). All critical reagents (enzyme, substrate, antibody) are sourced from a single, quality-controlled batch to minimize variability.
-
Analyst Training: A standardized training protocol and certification are completed by the lead analyst at each site.
-
Execution: Each laboratory independently performs the assay on three separate days to determine the IC₅₀ of Compound-X and the positive control, Crizotinib.
-
Key Validation Parameters:
-
Repeatability (Intra-assay Precision): The variation in results within a single assay run at one laboratory.
-
Intermediate Precision (Inter-assay Precision): The variation in results between different runs on different days within the same laboratory.[5]
-
Reproducibility (Inter-laboratory Precision): The variation in results across all three laboratories. This is the ultimate measure of the assay's transferability.[4]
-
Assay Quality (Z' factor): Each plate must achieve a Z' factor > 0.5, a statistical indicator of assay robustness.
-
Caption: Logic flow for the inter-laboratory validation process.
Comparative Data Analysis
The data generated from the three laboratories are compiled and analyzed to assess the assay's performance. The table below presents hypothetical results for Compound-X.
| Parameter | Lab A | Lab B | Lab C | Inter-Laboratory Summary |
| Mean IC₅₀ (nM) | 25.4 | 28.1 | 26.5 | Mean: 26.7 nM |
| Intra-Assay CV (%) | 8.2% | 9.5% | 7.9% | < 10% |
| Inter-Assay CV (%) | 11.5% | 13.1% | 10.8% | < 15% |
| Mean Z' Factor | 0.78 | 0.81 | 0.75 | > 0.7 |
| Inter-Lab CV (%) | - | - | - | 4.7% |
CV: Coefficient of Variation
Interpretation of Results
The hypothetical data demonstrate excellent inter-laboratory agreement. The geometric mean IC₅₀ values are tightly clustered around 26.7 nM. The Coefficient of Variation (CV) for reproducibility across the three labs is 4.7%, which is well within the acceptable limits for this type of bioassay (typically <20-30%). All individual labs met the stringent quality control criteria for intra- and inter-assay precision and Z' factor.
This outcome validates the TR-FRET assay as a robust and reliable method for quantifying the bioactivity of this compound derivatives against c-Met kinase. The standardized protocol can now be confidently deployed across different sites for compound screening and characterization, ensuring that data is comparable and reliable throughout the drug discovery pipeline.
References
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.PubMed Central.
- A standard operating procedure for an enzymatic activity inhibition assay.PubMed.[Link]
- Bioassay.Scribd.[Link]
- Pepsin Inhibitor - BioAssay Systems.BioAssay Systems.[Link]
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.La Trobe University.[Link]
- Bioassay of Antagonist.pptx.Scribd.[Link]
- Developing and Validating Assays for Small-Molecule Biomarkers.Contract Pharma.[Link]
- Mechanism of Action Assays for Enzymes.NCBI Bookshelf.[Link]
- Bioassay Techniques for Drug Development.
- A Quantitative Bioassay to Determine the Inhibitory Potency of NGF-TrkA Antagonists.PubMed.[Link]
- 3 Cell-based receptor functional assays.Bioassay Techniques for Drug Development.[Link]
- 2-Aminopyridine - an unsung hero in drug discovery.PubMed.[Link]
- A Practical Approach to Biological Assay Valid
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
- Advancing bioanalytical method development and valid
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI.[Link]
- A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.PubMed Central.[Link]
Sources
- 1. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edraservices.nl [edraservices.nl]
- 5. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Aminopyridine-3-carboxamide Derivatives as Aurora A Kinase Inhibitors: A Computational and Experimental Data Guide
Introduction: The Critical Role of Aurora A Kinase in Oncology and the Promise of 2-Aminopyridine-3-carboxamide Derivatives
Aurora A kinase (AURKA) is a key serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with tumorigenesis, genomic instability, and poor patient prognosis.[1][2] This makes AURKA a compelling target for the development of novel anticancer therapeutics. The inhibition of AURKA can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
In the quest for potent and selective AURKA inhibitors, the this compound scaffold has emerged as a promising chemotype. This guide provides a comprehensive comparative analysis of a series of this compound derivatives, focusing on their molecular docking scores against AURKA and the correlation of these computational predictions with experimental biological data. By examining the structure-activity relationships (SAR) within this series, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design of next-generation kinase inhibitors.
Methodology: A Rigorous and Validated Approach to Molecular Docking
To ensure the scientific integrity and reproducibility of our findings, a detailed and validated molecular docking protocol was established. The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, in this case, this compound derivatives with AURKA.
Experimental Protocol: Step-by-Step Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of human Aurora A kinase was obtained from the Protein Data Bank (PDB). For this analysis, PDB ID: 2BMC was utilized as the receptor structure.[1] The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved the removal of water molecules, the addition of hydrogen atoms, the assignment of protonation states at a pH of 7.4, and a restrained minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound derivatives were sketched using ChemDraw and then converted to 3D structures. The ligands were prepared using the LigPrep module of the Schrödinger Suite. This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a physiological pH of 7.4 ± 0.5.
-
Receptor Grid Generation: A receptor grid was generated around the active site of AURKA. The grid box was centered on the co-crystallized ligand in the PDB structure to define the volume for the docking search. The size of the grid box was set to 20 Å in each dimension to ensure that the entire binding pocket was included.
-
Molecular Docking: The prepared ligands were docked into the active site of AURKA using the Glide (Grid-based Ligand Docking with Energetics) program. The Standard Precision (SP) and Extra Precision (XP) modes of Glide were employed for the docking calculations. The docking poses were evaluated using the GlideScore scoring function, which estimates the binding affinity (in kcal/mol). A more negative GlideScore indicates a stronger binding affinity.
-
Pose Analysis and Visualization: The docked poses of the ligands were visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the key amino acid residues in the AURKA active site.
Workflow Visualization
Caption: Simplified signaling pathway of Aurora A kinase and the inhibitory action of this compound derivatives.
Conclusion: A Promising Scaffold for Future Drug Discovery
This comparative guide demonstrates the utility of a combined in silico and in vitro approach for the evaluation of novel kinase inhibitors. The this compound scaffold has been shown to be a viable starting point for the design of potent Aurora A kinase inhibitors. The strong correlation between molecular docking scores and experimental IC50 values validates the use of computational methods to predict the biological activity of this class of compounds.
The detailed structure-activity relationships elucidated in this guide provide a rational basis for the future design and optimization of this compound derivatives with improved potency and selectivity against Aurora A kinase. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance their development as potential anticancer therapeutics.
References
- Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2025).
- Combined structure–activity relationship (SAR) based on IC50 values and docking study … (n.d.).
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.).
- Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. [Link]
- Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). MDPI. [Link]
- Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (n.d.).
- aurora kinase inhibitors: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Three-Dimensional Quantitative Structure-Activity Relationships and Molecular Dynamic Simulations Studies to Discover Aurora Kin. (2024). bioRxiv. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).
- Combined In Silico and In Vitro Evidence Supporting an Aurora A Kinase Inhibitory Role of the Anti-Viral Drug Rilpivirine and an Anti-Proliferative Influence on Cancer Cells. (2022).
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (n.d.).
Sources
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating ADME Properties of Lead Compounds from a 2-Aminopyridine-3-carboxamide Series
The 2-aminopyridine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, including kinases and other enzymes.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.[3][4] Early and rigorous ADME profiling is therefore not just a recommendation but a critical necessity to de-risk projects and guide synthetic efforts toward compounds with a higher probability of clinical success.[5]
This guide provides an in-depth comparison of essential in vitro ADME assays for validating and optimizing lead compounds within the this compound series. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the data to make informed decisions in the lead optimization phase.
The Strategic Importance of Early ADME Assessment
Historically, poor pharmacokinetic properties have been a primary reason for the failure of drug candidates in clinical trials.[4] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, where key ADME liabilities are identified and addressed during lead optimization.[3][4] For the this compound series, specific attention should be paid to metabolic stability, permeability, and potential for drug-drug interactions, as the pyridine and amide moieties can be susceptible to various metabolic transformations.[6][7]
A tiered approach to ADME screening, often referred to as a "discovery assay by stage" (DABS) paradigm, allows for the efficient allocation of resources.[3][4] Initial high-throughput screens provide a broad overview, while more complex, lower-throughput assays are reserved for the most promising candidates.
Core In Vitro ADME Assays for Lead Optimization
A well-rounded in vitro ADME panel for a this compound lead series should, at a minimum, include assessments of metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition.
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[8][9] Rapidly metabolized compounds may struggle to achieve therapeutic concentrations in the body, leading to poor efficacy.[8][10]
Comparative Experimental Systems:
-
Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).[11] They are cost-effective and suitable for high-throughput screening to assess a compound's intrinsic clearance (Clint).[11][12]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[10][12] Hepatocyte assays are more predictive of in vivo clearance but are also more complex and costly.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[9][10] It is useful for investigating the contribution of both Phase I and Phase II enzymes to a compound's metabolism.[9]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (e.g., 0.25 mg/mL protein concentration), phosphate buffer (pH 7.4), and the test compound (final concentration, e.g., 0.3 µM).
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (1 mM).[5] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[5]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8]
Table 1: Comparative Metabolic Stability Data
| Compound | Test System | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Lead Compound A | Human Liver Microsomes | 25 | 55.4 | Moderate |
| Alternative B | Human Liver Microsomes | > 60 | < 11.5 | Low |
| Alternative C | Human Liver Microsomes | 8 | 173.3 | High |
Workflow for Metabolic Stability Assessment
Caption: Decision workflow for assessing metabolic stability.
Cell Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[13][14]
The Caco-2 Cell Model
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13][14] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction (absorption) and the basolateral-to-apical (B-A) direction (efflux).[13]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.[15]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][16]
-
Dosing: The test compound (e.g., 10 µM) is added to either the apical (A-B) or basolateral (B-A) compartment.[13]
-
Sampling: At a predetermined time point (e.g., 2 hours), samples are taken from the receiver compartment.[13]
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.[13]
-
Data Interpretation: The Papp value is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14][15]
Table 2: Comparative Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Lead Compound A | 8.5 | 9.1 | 1.1 | High |
| Alternative B | 0.8 | 10.2 | 12.8 | Low (Efflux Substrate) |
| Alternative C | 15.2 | 16.0 | 1.1 | High |
Plasma Protein Binding (PPB): Impact on Distribution and Efficacy
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[17] It is generally accepted that only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[18][19] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and predicting its efficacy.[18]
Common PPB Assay Techniques:
-
Equilibrium Dialysis: Considered the gold standard, this method uses a semipermeable membrane to separate the free and bound drug fractions.[17][20]
-
Ultrafiltration: This technique separates free and bound drug based on molecular weight using a semipermeable membrane.[18][20]
-
Ultracentrifugation: This method separates free and bound drug by high-speed centrifugation without a membrane.[20][21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat).[19]
-
Dialysis: The plasma sample is placed in one chamber of a RED device, and buffer is placed in the other chamber, separated by a semipermeable membrane.[19]
-
Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[19]
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[19]
-
Data Interpretation: The percentage of the compound bound to plasma proteins is calculated.
Table 3: Comparative Plasma Protein Binding Data
| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) | Unbound Fraction (Human) |
| Lead Compound A | 92.5 | 90.1 | 7.5% |
| Alternative B | 99.8 | 99.7 | 0.2% |
| Alternative C | 75.3 | 78.9 | 24.7% |
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
The this compound scaffold may interact with CYP enzymes, which are responsible for the metabolism of a vast number of drugs.[22][23] Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another.[23][24] Therefore, it is essential to assess the inhibitory potential of lead compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.[25]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[26]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[25]
Table 4: Comparative CYP Inhibition Data (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| Lead Compound A | > 50 | 25.1 | > 50 | 15.8 | 8.9 | Low-Moderate |
| Alternative B | > 50 | > 50 | > 50 | > 50 | > 50 | Low |
| Alternative C | 2.3 | 0.8 | 5.6 | 1.2 | 0.5 | High |
Logical Flow for ADME-Guided Lead Optimization
Caption: Iterative cycle of ADME testing and chemical optimization.
Conclusion: A Self-Validating System for Success
The validation of ADME properties for lead compounds in the this compound series is a multi-faceted process that requires a strategic and iterative approach. By employing a suite of well-chosen in vitro assays, researchers can build a comprehensive profile of a compound's pharmacokinetic potential. This data-driven methodology allows for the early identification of liabilities and guides medicinal chemistry efforts to optimize the ADME properties in parallel with potency and selectivity.[5] Ultimately, this integrated approach, grounded in sound scientific principles and rigorous experimentation, significantly enhances the probability of advancing a truly promising drug candidate to clinical development.
References
- Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]
- Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid
- Drug Metabolic Stability Analysis Service.
- Metabolic Stability Assay Services. BioIVT. [Link]
- Protein Binding Assays. BioAgilytix. [Link]
- Caco2 assay protocol.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candid
- Metabolic Stability Services. Eurofins Discovery. [Link]
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]
- Early Hit-to-Lead ADME screening bundle. IQVIA. [Link]
- In Vitro ADME Assays and Services.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
- Plasma Protein Binding.
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Caco-2 Permeability Assay.
- CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Caco-2 Permeability Assay. Evotec. [Link]
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Europe PMC. [Link]
- 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. PubMed Central. [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. enamine.net [enamine.net]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopyridine-3-carboxamide
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers dedicated to advancing drug discovery and development, our work extends beyond the synthesis and analysis of novel compounds. A foundational aspect of rigorous scientific practice is the responsible management of chemical waste. 2-Aminopyridine-3-carboxamide and its derivatives are valuable building blocks in medicinal chemistry, but their inherent toxicity and environmental hazards demand a systematic and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the preservation of our environment. Adherence to these procedures is not merely a matter of regulatory compliance; it is a core component of our professional and ethical responsibility.
Part 1: Hazard Profile of this compound
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound, like other aminopyridines, presents a significant hazard profile. The primary toxicity is driven by the aminopyridine moiety, which can interfere with nerve function. The U.S. Environmental Protection Agency (EPA) lists aminopyridines as hazardous substances, underscoring the need for careful management.[1][2]
Key Hazards Include:
-
Acute Toxicity: The compound is classified as toxic if swallowed and may be harmful if it comes into contact with the skin.[3][4] Ingestion or significant dermal exposure can lead to symptoms such as headache, dizziness, and in severe cases, convulsions.[5]
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation or burns.[3]
-
Aquatic Toxicity: This chemical is recognized as being harmful or toxic to aquatic life with long-lasting effects.[3] Therefore, it must never be disposed of down the drain or released into the environment.[6][7]
For rapid assessment, the key quantitative hazard data is summarized below.
| Hazard Metric | Classification & Value | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2) | [3][4] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
| Signal Word | Danger | [3][4] |
| Transport Information | UN 2671, Class 6.1 (Toxic substances), Packing Group II (for Aminopyridines) | [8] |
| Environmental Hazard | H411/H412 (Toxic/Harmful to aquatic life with long lasting effects) | [3] |
Part 2: Core Disposal Principles & Regulatory Framework
All disposal activities must be grounded in an unwavering adherence to federal, state, and institutional regulations. Waste containing this compound is considered hazardous waste.[8] Disposal must be managed according to the guidelines set forth by the EPA's Resource Conservation and Recovery Act (RCRA) and relevant state environmental protection agencies.[5][9]
The Four Pillars of Compliant Disposal:
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this is the most critical rule.[6][7]
-
Use a Licensed Waste Carrier: All chemical waste must be disposed of through an approved and licensed hazardous waste disposal company.[10]
-
Segregate Your Waste: Never mix aminopyridine waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep in its original or a properly labeled container.
-
Maintain Clear Records: Document all waste generation and disposal activities as required by your institution.
Part 3: Step-by-Step Disposal and Decontamination Protocols
This section provides actionable, procedural guidance for managing this compound waste from the point of generation to final pickup.
Protocol 1: Collection and Containerization of Solid Waste
This protocol applies to unused or expired solid this compound, contaminated personal protective equipment (PPE), and materials used for spill cleanup.
Methodology:
-
Designate a Waste Container: Use a sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be in good condition with no cracks or residue on the outside.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information, including:
-
Container Start Date
-
Generator's Name and Location (Lab/Building)
-
Contents: "Hazardous Waste, Solid: this compound (CAS: 13438-65-8)" and list any other components.
-
-
Transfer Waste: Carefully place the solid waste into the designated container. If transferring powder, do so inside a chemical fume hood to prevent inhalation of dust.[6] Minimize dust generation during this process.[11][12]
-
Seal the Container: Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added.[7]
-
Store for Pickup: Store the sealed container in a designated satellite accumulation area that is under the control of the laboratory operator. This area should be away from incompatible materials like strong acids and oxidizers.[7][13]
Protocol 2: Management of Contaminated Sharps
Needles, syringes, or broken glassware contaminated with this compound require special handling.
Methodology:
-
Use a Sharps Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must also be labeled as "Hazardous Waste" with the chemical constituents clearly listed.
-
Do Not Recap Needles: To prevent accidental injury, do not recap, bend, or break contaminated needles.
-
Closure and Disposal: Once the container is three-quarters full, securely lock the lid and manage it as solid hazardous waste for pickup.
Protocol 3: Decontamination of Glassware and Surfaces
Proper decontamination is essential to prevent cross-contamination and accidental exposure.
Methodology:
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware or surface with a suitable solvent. Given the compound's properties, a polar solvent like methanol or ethanol is a logical first choice. This rinseate is hazardous waste and must be collected in a designated, labeled hazardous waste container for liquids.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: For work surfaces, wipe the area with a cloth dampened with the chosen solvent, followed by a wipe with a dilute acetic acid solution, and finally with water.[14] All wipes and contaminated PPE must be disposed of as solid hazardous waste.[14]
Part 4: Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating exposure and environmental release.
Methodology:
-
Evacuate and Alert: If the spill is large or if dust is airborne, evacuate the immediate area and alert personnel.[14]
-
Don PPE: Before addressing the spill, don appropriate PPE: double gloves (nitrile), a lab coat, and safety goggles or a face shield. If dust is present, a NIOSH-approved respirator is required.[4][11]
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow to prevent it from spreading.[14] Do not use water on dry powder, as it can increase the risk of exposure.[14]
-
Collect the Waste: Using non-sparking tools (e.g., a plastic scoop), carefully collect all contaminated absorbent material.[14] Avoid creating dust.[14]
-
Package and Label: Place all collected material and any contaminated items into a heavy-duty plastic bag or a designated waste container. Double bag the waste, seal it securely, and label it as hazardous waste containing this compound.[14]
-
Decontaminate the Area: Wipe the spill area following the surface decontamination protocol described above.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with established procedures.[14]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points in the lifecycle of this compound waste within the laboratory.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- University of Washington. 4-Aminopyridine SOP. EH&S.
- Loba Chemie. (2016-04-21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.
- National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In: Toxicological Profile for Pyridine.
- New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. Right to Know Hazardous Substance Fact Sheet.
- Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE.
- Zhang, Q., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Acros Organics. (2005-01-20). Material Safety Data Sheet: 4-Aminopyridine.
- U.S. Environmental Protection Agency. Aminopyridines. (Report on Carcinogens Monograph).
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. Pyridine - Substance Details. Substance Registry Services.
Sources
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. geneseo.edu [geneseo.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 2-Aminopyridine-3-carboxamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. 2-Aminopyridine-3-carboxamide, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound (CAS 13438-65-8), also known as 2-Aminonicotinamide, is a solid powder that presents several key hazards that must be actively managed. A thorough risk assessment is the foundational step before any handling operations commence.
The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is classified as acutely toxic if swallowed and is a known serious eye irritant . Furthermore, it may cause an allergic skin reaction , highlighting the need for diligent use of personal protective equipment.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |
A summary of key hazard information for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The causality behind each piece of equipment is directly linked to the compound's hazard profile.
-
Eye and Face Protection: Given its classification as a serious eye irritant, chemical safety goggles are mandatory.[1][2] For operations with a higher risk of splashing or dust generation, such as weighing or transferring large quantities, a face shield should be worn in addition to goggles.
-
Skin Protection: To prevent skin contact and potential sensitization, nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable. A fully buttoned laboratory coat must be worn to protect against accidental spills.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1][3]
-
Respiratory Protection: Handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with a Type N95 (US) or equivalent particulate filter is required.[2]
Operational Plan: From Receipt to Use
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled and access restricted to authorized personnel.
Handling and Use Protocol
All handling of this compound powder must be conducted within a chemical fume hood to control exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: To minimize dust generation, weigh the powder carefully. Use a weighing paper or a dedicated container.
-
Transfer: When transferring the powder, do so slowly and carefully to avoid creating airborne dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]
A diagram illustrating the safe handling workflow for this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]
-
Ingestion: If swallowed, immediately call a poison control center or physician. Rinse the mouth with water. Do not induce vomiting.[1]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste. Clean the spill area with a suitable decontaminating agent.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[1][2]
A diagram outlining the waste disposal workflow for this compound.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation.
References
- Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS: 2-amino pyridine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
